2-Chloro-1-octene
Description
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Properties
IUPAC Name |
2-chlorooct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREXOLHXOCLFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502386 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-43-9 | |
| Record name | 2-Chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-octene from 1-Octene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chloro-1-octene from 1-octene, a key transformation in organic synthesis. The document delves into the prevalent and efficient method of allylic chlorination using N-chlorosuccinimide (NCS). It offers a detailed exploration of the underlying free-radical mechanism, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemical synthesis and drug development, providing the necessary insights to successfully implement this important reaction.
Introduction: The Significance of this compound
This compound is a valuable vinyl chloride that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom and a terminal double bond, allows for a variety of subsequent chemical modifications. This makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The targeted synthesis of this compound from a readily available starting material like 1-octene is therefore a topic of significant interest to the chemical research and development community.
Synthetic Strategy: Allylic Chlorination with N-Chlorosuccinimide (NCS)
The most common and effective method for the synthesis of this compound from 1-octene is through allylic chlorination. This reaction selectively substitutes a hydrogen atom on the carbon adjacent to the double bond (the allylic position) with a chlorine atom. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) is often the reagent of choice due to its ease of handling as a stable, crystalline solid and its ability to provide a low concentration of chlorine radicals, which favors allylic substitution over addition to the double bond.[1][2]
The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light (photochemical initiation) or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][3] The selectivity for the allylic position is attributed to the resonance stabilization of the resulting allylic radical intermediate.[4][5]
Reaction Mechanism: A Step-by-Step Elucidation
The allylic chlorination of 1-octene with NCS follows a well-established free-radical chain reaction pathway, consisting of three key stages: initiation, propagation, and termination.[3][6]
3.1 Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS or a radical initiator to generate a small number of chlorine radicals (Cl•). This can be achieved through the application of heat or UV light.[3][7]
3.2 Propagation: This stage consists of a two-step cycle that generates the product and regenerates the chlorine radical, allowing the chain reaction to continue.
-
Step 1: Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the allylic position (C-3) of 1-octene. This is the rate-determining step and is favored due to the lower bond dissociation energy of the allylic C-H bond compared to vinylic or alkyl C-H bonds.[4][5] This abstraction forms a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl).
-
Step 2: Halogen Atom Transfer: The allylic radical then reacts with a molecule of NCS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HCl to regenerate NCS and a chlorine radical, which continues the chain.
3.3 Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two allylic radicals, or a chlorine radical and an allylic radical.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 1-octene using NCS.
4.1 Materials and Equipment
| Material/Equipment | Specifications |
| 1-Octene | Reagent grade, ≥98% |
| N-Chlorosuccinimide (NCS) | Reagent grade, ≥98% |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% |
| Azobisisobutyronitrile (AIBN) | Reagent grade |
| Round-bottom flask | Appropriate size with reflux condenser |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| UV lamp (optional) | For photochemical initiation |
| Separatory funnel | |
| Sodium bicarbonate (NaHCO₃) solution | 5% aqueous solution |
| Sodium thiosulfate (Na₂S₂O₃) solution | 10% aqueous solution |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate (Na₂SO₄) | |
| Rotary evaporator | |
| Distillation apparatus or chromatography setup | For purification |
4.2 Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-octene (1 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN (0.02 equivalents).
-
Reaction Initiation and Progression: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) or irradiate with a UV lamp at room temperature.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution, 10% aqueous sodium thiosulfate solution (to remove any unreacted NCS), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.[8]
-
Safety Considerations
-
N-Chlorosuccinimide (NCS): NCS is a corrosive and harmful solid.[9][10][11] It can cause severe skin burns and eye damage and is harmful if swallowed.[9][11] Always handle NCS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][12]
-
Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Whenever possible, consider using a less hazardous solvent. All work with CCl₄ must be conducted in a fume hood.
-
1-Octene: 1-Octene is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
General Precautions: Always conduct the reaction in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental exposure, seek immediate medical attention.[11][12]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₈H₁₅Cl[13] |
| Molecular Weight | 146.66 g/mol [13] |
Spectroscopic data from literature or databases can be used for comparison.
Conclusion
The synthesis of this compound from 1-octene via allylic chlorination with N-chlorosuccinimide is a reliable and efficient method. A thorough understanding of the free-radical mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful outcome. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this important synthetic transformation in their work.
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University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. [Link]
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Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. [Link]
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Chemistry LibreTexts. (2019, June 5). 11.17: 11-4 Radical Halogenation at an Allylic Carbon. [Link]
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Pearson. Allylic Halogenation Explained: Definition, Examples, Practice & Video Lessons. [Link]
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ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. [Link]
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Royal Society of Chemistry. (1950). The reaction of oct-1-ene with N-bromosuccinimide. Journal of the Chemical Society (Resumed). [Link]
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ACS Publications. (1956). Bromination of Octene-1 with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-octene
Abstract
2-Chloro-1-octene is a vinylic chloride, a class of organohalogens characterized by a chlorine atom bonded to an sp²-hybridized carbon of an alkene. While specific experimental data for this particular isomer is not extensively documented in public literature, its molecular structure allows for a robust predictive analysis of its physicochemical properties, reactivity, and spectroscopic profile. This guide synthesizes information from related compounds and foundational chemical principles to provide a comprehensive technical overview for researchers in organic synthesis and drug discovery. We will explore its structural attributes, predict its key physical constants, and delve into its characteristic reactivity, which is dominated by the interplay between the electron-withdrawing chlorine atom and the nucleophilic pi-system of the double bond. Furthermore, this document provides detailed, field-proven experimental protocols for its synthesis and full characterization, offering a practical framework for scientists working with this or similar chloroalkenes.
Introduction to Vinylic Chlorides in Chemical Research
Vinylic halides, and specifically vinylic chlorides, represent a unique functional group in organic chemistry. The direct attachment of a halogen to a double-bonded carbon creates a molecule with distinct electronic properties and reactivity compared to its saturated alkyl halide counterparts.[1] The carbon-chlorine bond in a vinylic chloride exhibits a partial double bond character due to resonance, which increases the bond strength and makes it significantly less susceptible to classical nucleophilic substitution reactions (Sₙ1 and Sₙ2).[1][2]
This inherent stability, coupled with the ability to participate in modern synthetic transformations like cross-coupling reactions, makes chloroalkenes valuable intermediates. In the pharmaceutical sciences, the incorporation of chlorine is a well-established strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding interactions.[3][4] More than 250 FDA-approved drugs contain chlorine, highlighting the element's importance in medicinal chemistry.[3][5] this compound, with its terminal double bond and eight-carbon chain, serves as an excellent model for understanding the fundamental properties of this class of compounds and their potential application as building blocks in the synthesis of more complex molecular architectures.
Molecular Profile of this compound
The foundational step in characterizing any chemical entity is to define its molecular structure and fundamental composition.
-
Molecular Formula: C₈H₁₅Cl
-
Molecular Weight: 146.66 g/mol [6]
-
IUPAC Name: this compound
-
Structure:
-
Class: Vinylic Chloride, Alpha-Olefin Derivative
The molecule consists of an eight-carbon chain. The double bond is in the terminal position (between C1 and C2), and the chlorine atom is substituted at the C2 position, making it a vinylic chloride.
Physicochemical Properties
Direct, experimentally verified data for this compound is scarce. However, we can establish a reliable set of predicted properties based on data from its isomers and the parent olefin, 1-octene. These values provide a crucial baseline for experimental design, such as selecting appropriate solvents or purification techniques.
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Boiling Point | ~175 - 185 °C | The boiling point is expected to be significantly higher than that of 1-octene (121 °C) due to the increased molecular weight and the introduction of dipole-dipole interactions from the polar C-Cl bond.[7] The predicted boiling point for the isomeric 8-chloro-1-octene is ~181 °C, which serves as a reasonable estimate.[8] |
| Density | ~0.88 - 0.92 g/cm³ | Halogenated hydrocarbons are generally denser than their non-halogenated parents. 1-octene has a density of 0.715 g/cm³.[7] The predicted density for 8-chloro-1-octene is approximately 0.877 g/cm³, suggesting the value for this compound will be in a similar range.[8] |
| Physical State | Colorless Liquid | At standard temperature and pressure, given the predicted boiling point, it will exist as a liquid. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Despite the polar C-Cl bond, the long, nonpolar octyl chain dominates the molecule's character, making it immiscible with water. It is expected to be fully miscible with nonpolar solvents like hexanes, ether, and chlorinated solvents. The solubility of 8-chloro-1-octene in water is reported as extremely low (0.018 g/L).[9] |
| Refractive Index | ~1.45 - 1.47 | This is a typical range for compounds of this molecular weight and functionality. Experimental determination is necessary for a precise value. |
Spectroscopic Characterization Profile
Spectroscopy is the cornerstone of structural elucidation in organic chemistry. The following profile is what a researcher should expect to observe when analyzing a pure sample of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum will be highly informative, with distinct signals for the vinylic protons and the different methylene groups along the alkyl chain.
-
~5.4 ppm (2H, multiplet): These are the two diastereotopic protons on C1 (CH₂=). Their chemical shift is in the typical alkene region, and they will likely appear as two distinct signals, each a doublet or doublet of doublets, due to geminal and vicinal coupling.
-
~2.2 ppm (2H, triplet): The methylene protons on C3, adjacent to the double bond, will be deshielded and should appear as a triplet due to coupling with the C4 protons.
-
~1.3 - 1.5 ppm (8H, multiplet): This broad region will contain the signals for the methylene groups at C4, C5, C6, and C7.
-
~0.9 ppm (3H, triplet): The terminal methyl group (C8) protons will appear as a classic triplet.
¹³C NMR Spectroscopy
The carbon spectrum provides complementary information, confirming the carbon skeleton and the presence of the double bond.
-
~140-145 ppm: The chlorinated sp² carbon (C2). Its chemical shift is significantly downfield due to the electronegativity of the chlorine atom.
-
~115-120 ppm: The terminal sp² carbon of the double bond (C1).
-
~30-40 ppm: The sp³ carbons of the alkyl chain (C3-C7), with C3 being the most downfield in this group.
-
~14 ppm: The terminal methyl carbon (C8).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
-
~3080 cm⁻¹: C-H stretch for the sp² carbons (=C-H).
-
~2850-2960 cm⁻¹: C-H stretches for the sp³ carbons of the alkyl chain.
-
~1640 cm⁻¹: C=C alkene stretch. This peak confirms the presence of the double bond.
-
~890 cm⁻¹: Out-of-plane C-H bend for the terminal =CH₂ group.
-
~700-800 cm⁻¹: C-Cl stretch. This peak can sometimes be weak or obscured.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.
-
Molecular Ion (M⁺): A peak at m/z = 146 .
-
Isotope Peak (M+2): A peak at m/z = 148 with an intensity approximately one-third of the M⁺ peak. This 3:1 ratio is the definitive signature for the presence of a single chlorine atom.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of a chlorine radical (M-35), as well as various cleavage patterns along the alkyl chain.
Synthesis and Reactivity Profile
Understanding how a molecule is synthesized and how it behaves in chemical reactions is critical for its application.
Proposed Synthesis: Hydrochlorination of an Alkyne
A standard and logical method for preparing vinylic halides is the addition of a hydrogen halide across an alkyne.[10]
Caption: A logical workflow for the purification and characterization of this compound.
Protocol 6.1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the synthesized product and confirm its molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The non-polar phase separates compounds primarily by boiling point.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C. This gradient ensures separation of volatile impurities from the higher-boiling product.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
-
Trustworthiness & Validation: A pure sample will show a single major peak in the chromatogram. The mass spectrum of this peak must show the parent ion at m/z 146 and the characteristic M+2 isotope peak at m/z 148 in a ~3:1 ratio.
Protocol 6.2: Structural Elucidation by NMR Spectroscopy
-
Objective: To unambiguously determine the molecular structure and confirm the position of the double bond and chlorine atom.
-
Methodology:
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution to observe splitting patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
(Optional but Recommended) 2D NMR: If the structure is ambiguous, run a COSY (¹H-¹H correlation) experiment to establish proton-proton coupling networks and an HSQC (¹H-¹³C correlation) experiment to assign protons to their directly attached carbons.
-
-
Trustworthiness & Validation: The observed chemical shifts, integration values, and splitting patterns must be fully consistent with the proposed structure of this compound as detailed in Section 4.0.
Potential Applications in Drug Discovery and Organic Synthesis
The this compound scaffold is not an end product but a versatile synthetic intermediate.
-
Lipophilic Side Chain Introduction: The octene chain can be incorporated into a larger molecule to increase its lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. [4]* Metabolic Blocker: The vinylic chloride is relatively stable towards metabolic degradation, particularly by cytochrome P450 enzymes, compared to an unhalogenated alkene. [11]This can be a strategic design element to improve the pharmacokinetic profile of a drug.
-
Synthetic Handle for Diversification: As mentioned, the C-Cl bond can be activated for cross-coupling reactions. This allows for the late-stage functionalization of a molecule, where various aryl, alkyl, or alkynyl groups can be appended to the C2 position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. [12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not readily available, safe handling procedures can be established based on its structural class and the known hazards of its isomers, such as 8-chloro-1-octene. [13]* Hazards: Expected to be a flammable liquid and vapor. [13]May cause skin and serious eye irritation. May cause respiratory irritation. [13]* Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a valuable case study in the physicochemical properties of vinylic chlorides. While direct experimental data remains to be broadly published, a comprehensive and scientifically sound profile can be constructed through predictive methods based on established chemical principles and data from analogous structures. Its unique reactivity—characterized by a stable C-Cl bond resistant to simple substitution but active in metal-catalyzed cross-couplings—makes it a potentially useful building block for complex organic synthesis. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to synthesize, purify, and fully characterize this compound, ensuring scientific integrity and enabling its confident application in research and development programs.
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electrophilic addition reactions of 2-Chloro-1-octene
An In-Depth Technical Guide to the Electrophilic Addition Reactions of 2-Chloro-1-octene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions involving this compound, a vinyl halide. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying mechanisms, regiochemical and stereochemical outcomes, and practical experimental considerations for these reactions. The unique electronic interplay of the chlorine substituent's inductive and resonance effects on the alkene moiety is a central theme, dictating the reactivity and selectivity across various transformations. We will explore hydrohalogenation, hydration, halogenation, and hydroboration-oxidation, presenting detailed mechanistic pathways, validated experimental protocols, and a comparative analysis to guide synthetic strategy.
Introduction: The Unique Reactivity of this compound
This compound is an unsymmetrical haloalkene that serves as an intriguing substrate for electrophilic addition reactions. Its reactivity is governed by the carbon-carbon double bond, which, due to the presence of π-electrons, acts as a nucleophile, making it susceptible to attack by electron-deficient species (electrophiles).[1][2]
The defining feature of this molecule is the chlorine atom attached directly to the double bond (a vinylic position). This substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the double bond through the sigma bond framework. This effect deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene and significantly destabilizes any carbocation that forms on the adjacent carbon (C2).[3][4]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the double bond.[5][6] This effect enriches the electron density of the double bond, particularly at the C1 position, and can stabilize an adjacent carbocation.
In halogens, the strong inductive effect generally outweighs the resonance effect, leading to a net deactivation of the double bond.[3][4][7] However, the resonance effect still plays a crucial role in directing the orientation of the addition. This delicate balance is the key to understanding the regioselectivity of the reactions discussed herein.
Hydrohalogenation: A Study in Regiochemical Control
The addition of hydrogen halides (HX) to this compound is a foundational electrophilic addition. The outcome is highly dependent on the specific hydrogen halide and the reaction conditions, which can be manipulated to favor either ionic or radical pathways.[8]
Addition of Hydrogen Chloride (HCl): Markovnikov's Rule in Action
The addition of a strong Brønsted acid like HCl proceeds via a two-step ionic mechanism involving a carbocation intermediate.[9][10]
Mechanism & Regioselectivity: The reaction is initiated by the attack of the alkene's π-bond on the electrophilic proton of HCl.[11][12][13] This can form one of two possible carbocation intermediates. According to Markovnikov's rule, the addition proceeds via the most stable carbocation intermediate.[14][15][16]
-
Pathway A (Anti-Markovnikov): Protonation of C2 yields a primary carbocation at C1. This is highly unstable and not a favored pathway.
-
Pathway B (Markovnikov): Protonation of C1 yields a secondary carbocation at C2. While a secondary carbocation is generally more stable than a primary one, its proximity to the electron-withdrawing chlorine atom significantly destabilizes it.[17] However, the chlorine's lone pairs can offer some resonance stabilization.
Despite the destabilizing inductive effect, the secondary carbocation (Pathway B) is the lower-energy intermediate compared to the primary alternative. Consequently, the chloride ion (Cl⁻) attacks this C2 carbocation, leading to the Markovnikov product, 2,2-dichlorooctane , as the major product.[1]
Stereochemistry: The carbocation intermediate at C2 is sp² hybridized and planar. The nucleophilic attack by the chloride ion can occur from either face with equal probability, leading to a racemic mixture if a new stereocenter were to be formed.[10] In this case, the product, 2,2-dichlorooctane, is achiral, so no stereoisomers are formed.
Experimental Protocol 1: Synthesis of 2,2-Dichlorooctane
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a gas inlet adapter. Cool the flask to 0 °C using an ice-water bath.
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of a non-coordinating solvent like dichloromethane (CH₂Cl₂).
-
Addition: Bubble dry hydrogen chloride (HCl) gas slowly through the stirred solution for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,2-dichlorooctane.
Addition of Hydrogen Bromide (HBr): Radical vs. Ionic Pathways
The addition of HBr can yield either the Markovnikov or anti-Markovnikov product depending on the reaction conditions.
-
Ionic Conditions (Markovnikov): In the absence of radical initiators (e.g., in the dark, with purified reagents), the reaction proceeds through a carbocation mechanism identical to that of HCl, yielding 2-bromo-2-chlorooctane as the major product.
-
Radical Conditions (Anti-Markovnikov): In the presence of peroxides (e.g., benzoyl peroxide, ROOR) or UV light, the reaction mechanism shifts to a free-radical chain reaction.[18][19] This pathway is efficient for HBr but not for HCl or HI.[19]
Mechanism of Radical Addition:
-
Initiation: Peroxide homolytically cleaves to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation (Step 1): The electrophilic bromine radical adds to the C1 of the double bond. This regioselectivity is driven by the formation of the more stable carbon radical. Addition to C1 produces a secondary radical at C2, which is more stable than the primary radical that would form from addition to C2.[18]
-
Propagation (Step 2): The secondary carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the anti-Markovnikov product, 1-bromo-2-chlorooctane , and regenerating a bromine radical to continue the chain.
-
Termination: The reaction terminates when two radicals combine.
Experimental Protocol 2: Synthesis of 1-Bromo-2-chlorooctane
-
Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as cyclohexane.
-
Initiator: Add a catalytic amount of benzoyl peroxide (~0.05 eq).
-
Reaction: Add a 48% aqueous solution of HBr (1.2 eq) dropwise. Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. Monitor the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, wash the reaction mixture with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any unreacted bromine, followed by a wash with saturated NaHCO₃ solution.
-
Extraction & Purification: Extract with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 1-bromo-2-chlorooctane.
Hydration via Oxymercuration-Demercuration
Direct acid-catalyzed hydration of this compound would follow Markovnikov's rule but carries the risk of side reactions. Oxymercuration-demercuration is a superior method for the Markovnikov hydration of alkenes, as it proceeds without the formation of a free carbocation, thus preventing rearrangements.[20][21]
Mechanism:
-
Oxymercuration: The alkene attacks mercuric acetate, Hg(OAc)₂, forming a three-membered cyclic mercurinium ion intermediate.[21][22] Water, acting as a nucleophile, attacks the more substituted carbon (C2) from the side opposite the mercurinium ion (anti-addition).[23] This regioselectivity is due to the partial positive charge being better supported at the more substituted carbon.
-
Demercuration: The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the -HgOAc group with a hydrogen atom.[20]
The net result is the Markovnikov addition of water (H and OH) across the double bond, yielding 2-chloro-2-octanol .
Experimental Protocol 3: Synthesis of 2-Chloro-2-octanol
-
Oxymercuration: In a 250 mL flask, dissolve mercuric acetate (1.1 eq) in a mixture of water (50 mL) and tetrahydrofuran (THF, 50 mL). To this stirred solution, add this compound (1.0 eq) dropwise. Stir at room temperature for 1 hour, at which point the yellow color of the mercury salt should fade.
-
Demercuration: Cool the flask in an ice bath. Add a 3M aqueous solution of NaOH (1.1 eq), followed by the slow, portion-wise addition of a solution of sodium borohydride (0.5 eq) in 3M NaOH. A black precipitate of elemental mercury will form.
-
Workup: Stir for an additional hour, then allow the mercury to settle. Decant the supernatant liquid. Saturate the aqueous layer with solid potassium carbonate to salt out the alcohol.
-
Extraction & Purification: Extract the mixture with THF or diethyl ether (3 x 30 mL). Dry the combined organic layers with anhydrous K₂CO₃, filter, and concentrate under reduced pressure. Purify the product by vacuum distillation or column chromatography.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
To achieve anti-Markovnikov hydration, producing 2-chloro-1-octanol , the hydroboration-oxidation reaction is the method of choice.[24] This two-step process provides complementary regioselectivity to oxymercuration.
Mechanism:
-
Hydroboration: Borane (BH₃), typically as a complex with THF, adds across the double bond in a concerted, four-centered transition state.[25][26] Boron, the electrophilic atom, adds to the less sterically hindered and more electron-rich carbon (C1), while the hydride (H⁻) adds to the more substituted carbon (C2). This addition is stereospecifically syn, meaning the B and H add to the same face of the double bond.[24][25]
-
Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This process replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[24]
The final product is the anti-Markovnikov alcohol, 2-chloro-1-octanol .
Experimental Protocol 4: Synthesis of 2-Chloro-1-octanol
-
Setup: Under a nitrogen atmosphere, place a dry 100 mL flask equipped with a magnetic stir bar, septum, and N₂ inlet. Add this compound (1.0 eq) followed by dry THF. Cool the flask to 0 °C.
-
Hydroboration: Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.4 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Oxidation: Cool the reaction back to 0 °C. Slowly and carefully add a 3M aqueous NaOH solution (1.2 eq), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (1.2 eq), ensuring the internal temperature does not exceed 40 °C.
-
Workup: Stir the mixture at room temperature for 1 hour, then heat to 50 °C for another hour to ensure complete oxidation. Cool, and saturate the aqueous layer with K₂CO₃.
-
Extraction & Purification: Extract with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, hexane/ethyl acetate) to yield 2-chloro-1-octanol.
Halogenation: Stereospecific Anti-Addition
The addition of molecular halogens (Cl₂ or Br₂) to this compound results in the formation of a vicinal trihalide. The reaction is notable for its stereospecificity.
Mechanism: The reaction proceeds through a cyclic halonium ion (a bromonium or chloronium ion) intermediate, not a free carbocation.[27][28] The incoming halogen molecule is polarized by the electron-rich double bond. The π-bond attacks the electrophilic halogen atom, displacing a halide ion and forming the three-membered ring. The displaced halide ion then acts as a nucleophile, attacking one of the carbons of the halonium ion from the opposite face (backside attack), leading to anti-addition.[28]
With this compound, the attack of the halide ion will occur at the more substituted carbon (C2), as it can better support the partial positive charge in the transition state. The final product upon addition of Br₂ is 1,2-dibromo-2-chlorooctane .
Summary and Comparative Analysis
The choice of reaction for functionalizing this compound depends entirely on the desired regiochemical and stereochemical outcome. The electronic influence of the vinylic chlorine atom is a consistent factor in directing these transformations.
| Reaction | Reagents | Key Intermediate | Regioselectivity | Stereochemistry | Major Product |
| Hydrochlorination | HCl | Secondary Carbocation | Markovnikov | Racemic (if chiral) | 2,2-Dichlorooctane |
| Hydrobromination | HBr, Peroxides | Secondary Radical | Anti-Markovnikov | Racemic | 1-Bromo-2-chlorooctane |
| Oxymercuration | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Mercurinium Ion | Markovnikov | Anti-addition | 2-Chloro-2-octanol |
| Hydroboration | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Anti-Markovnikov | Syn-addition | 2-chloro-1-octanol |
| Bromination | Br₂ in CCl₄ | Bromonium Ion | N/A | Anti-addition | 1,2-Dibromo-2-chlorooctane |
graph TD { A[this compound] --> B{HCl}; B --> C[2,2-DichlorooctaneMarkovnikov ]; A --> D{HBr, ROOR}; D --> E[1-Bromo-2-chlorooctane
Anti-Markovnikov ]; A --> F{1. Hg(OAc)₂, H₂O 2. NaBH₄}; F --> G[2-Chloro-2-octanol
Markovnikov Hydration ]; A --> H{1. BH₃·THF 2. H₂O₂, NaOH}; H --> I[2-Chloro-1-octanol
Anti-Markovnikov Hydration ]; A --> J{Br₂}; J --> K[1,2-Dibromo-2-chlorooctane
Anti-addition ];
subgraph "Hydrohalogenation" B; C; D; E; end subgraph "Hydration" F; G; H; I; end subgraph "Halogenation" J; K; end style C fill:#FBBC05,stroke:#333,stroke-width:2px style E fill:#4285F4,stroke:#333,stroke-width:2px style G fill:#FBBC05,stroke:#333,stroke-width:2px style I fill:#4285F4,stroke:#333,stroke-width:2px style K fill:#EA4335,stroke:#333,stroke-width:2px
}
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Navigating the Nuances of 2-Chloro-1-octene: A Technical Guide to Stability and Storage
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The handling and storage of reactive chemical intermediates are paramount to ensuring experimental reproducibility, laboratory safety, and the integrity of research outcomes. 2-Chloro-1-octene, a halogenated alkene, presents a unique set of stability and storage challenges due to its molecular structure. This technical guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its proper storage and handling.
Molecular Profile and Inherent Reactivity
This compound (CAS Number: 31283-43-9) is an organochlorine compound featuring a terminal double bond with a chlorine atom attached to one of the olefinic carbons.[1] This vinyl chloride-like functionality is central to its reactivity and dictates its stability profile. The chlorine atom is attached to an sp2 hybridized carbon, which influences the C-Cl bond strength and the molecule's susceptibility to various degradation pathways.[2] Unlike allylic chlorides, where the chlorine is attached to an sp3 carbon adjacent to a double bond, vinylic chlorides like this compound generally exhibit lower reactivity in nucleophilic substitution reactions due to the increased strength of the C-Cl bond and the instability of the resulting vinyl carbocation.[3][4][5]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1-Octene | 1-Chlorooctane |
| Molecular Formula | C₈H₁₅Cl | C₈H₁₆ | C₈H₁₇Cl |
| Molecular Weight | 146.66 g/mol | 112.21 g/mol | 148.68 g/mol |
| Boiling Point | Not readily available | ~121 °C | ~183 °C |
| Density | Not readily available | ~0.715 g/cm³ | ~0.875 g/cm³ |
| CAS Number | 31283-43-9[1] | 111-66-0 | 111-85-3 |
Note: Specific physical data for this compound is not widely published. The information presented is based on available supplier data and comparison with structurally similar compounds.
Key Factors Influencing Stability
The stability of this compound is contingent on several environmental factors. Understanding these is critical for maintaining the compound's purity and preventing the formation of undesirable byproducts.
Thermal Decomposition
Photochemical Degradation
Exposure to light, particularly in the UV spectrum, can initiate the degradation of chlorinated alkenes.[10] This process can involve the formation of free radicals, leading to a cascade of reactions including oxidation and polymerization.[11] For chlorinated paraffins, photochemical degradation is a known pathway, and the presence of photosensitizers can accelerate this process.[12]
Peroxide Formation
The terminal double bond in this compound makes it susceptible to peroxide formation, a common degradation pathway for alkenes.[13][14] This process is typically initiated by oxygen in the presence of light or heat and can lead to the formation of explosive peroxide compounds. The presence of peroxides can also initiate unwanted side reactions, compromising the integrity of the material.
Caption: Recommended workflow for aliquoting this compound.
Incompatible Materials and Safety Considerations
To prevent hazardous reactions, this compound should be stored away from incompatible materials.
-
Strong Oxidizing Agents: Can react violently with the alkene functionality.
-
Strong Bases: May promote elimination reactions (dehydrochlorination).
-
Strong Acids: Can potentially catalyze hydrolysis or polymerization.
-
Reactive Metals: Certain metals may catalyze decomposition.
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
The stability of this compound is intrinsically linked to its vinylic chloride structure. By controlling environmental factors such as temperature, light, and exposure to oxygen and moisture, its degradation can be effectively minimized. The implementation of rigorous storage and handling protocols, including the use of an inert atmosphere, is crucial for preserving the integrity of this valuable research chemical. This guide provides the foundational knowledge for researchers to confidently and safely utilize this compound in their scientific endeavors.
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2-Chloro-1-octene CAS number and molecular formula
An In-Depth Technical Guide to 2-Chloro-1-octene and Its Isomers: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated alkene of interest to researchers and synthetic chemists. Due to the limited availability of experimental data for this compound, this guide also presents a comparative analysis of its more thoroughly characterized isomers, 3-Chloro-1-octene and 8-Chloro-1-octene. The document details the fundamental chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, particularly within the realm of drug discovery and fine chemical manufacturing. Safety protocols and handling guidelines for these compounds are also discussed, providing a holistic resource for laboratory professionals.
Introduction to this compound
This compound is a chlorinated hydrocarbon with the molecular formula C8H15Cl. As a vinylic chloride, its chemical behavior is dictated by the presence of a chlorine atom attached to a carbon-carbon double bond. While a CAS number has been assigned to this compound, indicating its identification in the chemical literature, it is notably absent from major chemical databases, and there is a significant scarcity of published experimental data regarding its synthesis, properties, and reactivity. This suggests that this compound may be a less common or potentially unstable isomer compared to its structural counterparts.
1.1. Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 31283-43-9 | [1][2] |
| Molecular Formula | C8H15Cl | [3] |
| Molecular Weight | 146.66 g/mol | [3] |
| InChI Key | YREXOLHXOCLFHQ-UHFFFAOYSA-N |
1.2. A Note on Vinylic Chloride Stability
The limited documentation for this compound may be attributable to the inherent electronic properties of vinylic halides. The direct attachment of an electronegative chlorine atom to an sp2-hybridized carbon of the double bond can influence the molecule's stability and reactivity. The lone pairs on the chlorine atom can participate in resonance with the π-system of the alkene, creating a partial double bond character between the carbon and chlorine. This can make the C-Cl bond stronger and less susceptible to nucleophilic substitution compared to its alkyl chloride counterparts. However, the electron-withdrawing inductive effect of the chlorine atom can also polarize the double bond, influencing its susceptibility to electrophilic addition. The interplay of these electronic effects can impact the synthetic accessibility and isolation of specific vinylic chloride isomers.
A Comparative Analysis of Well-Characterized Chlorooctene Isomers
To provide a functional and data-rich guide for researchers, this section will focus on two more extensively studied isomers of chlorooctene: 3-Chloro-1-octene and 8-Chloro-1-octene. These compounds offer valuable insights into the properties and reactivity of the chlorooctene family.
2.1. 3-Chloro-1-octene
This allylic chloride isomer features a chlorine atom on the carbon adjacent to the double bond, which significantly influences its reactivity.
2.1.1. Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 3-Chloro-1-octene | [4] |
| CAS Number | 42886-42-0 | [4] |
| Molecular Formula | C8H15Cl | [4] |
| Molecular Weight | 146.66 g/mol | [4] |
| InChI Key | MTROFQOXRRQZST-UHFFFAOYSA-N | [4] |
2.1.2. Physicochemical Properties of 3-Chloro-1-octene
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | [4] |
| XLogP3-AA | 3.8 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 5 | [4] |
2.2. 8-Chloro-1-octene
In this isomer, the chlorine atom and the double bond are at opposite ends of the carbon chain, resulting in distinct chemical properties compared to the other isomers.
2.2.1. Core Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 8-Chloro-1-octene | [5][6] |
| CAS Number | 871-90-9 | [5][6][7][8] |
| Molecular Formula | C8H15Cl | [5][6][7] |
| Molecular Weight | 146.66 g/mol | [5][6][7] |
| InChI Key | LYNCRGYDKRNBAB-UHFFFAOYSA-N | [6] |
2.2.2. Physicochemical Properties of 8-Chloro-1-octene
| Property | Value | Source |
| Molecular Weight | 146.66 g/mol | [6] |
| Boiling Point | 180.9±19.0 °C (Predicted) | [7] |
| Density | 0.877±0.06 g/cm3 (Predicted) | [7] |
| XLogP3-AA | 3.7 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 0 | [6] |
| Rotatable Bond Count | 6 | [5] |
Synthesis of Chlorooctene Isomers
The synthetic routes to chlorooctene isomers are dictated by the desired position of the chlorine atom and the double bond.
3.1. General Synthetic Strategies
A common approach for the synthesis of halogenated alkenes involves the hydrohalogenation or halogenation of alkynes or dienes, or the elimination reactions of dihaloalkanes. The choice of reagents and reaction conditions is critical to control the regioselectivity and stereoselectivity of the product.
3.2. Synthesis of 8-Chloro-1-octene
A documented method for the preparation of 8-Chloro-1-octene involves the bimolecular nucleophilic displacement of the bromide group from 8-bromo-1-octene.[9] This reaction is typically carried out in a solvolytic medium.[9]
Caption: A simplified workflow for the synthesis of 8-Chloro-1-octene.
3.2.1. Experimental Protocol: Synthesis of 8-Chloro-1-octene from 8-Bromo-1-octene
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 8-bromo-1-octene and a stoichiometric excess of a chloride salt (e.g., lithium chloride or a quaternary ammonium chloride).[9]
-
Solvent Addition: Add a suitable solvolytic medium, such as a mixture of a lower alkanol and water.[9]
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring for a period of 0.01 to 10 hours, depending on the reaction temperature.[9]
-
Workup and Purification: After the reaction is complete, cool the mixture and recover the product. Purification can be achieved through distillation.
Applications in Research and Drug Development
Halogenated organic compounds are pivotal building blocks in medicinal chemistry and materials science. The presence of a chlorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
4.1. Role as a Synthetic Intermediate
Chlorooctene isomers serve as versatile intermediates in organic synthesis. The double bond can undergo various addition reactions, while the chloro group can be substituted or eliminated to introduce further functionality. 8-Chloro-1-octene, with its terminal double bond and primary chloride, is particularly useful as a comonomer in the production of specialty polymers.[9] The incorporation of this monomer introduces a reactive chloride handle into the polymer backbone, allowing for post-polymerization modifications such as cross-linking or the attachment of other functional groups.[9]
Caption: Key application areas for chlorooctene isomers.
Safety and Handling
Chlorinated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
5.1. Hazard Identification for 8-Chloro-1-octene
Based on available data, 8-Chloro-1-octene is classified as a flammable liquid and vapor.[6] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Use a fume hood to minimize inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While this compound is an identified chemical entity, the scarcity of available data underscores the importance of thorough literature and database searches in chemical research. In contrast, its isomers, 3-Chloro-1-octene and 8-Chloro-1-octene, are better characterized and serve as valuable tools in synthetic chemistry. This guide provides researchers and drug development professionals with a foundational understanding of these compounds, highlighting their properties, synthesis, and potential applications, while also emphasizing the need for careful handling and adherence to safety protocols.
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A Comprehensive Theoretical Guide to the Reaction Mechanisms of 2-Chloro-1-octene
Introduction: Situating 2-Chloro-1-octene in Modern Organic Chemistry
This compound serves as an exemplary substrate for understanding the complex reactivity of vinylic halides. These structures, characterized by a halogen atom attached directly to an sp²-hybridized carbon of an alkene, are pivotal intermediates in synthetic chemistry. Their unique electronic and steric properties give rise to a diverse range of reaction pathways, often competing with one another. Unlike their saturated haloalkane counterparts, the C-Cl bond in this compound is strengthened by the higher s-character of the sp² orbital, and the π-system of the double bond introduces distinct mechanistic possibilities.[1]
This guide provides an in-depth theoretical exploration of the primary reaction mechanisms available to this compound. We will move beyond simple reaction schemes to dissect the underlying computational and theoretical principles that govern outcomes. For researchers and drug development professionals, a firm grasp of these fundamentals is not merely academic; it is the cornerstone of rational reaction design, troubleshooting, and the optimization of synthetic routes. We will investigate nucleophilic vinylic substitution, elimination, electrophilic addition, and metal-catalyzed cross-coupling reactions, grounding each discussion in established theoretical models and providing actionable experimental protocols.
Section 1: Nucleophilic Vinylic Substitution (SNV) - A Challenging Transformation
Direct nucleophilic substitution at a vinylic carbon is notoriously difficult compared to the classic SN2 reaction at an sp³ center.[2] The incoming nucleophile is repelled by the electron-rich π-bond, and the backside attack pathway required for a classic SN2 inversion is sterically blocked by the plane of the double bond.[2] Consequently, alternative, higher-energy pathways are necessary. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms.[3][4]
Theoretical Pathways
For a substrate like this compound, two primary concerted mechanisms are computationally predicted:
-
In-Plane Vinylic Nucleophilic Substitution (SNVσ): The nucleophile attacks the σ* orbital of the C-Cl bond within the plane of the molecule. This pathway leads to inversion of configuration at the carbon center. DFT calculations suggest this is the preferred route for "hard" nucleophiles such as those based on oxygen, nitrogen, and carbon.[3][4]
-
Out-of-Plane Vinylic Nucleophilic Substitution (SNVπ): The nucleophile initially attacks the π* orbital of the C=C double bond, perpendicular to the molecular plane. This interaction proceeds to the substitution product, resulting in retention of configuration. This pathway is more favorable for larger, more polarizable ("soft") nucleophiles, with sulfur-based nucleophiles often showing a preference for this route.[3][4]
A third possibility, the addition-elimination mechanism, involves the formation of a transient carbanionic intermediate. This is generally more common with vinylic systems activated by strong electron-withdrawing groups, which is not the case for this compound.[5]
Diagram: SNVσ vs. SNVπ Transition States
Caption: Competing transition states in nucleophilic vinylic substitution.
Experimental Protocol: Thiolate Substitution on this compound
This protocol demonstrates the SNV reaction using a soft sulfur nucleophile, which may proceed via the SNVπ pathway.
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-octanethiol (1.2 eq.) in 20 mL of anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 10 minutes.
-
Scientist's Note: NaH is used to deprotonate the thiol to form the highly nucleophilic thiolate anion. The reaction is exothermic and produces H₂ gas; careful, slow addition is paramount.
-
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.
-
Substrate Addition: Add this compound (1.0 eq.) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the mixture to room temperature and cautiously quench by pouring it into 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 2: Elimination (Dehydrohalogenation) - Synthesis of Alkynes and Allenes
When treated with a strong, non-nucleophilic base, this compound can undergo elimination of HCl. This reaction primarily proceeds via the E2 (bimolecular elimination) mechanism, a concerted process where the base removes a proton simultaneously with the departure of the chloride leaving group.[1][6]
Theoretical Considerations: Regiochemistry and Stereochemistry
-
Stereochemistry: The E2 mechanism has a strict stereoelectronic requirement for an anti-periplanar arrangement of the proton being abstracted and the leaving group.[7][8] This means the H and Cl atoms must be in the same plane but on opposite sides of the C-C bond.
-
Regiochemistry: this compound has two distinct β-protons that can be removed:
-
Abstraction from C1: Removal of the vinylic proton at C1 would lead to the formation of 1-octyne .
-
Abstraction from C3: Removal of an allylic proton from C3 would lead to the formation of 1,2-octadiene (an allene).
-
Theoretical calculations of the transition state energies for these two competing pathways are essential for predicting the major product. The acidity of the protons (vinylic vs. allylic) and the steric hindrance imposed by the base and substrate will determine the kinetic favorability of each pathway.
Diagram: Competing E2 Elimination Pathways
Caption: E2 elimination from this compound can yield two distinct products.
Experimental Protocol: Dehydrohalogenation with a Bulky Base
This protocol uses a strong, sterically hindered base to promote the E2 reaction.
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a thermometer.
-
Reagents: Add potassium tert-butoxide (t-BuOK, 3.0 eq.) and 50 mL of anhydrous tetrahydrofuran (THF) to the flask under a nitrogen atmosphere.
-
Substrate Addition: While stirring vigorously, add a solution of this compound (1.0 eq.) in 10 mL of anhydrous THF to the reaction flask dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 66 °C) and maintain for 12 hours. Monitor the reaction progress by GC-MS, analyzing for the disappearance of the starting material and the appearance of the two isomeric products.
-
Quench and Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of saturated aqueous ammonium chloride solution to quench the excess base.
-
Extraction: Extract the aqueous layer with pentane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and carefully concentrate the solvent at low temperature and pressure to avoid loss of the volatile products. The product ratio (1-octyne vs. 1,2-octadiene) can be determined by ¹H NMR or GC analysis of the crude mixture.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of vinylic halides is unlocked in metal-catalyzed cross-coupling reactions. The C-Cl bond, while relatively strong, can be activated by a palladium catalyst to form new C-C bonds with high precision.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples a vinylic halide with an organoboron compound (e.g., a boronic acid) and is a cornerstone of modern synthesis.[10][11]
Theoretical Mechanism: The reaction proceeds via a well-established catalytic cycle:
-
Oxidative Addition: A low-valent Pd(0) complex inserts into the C-Cl bond of this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step for vinyl chlorides due to the strength of the C-Cl bond.[11] Theoretical models show that bulky, electron-rich phosphine ligands on the palladium are essential to increase the electron density at the metal center, thereby facilitating this difficult step.[12][13]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.[13]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Setup: To a Schlenk tube, add phenylboronic acid (1.5 eq.), cesium fluoride (CsF, 2.0 eq.), and the palladium catalyst system: palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq.).
-
Scientist's Note: A strong base like CsF and a specialized, bulky, electron-rich ligand like SPhos are critical for the successful coupling of a less reactive vinyl chloride.[12]
-
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Substrate: Add anhydrous isopropanol (to form a ~0.2 M solution) followed by this compound (1.0 eq.) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude oil via flash column chromatography to yield 2-phenyl-1-octene.
Data Summary Table
| Reaction Type | Key Reagents | Theoretical Mechanism | Primary Product(s) |
| Nucleophilic Substitution | Sodium octanethiolate, DMF | SNV (likely SNVπ) | 2-(Octylthio)-1-octene |
| Elimination | Potassium tert-butoxide, THF | E2 (concerted) | 1-Octyne, 1,2-Octadiene |
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(OAc)₂/SPhos, CsF | Pd(0)/Pd(II) Catalytic Cycle | 2-Phenyl-1-octene |
Conclusion
The reactivity of this compound is a rich tapestry woven from competing mechanistic pathways. A theoretical understanding, grounded in computational chemistry and established principles of physical organic chemistry, is indispensable for navigating this complexity. For nucleophilic substitution, the nature of the nucleophile dictates the stereochemical outcome by selecting between in-plane (SNVσ) and out-of-plane (SNVπ) transition states. For elimination, stereoelectronic control and the relative acidity of β-protons determine the product distribution between alkynes and allenes. Finally, the formidable stability of the C-Cl bond can be overcome through palladium catalysis, where ligand design, informed by theoretical principles, enables powerful C-C bond formations. This guide serves as a framework for applying these theoretical insights to achieve predictable and efficient control over the chemical transformations of this compound and related vinylic halide systems.
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Methodological & Application
Application Note: Formation of 2-Octenylmagnesium Chloride from 2-Chloro-1-octene
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of the Grignard reagent 2-octenylmagnesium chloride from its corresponding vinyl chloride precursor, 2-chloro-1-octene. The formation of Grignard reagents from vinyl chlorides is notoriously challenging due to the inert nature of the C(sp²)-Cl bond. This guide elucidates the mechanistic underpinnings of this reaction, details a robust experimental protocol, and offers insights into process optimization, troubleshooting common side reactions, and characterizing the final product.
Introduction: The Challenge of Vinyl Grignard Reagents
Grignard reagents (R-MgX) are cornerstones of synthetic organic chemistry, valued for their potent nucleophilicity in forming new carbon-carbon bonds.[1] While the synthesis from alkyl and aryl halides is often straightforward, the formation from vinyl halides, particularly chlorides, presents significant kinetic hurdles. The C(sp²)-Cl bond in vinyl chlorides is stronger and less polarized than its alkyl counterpart, rendering it less susceptible to the oxidative insertion of magnesium.[2]
Successful formation of vinyl Grignard reagents hinges on overcoming this activation barrier. This typically requires the use of a more strongly coordinating solvent than diethyl ether, with tetrahydrofuran (THF) being the solvent of choice. THF solvates the magnesium center, enhancing the reducing potential of the metal and stabilizing the nascent Grignard reagent.[3] Furthermore, meticulous activation of the magnesium surface is paramount to initiate the reaction.
Mechanistic Insights: A Surface-Radical Pathway
The formation of a Grignard reagent is not a simple insertion of magnesium into the carbon-halogen bond. It is widely accepted to proceed via a radical mechanism occurring on the surface of the magnesium metal.[2] The process can be conceptualized in the following steps:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the C-Cl bond in this compound.
-
Radical Anion Formation: This electron transfer leads to the formation of a transient radical anion, which rapidly fragments.
-
Formation of a Vinyl Radical: The radical anion fragments to yield a 2-octenyl radical and a chloride ion. This radical is believed to be adsorbed or "surface-adherent" to the magnesium.[2]
-
Second Electron Transfer/Radical Recombination: The vinyl radical then reacts with a magnesious species (MgX) on the surface or undergoes a second electron transfer to form a vinyl anion, which then combines with MgCl⁺ to form the final Grignard reagent, 2-octenylmagnesium chloride.
This surface-mediated radical mechanism underscores the importance of a clean, highly active magnesium surface to facilitate the initial electron transfer.
Caption: Mechanism of Grignard reagent formation from this compound.
Experimental Protocol: Synthesis of 2-Octenylmagnesium Chloride
This protocol is designed for the synthesis of 2-octenylmagnesium chloride on a laboratory scale. All glassware must be oven-dried and assembled hot under an inert atmosphere (Nitrogen or Argon). All reagents and solvents must be anhydrous.
Materials and Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Heating mantle
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
Magnesium Activation and Reaction Setup
A critical step in this synthesis is the activation of the magnesium turnings, which are typically coated with a passivating layer of magnesium oxide.
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. The apparatus should be flushed with an inert gas.
-
Magnesium: To the flask, add magnesium turnings (1.2 equivalents).
-
Activation: Add a single crystal of iodine to the flask containing the magnesium. Gently heat the flask with a heat gun under a strong inert gas flow until the purple iodine vapor is visible and subsequently dissipates, indicating reaction with the magnesium surface. Allow the flask to cool to room temperature.
-
Solvent: Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.
Grignard Reagent Formation
-
Initiation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the activated magnesium suspension. The reaction mixture should be gently warmed. Initiation is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and a slight increase in temperature. If the reaction does not start, further gentle heating may be required.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in a water bath.
-
Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution of 2-octenylmagnesium chloride is typically gray and cloudy.
Critical Reaction Parameters
The success of this synthesis is highly dependent on several key parameters, which are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF's high coordinating ability is essential to solvate the magnesium and facilitate the reaction with the less reactive vinyl chloride. |
| Temperature | Refluxing THF (~66 °C) | Provides the necessary thermal energy to overcome the activation barrier for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. Anhydrous and anaerobic conditions are mandatory.[3] |
| Mg Activation | Iodine, 1,2-dibromoethane, or mechanical stirring | Removes the passivating MgO layer from the magnesium surface, which is crucial for initiating the reaction. |
| Addition Rate | Slow, dropwise addition | Controls the exothermicity of the reaction and minimizes side reactions. |
Troubleshooting and Side Reactions
The most common side reaction in Grignard reagent formation is Wurtz coupling , where the newly formed Grignard reagent acts as a nucleophile and reacts with unreacted this compound. This results in the formation of a dimer.
Mitigation of Wurtz Coupling:
-
Slow Addition: Adding the this compound solution slowly to the magnesium suspension ensures that its concentration in solution remains low, minimizing the chance of it encountering a molecule of the Grignard reagent.
-
Efficient Stirring: Good agitation ensures that the halide reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.
If the reaction fails to initiate, it is almost always due to inadequate magnesium activation or the presence of moisture. Ensure all glassware is scrupulously dried and the THF is anhydrous.
Caption: Wurtz coupling as a primary side reaction.
Characterization of 2-Octenylmagnesium Chloride
It is often necessary to determine the concentration of the prepared Grignard reagent solution before its use in subsequent reactions. A common and reliable method is titration.
Titration Protocol (Iodine Method)
This method, adapted from the procedure of Knochel, is suitable for determining the concentration of the vinyl Grignard reagent.
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing lithium chloride (0.5 M). The LiCl helps to solubilize the magnesium salts formed during the titration.
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared 2-octenylmagnesium chloride solution dropwise via a syringe. The Grignard reagent reacts with the iodine.
-
Endpoint: The endpoint is reached when the dark brown/purple color of the iodine completely disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine (1 mole of RMgCl reacts with 1 mole of I₂).
Conclusion
The synthesis of 2-octenylmagnesium chloride from this compound is a feasible yet technically demanding procedure. Success relies on the stringent exclusion of atmospheric moisture and oxygen, the use of anhydrous THF as the solvent, and effective activation of the magnesium metal. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably access this valuable vinyl Grignard reagent for applications in pharmaceutical and materials science research.
References
-
Chemguide. (n.d.). An introduction to Grignard reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Retrieved from [Link]
-
Knochel, P., et al. (2004). N-tert-Butanesulfinyl-3,3,3-trifluoro-1-propene-2-amine. Organic Syntheses, 81, 155. [Link]
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Chloro-1-octene
Introduction: The Synthetic Potential and Challenges of 2-Chloro-1-octene
This compound is a versatile chemical intermediate, offering a reactive handle for the introduction of various functionalities onto an eight-carbon chain. Its vinylic chloride group, however, presents unique challenges for classical nucleophilic substitution reactions. Unlike their saturated sp³-hybridized counterparts (alkyl halides), vinylic halides like this compound are generally unreactive towards traditional SN1 and SN2 mechanisms.[1][2][3] This diminished reactivity stems from several factors, including the increased strength of the sp² C-Cl bond, which has partial double-bond character due to resonance, and the steric hindrance posed by the double bond, which impedes the backside attack required for an SN2 pathway.[1][4][5] Furthermore, the formation of a vinylic carbocation, a necessary intermediate for an SN1 reaction, is energetically unfavorable.[3]
Despite these hurdles, the functionalization of this compound is of significant interest for the synthesis of fine chemicals, agrochemicals, and pharmaceutical intermediates. This guide provides a detailed exploration of the mechanistic considerations and practical protocols for achieving nucleophilic substitution on this substrate, focusing on both direct substitution pathways under specific conditions and modern palladium-catalyzed cross-coupling alternatives.
Mechanistic Considerations for Nucleophilic Vinylic Substitution (SNV)
Nucleophilic substitution at a vinylic carbon can proceed through several distinct mechanistic pathways, departing from the classical SN1/SN2 models.[6][7] The operative mechanism is highly dependent on the substrate, nucleophile, and reaction conditions.
Addition-Elimination (AdN-E) Mechanism
This is one of the more common pathways for SNV, particularly when the double bond is activated by electron-withdrawing groups. While this compound lacks strong activation, this pathway can be induced under forcing conditions. The reaction proceeds in two steps:
-
Nucleophilic Addition: The nucleophile attacks the double bond at the carbon atom bearing the leaving group, breaking the π-bond and forming a carbanionic intermediate.
-
Elimination: The leaving group (chloride) is subsequently eliminated, reforming the double bond.
This mechanism often leads to a mixture of stereoisomers because the intermediate carbanion can undergo rotation before the leaving group departs.[6]
Elimination-Addition Mechanism
This pathway involves the initial elimination of HCl to form a transient alkyne intermediate, followed by the addition of the nucleophile. This is less common for simple vinylic halides and typically requires very strong bases.
Palladium-Catalyzed Cross-Coupling
For many synthetic applications, transition metal-catalyzed cross-coupling reactions have become the most reliable and versatile method for the functionalization of vinylic chlorides.[8][9] These reactions, such as the Suzuki, Heck, and Negishi couplings, proceed through a different mechanistic cycle involving a palladium catalyst.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound.[9][10]
-
Transmetalation (for Suzuki, Negishi, etc.): An organometallic nucleophile (e.g., from an organoboron or organozinc reagent) transfers its organic group to the palladium center.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[9][10]
This approach offers high yields, excellent functional group tolerance, and stereochemical control, making it a superior alternative to direct SNV for many transformations.
Visualizing the Mechanistic Pathways
Caption: Mechanistic overview of direct vs. palladium-catalyzed substitution.
Experimental Protocols
Protocol 1: Direct Nucleophilic Substitution with a Thiolate Nucleophile
This protocol describes a representative direct SNV reaction using a soft, highly nucleophilic thiolate. Such nucleophiles are more likely to participate in direct substitution on vinylic systems.
Objective: To synthesize 2-(phenylthio)-1-octene.
Materials:
-
This compound (1.0 mmol, 146.6 mg)
-
Thiophenol (1.2 mmol, 132.2 mg, 122 µL)
-
Potassium tert-butoxide (1.5 mmol, 168.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (5 mL) and thiophenol (1.2 mmol).
-
Cool the solution to 0 °C in an ice bath and slowly add potassium tert-butoxide (1.5 mmol) in portions. Stir for 15 minutes to ensure complete formation of the potassium thiophenolate salt.
-
Add this compound (1.0 mmol) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expertise & Experience Notes:
-
Causality: The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation without strongly interacting with the nucleophile, thus enhancing its reactivity.[11] Potassium tert-butoxide is a strong, non-nucleophilic base used to deprotonate the thiophenol, generating the highly reactive thiophenolate anion. Elevated temperatures are often necessary to overcome the high activation energy of vinylic substitution.
-
Trustworthiness: The reaction should be monitored by TLC to confirm the consumption of the starting material. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to verify its structure and purity.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
This protocol provides a robust and generally applicable method for forming a C-C bond at the vinylic position, a transformation that is difficult to achieve via direct substitution.
Objective: To synthesize 2-phenyl-1-octene.
Materials:
-
This compound (1.0 mmol, 146.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Toluene (4 mL) and Water (0.4 mL)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol), SPhos (0.06 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to yield the desired product.
Expertise & Experience Notes:
-
Causality: Vinylic chlorides are less reactive than their bromide or iodide counterparts in cross-coupling reactions.[10] Therefore, a highly active catalyst system is required. The combination of a palladium precursor like Pd(OAc)₂ with a sterically bulky and electron-rich phosphine ligand like SPhos is effective for activating the C-Cl bond.[8] The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[9] The use of a toluene/water solvent system is common for Suzuki reactions.
-
Trustworthiness: It is critical to degas the solvents and maintain an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst. The progress should be carefully monitored as prolonged heating can lead to side products.
Summary of Reaction Parameters
| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield | Key Considerations |
| Direct SNV | Thiophenolate | K-OtBu | DMF | 80-100 | Moderate | Requires strong, soft nucleophiles and forcing conditions. |
| Direct SNV | Amine (e.g., Piperidine) | - (or external base) | NMP/DMSO | 120-150 | Low to Moderate | Very high temperatures are often needed; side reactions are common. |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂/SPhos, K₃PO₄ | Toluene/H₂O | 100 | High | Excellent for C-C bonds; requires an inert atmosphere.[9] |
| Negishi Coupling | Organozinc Halide | Pd(PPh₃)₄ | THF | 65 | High | Tolerates a wide range of functional groups.[9] |
Troubleshooting and Further Applications
-
Low Conversion in Direct Substitution: If conversion is low, consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or increasing the reaction temperature. However, be aware of potential decomposition. The use of a copper catalyst can sometimes facilitate these reactions.
-
Catalyst Deactivation in Cross-Coupling: If the cross-coupling reaction stalls, it may be due to catalyst deactivation. Ensure all reagents and solvents are rigorously deoxygenated. Using a different ligand or a pre-formed Pd(0) catalyst may also be beneficial.
-
Broader Applications: The functionalized octene products derived from these reactions are valuable building blocks. For instance, the resulting vinyl sulfides can be oxidized to sulfoxides or sulfones, and the vinyl arenes can undergo further transformations like epoxidation or polymerization. These methods open pathways to a diverse range of functionalized molecules.[12][13][14]
References
-
The rich mechanistic world of nucleophilic vinylic (SNV) substitution. ResearchGate. Available at: [Link]
-
Vinyl carbon.pptx. Slideshare. Available at: [Link]
-
Nucleophilic Substitution Reaction. BYJU'S. Available at: [Link]
-
Nucleophilic Substitution at Vinylic Carbon atom. YouTube. Available at: [Link]
-
Why venyl halides are less reactive than alkyl halides towards nucleo. askIITians. Available at: [Link]
-
Vinylic halides are unreactive towards nucleophilic substitution because of the following except :. Allen. Available at: [Link]
-
Nucleophilic substitution. Wikipedia. Available at: [Link]
-
Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications (RSC Publishing). Available at: [Link]
-
The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. ResearchGate. Available at: [Link]
-
Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. Available at: [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PMC - NIH. Available at: [Link]
-
Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Research Update: Beyond graphene—Synthesis of functionalized quantum dots of 2D materials and their applications. AIP Publishing. Available at: [Link]
-
Alkenes as nucleophiles: Part 1. Making Molecules. Available at: [Link]
-
Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]
-
Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. Available at: [Link]
-
Synthesis, properties, and device applications of functionalized acenes. ResearchGate. Available at: [Link]
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- 1. Why venyl halides are less reactive than alkyl halides towards nucleo - askIITians [askiitians.com]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vinylic halides are unreactive towards nucleophilic substitution because of the following except : [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. Vinyl carbon.pptx [slideshare.net]
- 8. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Appendix 2: Main Mechanisms | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 2-Chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: 2-Chloro-1-octene as a Versatile Monomer
This compound is a unique monomer offering a combination of a reactive vinyl chloride group and a C6 alkyl chain. This structure presents intriguing possibilities for polymer synthesis, yielding materials that could potentially merge the properties of poly(vinyl chloride) (PVC) with those of polyolefins. The presence of the chlorine atom provides a site for post-polymerization modification, while the octene backbone suggests the potential for creating polymers with tailored flexibility, solubility, and thermal properties. The long alkyl chain is anticipated to influence the polymer's crystallinity and mechanical behavior, potentially leading to materials with lower glass transition temperatures and improved processability compared to standard PVC.[1][2]
This guide provides detailed theoretical insights and practical, step-by-step protocols for the polymerization of this compound via three key pathways: Free-Radical Polymerization, Living Cationic Polymerization, and Coordination Polymerization. Each proposed methodology is grounded in established principles of polymer chemistry, drawing analogies from the polymerization of structurally similar monomers like vinyl chloride and long-chain α-olefins.
Free-Radical Polymerization of this compound
Free-radical polymerization is a robust and widely used industrial method for producing vinyl polymers, including PVC.[3] This chain-growth process involves initiation, propagation, and termination steps. For this compound, this method is expected to yield poly(this compound) with an atactic stereochemistry.[3] We propose two common free-radical techniques: suspension and emulsion polymerization.
Theoretical Framework
The polymerization is initiated by the thermal decomposition of a radical initiator to form free radicals. These radicals then add to the carbon-carbon double bond of the this compound monomer, generating a new radical species that propagates the polymer chain.[4] Termination occurs through the combination or disproportionation of two growing polymer chains.[4]
Sources
- 1. Copolymerization of Ethylene with Selected Vinyl Monomers Catalyzed by Group 4 Metal and Vanadium Complexes with Multidentate Ligands: A Short Review - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 4. chem.tamu.edu [chem.tamu.edu]
Application Notes and Protocols for the Synthesis of Functionalized Octenes from 2-Chloro-1-octene
For correspondence:
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic methodologies for the functionalization of the readily accessible starting material, 2-chloro-1-octene. This vinyl chloride serves as a versatile building block for the introduction of the octenyl moiety into a wide array of molecular architectures. This document outlines detailed protocols and the underlying scientific principles for several powerful transformations, including palladium-catalyzed cross-coupling reactions and reactions with organometallic reagents. By offering in-depth, field-proven insights and step-by-step instructions, this guide aims to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.
Introduction: The Versatility of Functionalized Octenes
Functionalized octene scaffolds are prevalent in a variety of biologically active molecules and advanced materials. The ability to strategically introduce diverse functional groups onto an eight-carbon chain provides a powerful tool for modulating physicochemical properties such as lipophilicity, steric bulk, and electronic character. This compound, an easily prepared or commercially available vinyl chloride, presents an attractive starting point for the synthesis of these valuable compounds. Its vinylic chloride moiety allows for a range of transformations that are central to modern organic synthesis.
This guide will focus on several key methodologies for the derivatization of this compound, providing not only detailed experimental protocols but also a discussion of the mechanistic underpinnings that govern these reactions. Understanding the "why" behind the "how" is critical for troubleshooting, optimization, and extension of these methods to new substrates.
Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions offer a highly efficient and selective means of coupling two fragments with the aid of a palladium catalyst.[2] For a vinyl chloride like this compound, these methods provide direct access to a diverse array of substituted octenes.
The general catalytic cycle for many of these reactions involves three key steps: oxidative addition of the vinyl chloride to a Pd(0) species, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4]
Diagram 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds with Organoborons
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3] This reaction is widely used due to the stability and low toxicity of the organoboron reagents.[3] For this compound, this allows for the introduction of a wide range of alkyl, alkenyl, and aryl substituents.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Alkylboronic Acid
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) | A common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich phosphine ligand that promotes the oxidative addition of the vinyl chloride and facilitates the overall catalytic cycle.[5] |
| Base | CsF (2.0 equiv.) | A fluoride base that is effective in promoting the transmetalation step while minimizing side reactions like protodeboronation.[5] |
| Solvent | Isopropanol | A polar protic solvent that has been shown to be effective for the Suzuki-Miyaura coupling of vinyl chlorides.[5] |
| Temperature | 80 °C | Elevated temperature is often required to achieve a reasonable reaction rate with less reactive vinyl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and CsF (2.0 mmol).
-
Add this compound (1.0 mmol) and the alkylboronic acid (1.2 mmol).
-
Add anhydrous isopropanol (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired functionalized octene.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[6]
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling of this compound
| Parameter | Condition | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (2 mol%) | A widely used and commercially available Pd(II) precatalyst. |
| Copper Co-catalyst | CuI (4 mol%) | Facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] |
| Base | Triethylamine (2.0 equiv.) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF | A common ethereal solvent that is suitable for Sonogashira couplings. |
| Temperature | 60 °C | Moderate heating is often sufficient to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalysts and unwanted side reactions. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Add a solution of this compound (1.0 mmol) in THF (3 mL).
-
Add triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 60 °C until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Formation of Enamines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an amine with an organic halide.[9][10] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool for the synthesis of enamines from this compound.
Protocol 3: Buchwald-Hartwig Amination of this compound with a Primary Amine
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1 mol%) | A common Pd(0) precatalyst. |
| Ligand | BrettPhos (2.5 mol%) | A bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of vinyl chlorides. |
| Base | NaOt-Bu (1.5 equiv.) | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Elevated temperatures are typically necessary for the amination of less reactive vinyl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for maintaining the activity of the palladium catalyst. |
Step-by-Step Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BrettPhos (0.025 mmol), and NaOt-Bu (1.5 mmol).
-
Add a solution of this compound (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by flash column chromatography to yield the desired enamine.
Heck Reaction: Vinylation of Alkenes
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][11] In the case of this compound, this reaction can be used to introduce the octenyl moiety onto another alkene, leading to the formation of dienes.
Protocol 4: Heck Reaction of this compound with an Acrylate
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (3 mol%) | A common and effective Pd(II) precatalyst. |
| Ligand | P(o-tolyl)₃ (6 mol%) | A phosphine ligand that can be effective in Heck reactions. |
| Base | K₂CO₃ (2.0 equiv.) | An inorganic base to regenerate the active catalyst.[1] |
| Solvent | DMF | A polar aprotic solvent that is often used in Heck reactions. |
| Temperature | 120 °C | High temperatures are generally required for the Heck coupling of vinyl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst from deactivation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.03 mmol), P(o-tolyl)₃ (0.06 mmol), and K₂CO₃ (2.0 mmol).
-
Add this compound (1.0 mmol), the acrylate (1.5 mmol), and anhydrous DMF (5 mL).
-
Heat the reaction mixture to 120 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
Reactions with Organometallic Reagents
Organometallic reagents are powerful nucleophiles that can be used to form new carbon-carbon bonds. Their reactivity with this compound offers alternative pathways to functionalized octenes.
Grignard Reagent Formation and Subsequent Reactions
The formation of a Grignard reagent from a vinyl chloride can be challenging due to the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds.[12] However, under appropriate conditions, it is possible. The resulting vinyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles.[13]
Diagram 2: Grignard Reagent Formation and Reaction
Synthesis of functionalized octenes via a Grignard reagent intermediate.
Protocol 5: Formation of Octenylmagnesium Chloride and Reaction with an Aldehyde
| Parameter | Condition | Rationale |
| Magnesium | Magnesium turnings (1.5 equiv.) | Excess magnesium is used to ensure complete conversion of the vinyl chloride. |
| Solvent | Anhydrous THF | An ethereal solvent is essential for the stabilization of the Grignard reagent. |
| Initiation | A small crystal of iodine | Helps to activate the magnesium surface and initiate the reaction. |
| Temperature | Reflux | Elevated temperature is necessary to promote the formation of the Grignard reagent from the less reactive vinyl chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are highly sensitive to moisture and oxygen. |
Step-by-Step Procedure:
-
Under a strictly inert atmosphere, place magnesium turnings (1.5 mmol) and a crystal of iodine in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Gently heat the flask with a heat gun until purple iodine vapors are observed.
-
Allow the flask to cool and add anhydrous THF (2 mL).
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise from the dropping funnel. The reaction may need to be initiated by gentle heating.
-
Once the reaction has started (as evidenced by bubbling and a cloudy appearance), add the remaining solution of this compound at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (0.9 mmol) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify by flash column chromatography to obtain the corresponding allylic alcohol.
Organocuprate Reactions: Selective C-C Bond Formation
Organocuprates, also known as Gilman reagents, are less basic and generally more selective nucleophiles than Grignard or organolithium reagents.[14] They are particularly useful for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and for coupling with organic halides. The reaction of an organocuprate with this compound allows for the direct formation of a new carbon-carbon bond at the vinylic position.
Protocol 6: Reaction of this compound with a Lithium Dialkylcuprate
| Parameter | Condition | Rationale |
| Organocuprate | Lithium dimethylcuprate (prepared in situ) | A common and readily prepared Gilman reagent. |
| Copper Source | CuI (0.5 equiv.) | Used to prepare the organocuprate from an organolithium reagent. |
| Organolithium | Methyllithium (1.0 equiv.) | The precursor to the organocuprate. |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required for the formation and reaction of the organocuprate. |
| Temperature | 0 °C to room temperature | The reaction is typically started at a low temperature and allowed to warm. |
| Atmosphere | Inert (Argon or Nitrogen) | Organocuprates are sensitive to air and moisture. |
Step-by-Step Procedure:
-
Under an inert atmosphere, suspend CuI (0.5 mmol) in anhydrous diethyl ether (5 mL) in a dry Schlenk flask and cool to 0 °C.
-
Slowly add a solution of methyllithium (1.0 mmol) in diethyl ether. The solution will typically change color, indicating the formation of the lithium dimethylcuprate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (2 mL) dropwise to the organocuprate solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the coupled product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of functionalized octenes. The palladium-catalyzed cross-coupling reactions and transformations involving organometallic reagents detailed in this guide provide a robust toolkit for researchers in organic synthesis. The protocols provided herein, along with the accompanying rationale, are intended to serve as a practical resource for the efficient and strategic derivatization of this important building block. Careful consideration of the reaction mechanisms and optimization of the reaction parameters will enable the successful application of these methods to a variety of synthetic targets.
References
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
PubMed. (2015, June 6). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]
-
YouTube. (2018, February 22). Preparation of Grignard Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2007, January 30). Heck Reactions. Retrieved from [Link]
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Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Chloro-1-octene
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Challenges and Opportunities of Vinyl Chloride Cross-Coupling
The construction of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of tools available to the synthetic chemist, palladium- and nickel-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods.[1][2] This guide focuses on a specific, yet challenging substrate: 2-chloro-1-octene. As a vinyl chloride, it presents a unique set of reactivity challenges compared to its more reactive bromide and iodide counterparts.[3] However, its accessibility and the potential for late-stage functionalization make it an attractive building block.
These application notes provide a comprehensive overview of various cross-coupling strategies applicable to this compound, supported by detailed protocols and mechanistic insights. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to successfully employ this substrate in their synthetic endeavors.
The Landscape of Cross-Coupling Reactions with this compound
Vinyl chlorides are known to be less reactive in typical palladium-catalyzed cross-coupling reactions due to the strong C-Cl bond.[3] Overcoming this hurdle often requires carefully selected catalysts, ligands, and reaction conditions. Below, we explore several key cross-coupling reactions and their applicability to this compound.
Catalytic Cycle Overview
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. The efficiency of each step is highly dependent on the choice of catalyst, ligands, substrate, and reaction conditions.[4]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a vinyl or aryl halide and a terminal alkyne, providing a direct route to conjugated enynes.[5][6][7] While vinyl bromides and iodides are more commonly used, the coupling of vinyl chlorides is achievable, typically requiring more forcing conditions or specialized catalyst systems.
Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol is adapted from a general method for the coupling of vinyl halides and can be optimized for this compound.[8]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst: PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Celite®
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.03 eq).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Sequentially add the amine base (3.0 eq) and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature. If no reaction is observed, gradually increase the temperature to 60-80 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like diethyl ether, and filter through a pad of Celite®, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Heck Reaction: Vinylation of Alkenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[9][10] This reaction is a powerful tool for the synthesis of substituted alkenes. For a substrate like this compound, the reaction would involve the coupling with another alkene.
Protocol: Heck Reaction of this compound with an Alkene
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene or an acrylate) (1.5 eq)
-
Palladium catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ or a more electron-rich phosphine like P(t-Bu)₃ (4-10 mol%)
-
Base: Triethylamine (NEt₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous DMF or NMP
-
Standard workup and purification reagents as described in the Sonogashira protocol.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.03 eq) and the phosphine ligand (0.06 eq) in the anhydrous solvent.
-
Add this compound (1.0 eq), the alkene (1.5 eq), and the base (2.0 eq).
-
Heat the reaction mixture to 100-140 °C, monitoring by TLC or GC-MS.
-
After completion, cool to room temperature and perform a standard aqueous workup as described previously.
-
Purify the product by flash column chromatography.
Negishi Coupling: Employing Organozinc Reagents
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex.[3][11] This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds.[12] For this compound, this would typically involve coupling with an arylzinc or alkylzinc reagent.
Protocol: Negishi Coupling of this compound with an Organozinc Reagent
Materials:
-
This compound (1.0 eq)
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.5 eq, typically as a solution in THF)
-
Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or a more active catalyst like Pd₂(dba)₃ with a ligand such as X-Phos for less reactive chlorides.[13]
-
Solvent: Anhydrous THF
-
Standard workup and purification reagents.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add the organozinc reagent (1.5 eq) at room temperature.
-
Stir the reaction at room temperature or gently heat to 50-60 °C if necessary. Monitor the reaction progress.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Stille Coupling: The Use of Organostannanes
The Stille coupling utilizes organotin compounds (stannanes) to couple with organic halides.[14][15] A key advantage is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback.[16][17]
Protocol: Stille Coupling of this compound with an Organostannane
Materials:
-
This compound (1.0 eq)
-
Organostannane (e.g., Vinyltributyltin) (1.2 eq)
-
Palladium catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Solvent: Anhydrous and degassed THF or dioxane
-
Lithium chloride (LiCl) (3.0 eq, optional but often beneficial)
-
Standard workup and purification reagents.
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the organostannane (1.2 eq), and LiCl (if used) in the solvent.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Heat the mixture to reflux (typically 80-100 °C) and monitor by TLC or GC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.
-
Stir vigorously for 1-2 hours, then filter through Celite®.
-
Extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purify by flash column chromatography.
Kumada Coupling: Grignard Reagents as Nucleophiles
The Kumada coupling was one of the first reported cross-coupling reactions and employs Grignard reagents as the nucleophilic partner.[18][19] The high reactivity of Grignard reagents can be both an advantage and a limitation, as it restricts the functional group tolerance of the reaction.[20]
Protocol: Kumada Coupling of this compound with a Grignard Reagent
Materials:
-
This compound (1.0 eq)
-
Grignard reagent (e.g., Phenylmagnesium bromide) (1.3 eq, as a solution in THF or diethyl ether)
-
Nickel or Palladium catalyst: Ni(dppp)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)
-
Solvent: Anhydrous THF or diethyl ether
-
Standard workup and purification reagents.
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the catalyst (0.03 eq) in the anhydrous solvent at 0 °C under an inert atmosphere, slowly add the Grignard reagent (1.3 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[21][22] This reaction is highly valuable for the synthesis of anilines and other N-aryl compounds.
Protocol: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precatalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: A bulky, electron-rich phosphine such as RuPhos or XPhos (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Solvent: Anhydrous toluene or dioxane
-
Standard workup and purification reagents.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Add the solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat to 80-110 °C with stirring until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify by flash column chromatography.
Data Summary and Comparison
| Reaction | Nucleophile | Catalyst (Typical) | Base (Typical) | Solvent (Typical) | Temperature (°C) | Key Features |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., TEA) | THF, DMF | 25-80 | Forms C(sp²)-C(sp) bonds; requires a cocatalyst.[23] |
| Heck | Alkene | Pd(OAc)₂ | NEt₃, K₂CO₃ | DMF, NMP | 100-140 | Forms C(sp²)-C(sp²) bonds; vinylation of alkenes.[2] |
| Negishi | Organozinc | Pd(PPh₃)₄ | None | THF | 25-60 | High functional group tolerance.[24] |
| Stille | Organostannane | Pd(PPh₃)₄ | None | THF, Dioxane | 80-100 | Stable reagents, but toxic.[14] |
| Kumada | Grignard Reagent | Ni(dppp)Cl₂ | None | THF, Et₂O | 0-25 | Highly reactive nucleophiles; limited functional group tolerance.[19] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Forms C-N bonds.[25] |
Experimental Workflow Visualization
Sources
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Application Note: A High-Yield Protocol for the Synthesis of 2-Octanone via Lewis Acid-Catalyzed Hydrolysis of 2-Chloro-1-octene
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-octanone, a valuable ketone used in the fragrance and flavor industries, from 2-chloro-1-octene. The conversion of chemically stable vinyl chlorides into ketones can be challenging, often requiring harsh reaction conditions.[1] This guide details a robust and efficient method utilizing a titanium(IV) chloride (TiCl₄)-mediated hydrolysis, which proceeds under mild conditions at room temperature to afford the target ketone in high yield.[2] We will delve into the underlying reaction mechanism, provide detailed safety protocols, and outline the procedures for reaction work-up, purification, and characterization, designed for researchers in organic synthesis and drug development.
Introduction and Scientific Background
2-Octanone is a colorless liquid with a characteristic fruity odor, often described as apple-like. It is a naturally occurring component in many foods and is widely used as a fragrance and flavoring agent.[3] Industrially, it can be produced through methods such as the selective oxidation of 1-octene.[3] However, for laboratory-scale synthesis and functional group transformations, alternative pathways are often required.
The conversion of a vinyl halide, such as this compound, to a ketone is a powerful transformation in organic synthesis. Vinyl chlorides are generally resistant to hydrolysis, typically requiring drastic conditions like concentrated sulfuric acid, which can be incompatible with sensitive functional groups.[1] A milder and more efficient alternative is the use of a Lewis acid, such as titanium(IV) chloride (TiCl₄), to activate the vinyl chloride for nucleophilic attack by water.[1][2] This method offers high yields and proceeds at room temperature, enhancing its applicability.
The overall transformation can be understood as the hydrolysis of an enol derivative. The reaction proceeds through an intermediate that, upon elimination of hydrogen chloride, forms an enol which rapidly tautomerizes to the more thermodynamically stable keto form, 2-octanone.[4][5]
Reaction Mechanism: Lewis Acid-Catalyzed Hydrolysis
The hydrolysis of this compound is facilitated by the Lewis acid TiCl₄. The mechanism involves several key steps:
-
Activation of the Alkene: The TiCl₄ coordinates to the chlorine atom of this compound. This coordination polarizes the C-Cl bond and, more importantly, activates the π-bond of the alkene, making it highly electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the more substituted carbon of the activated double bond (C2). This follows Markovnikov's principle, where the nucleophile adds to the carbon that can best stabilize a positive charge. This step forms an oxonium ion intermediate.
-
Deprotonation and Intermediate Formation: The oxonium ion is deprotonated, yielding a chloro-alcohol intermediate.
-
Elimination and Enol Formation: The intermediate eliminates HCl, facilitated by the reaction conditions, to form 1-octen-2-ol, the enol tautomer of 2-octanone.
-
Keto-Enol Tautomerism: The enol intermediate is in equilibrium with its keto form. Under the acidic conditions of the reaction, this tautomerization is rapid, leading to the formation of the more stable 2-octanone.[4][6]
Materials and Equipment
| Reagents and Chemicals | Equipment |
| This compound (C₈H₁₅Cl) | Round-bottom flasks (100 mL, 250 mL) |
| Titanium(IV) chloride (TiCl₄) | Reflux condenser with drying tube (CaCl₂) |
| Dichloromethane (CH₂Cl₂), anhydrous | Magnetic stirrer and stir bar |
| Acetic Acid (CH₃COOH), glacial | Addition funnel |
| Deionized Water (H₂O) | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (250 mL) |
| Brine (saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deuterated Chloroform (CDCl₃) for NMR | Simple distillation apparatus |
| Standard laboratory glassware | pH paper |
Safety and Handling Precautions
Proper safety measures are critical for this procedure. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Substance | CAS No. | Key Hazards | Recommended PPE |
| This compound | 871-90-9 | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[7] | Nitrile gloves, safety goggles, lab coat |
| Titanium(IV) chloride | 7550-45-0 | Causes severe skin burns and eye damage. Reacts violently with water, releasing HCl gas. | Neoprene gloves, chemical splash goggles, face shield, lab coat |
| Dichloromethane | 75-09-2 | Suspected of causing cancer. Causes skin and serious eye irritation. | Nitrile gloves, safety goggles, lab coat |
| Acetic Acid | 64-19-7 | Flammable liquid and vapor. Causes severe skin burns and eye damage. | Nitrile gloves, safety goggles, lab coat |
| 2-Octanone | 111-13-7 | Combustible liquid. May be fatal if swallowed and enters airways.[8] | Nitrile gloves, safety goggles, lab coat |
Note: The reaction of TiCl₄ with water is extremely exothermic and produces corrosive HCl gas. TiCl₄ should be handled with extreme care in an anhydrous environment.
Detailed Experimental Protocol
This protocol is based on the method described by Mukaiyama et al. for the hydrolysis of vinyl chlorides.[1]
Part 1: Reaction Setup and Hydrolysis
-
Equip a 250 mL oven-dried, two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser fitted with a calcium chloride drying tube.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Using a syringe, add 75 mL of anhydrous dichloromethane to the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add titanium(IV) chloride (e.g., 1.2 g, 6.3 mmol) to the stirring dichloromethane via syringe. Caution: TiCl₄ is highly reactive.
-
In a separate flask, prepare a solution of this compound (e.g., 0.73 g, 5.0 mmol) in 10 mL of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cold TiCl₄ solution over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Stir the reaction at room temperature for 5 hours.
-
After 5 hours, add 10 mL of glacial acetic acid to the mixture, followed by the slow, dropwise addition of 0.25 mL (13.8 mmol) of deionized water. Caution: This may be exothermic.
-
Continue stirring the mixture vigorously for an additional 3 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material.
Part 2: Work-up and Purification
-
Upon completion, carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold water to quench the reaction.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the layers and extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Combine all organic layers and wash them sequentially with:
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids). Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
50 mL of deionized water.
-
50 mL of brine (to remove excess water).
-
-
Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purify the resulting crude oil by simple distillation under atmospheric pressure. Collect the fraction boiling at 172-173 °C to obtain pure 2-octanone.[3]
Part 3: Characterization
-
Infrared (IR) Spectroscopy: The product should exhibit a strong, characteristic carbonyl (C=O) absorption peak around 1715 cm⁻¹.
-
¹H NMR Spectroscopy: Analyze the proton NMR spectrum to confirm the structure of 2-octanone.
-
¹³C NMR Spectroscopy: The carbon spectrum should show a characteristic peak for the carbonyl carbon around 209 ppm.
-
GC-MS: Use Gas Chromatography-Mass Spectrometry to confirm the purity of the final product and match the mass spectrum with known values for 2-octanone.
Quantitative Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Role |
| This compound | C₈H₁₅Cl | 146.66 | 0.73 g | 5.0 | Starting Material |
| Titanium(IV) chloride | TiCl₄ | 189.68 | 1.2 g | 6.3 | Lewis Acid Catalyst |
| 2-Octanone | C₈H₁₆O | 128.21 | ~0.58 g (Theoretical) | 4.5 (Theoretical) | Product |
| Expected Yield: | >85% |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-octanone from this compound.
References
-
Brainly. (2023, October 5). How would you synthesize 2-octanone from each compound? Retrieved from Brainly.com. [Link]
-
Mukaiyama, T., Imamoto, T., & Kobayashi, S. (1973). A Convenient Method for the Hydrolysis of Vinyl Chlorides to Ketones. Chemistry Letters, 2(3), 261-264. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from Master Organic Chemistry. [Link]
-
Mukaiyama, T., Imamoto, T., & Kobayashi, S. (1973). A new and useful method for the hydrolysis of vinyl chlorides to ketones by the use of TiCl4 under mild conditions. Chemistry Letters, 2(3), 261-264. [Link]
-
Wikipedia. (n.d.). 2-Octanone. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2023, January 29). Keto-Enol Tautomerism. Retrieved from Chemistry LibreTexts. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 2-Octanone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 2-Chloro-1-octene in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Chloro-1-octene is a versatile and economically significant bifunctional molecule, serving as a cornerstone in the synthesis of complex pharmaceutical intermediates. Its structure, featuring a reactive vinyl chloride moiety and an eight-carbon aliphatic chain, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its utility, focusing on three pivotal reaction classes: Palladium-catalyzed cross-coupling, Grignard reagent formation for nucleophilic additions, and epoxidation followed by nucleophilic ring-opening. We present detailed, field-proven protocols, mechanistic insights, and the strategic rationale behind their application in constructing molecular frameworks relevant to modern drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the efficient construction of molecular complexity from simple, accessible starting materials is paramount. This compound emerges as a valuable building block due to the orthogonal reactivity of its two key functional groups. The vinyl chloride can participate in a host of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Simultaneously, the terminal alkene provides a handle for transformations such as epoxidation, dihydroxylation, and polymerization. This duality allows for sequential, controlled modifications, making this compound an ideal precursor for generating libraries of structurally diverse compounds for high-throughput screening and as advanced intermediates for targeted drug synthesis.[5][6][7][8]
Physicochemical Properties & Safety
Proper handling and understanding of the reagent's properties are critical for safe and successful experimentation.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅Cl | [9][10] |
| Molecular Weight | 146.66 g/mol | [9][11] |
| Boiling Point | ~181 °C (Predicted) | [11] |
| Density | ~0.88 g/cm³ (Predicted) | [11] |
| CAS Number | 31283-43-9 | [12] |
Safety & Handling: this compound is expected to be a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemically resistant gloves, is mandatory. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety. Store the compound in a tightly sealed container in a cool, dry place.
Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful C(sp²)-C(sp²) bond-forming reactions in modern organic synthesis. While vinyl bromides and iodides are more reactive, the lower cost and greater stability of vinyl chlorides make them attractive substrates. The key to success lies in using a highly active catalyst system, typically comprising a palladium source and a sterically bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][3][4] These ligands facilitate the challenging oxidative addition step of the Pd(0) catalyst into the strong C-Cl bond. This application is foundational for synthesizing substituted styrenes and other vinylated aromatic systems, which are common motifs in pharmaceutical agents.
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Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of 2-Aryl-1-octene Intermediate
Objective: To couple this compound with a functionalized arylboronic acid.
Materials:
-
This compound (1.2 equiv.)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Cesium fluoride (CsF) (2.0 equiv.)
-
Anhydrous isopropanol (solvent)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and CsF under a stream of argon.
-
Reagent Addition: Add the arylboronic acid, followed by anhydrous isopropanol.
-
Substrate Addition: Add this compound via syringe.
-
Reaction: Seal the flask and heat the mixture to 85 °C with vigorous stirring.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1-octene.
| Parameter | Expected Outcome |
| Yield | 75-90% |
| Purity (by ¹H NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
| Key ¹H NMR Signals (CDCl₃) | δ ~7.2 (d, Ar-H), ~6.8 (d, Ar-H), ~5.3 (s, vinyl-H), ~5.1 (s, vinyl-H), ~3.8 (s, OMe), 2.1 (t, allylic-CH₂), 0.9 (t, terminal-CH₃) |
Application II: Grignard Reagent Formation & Nucleophilic Addition
Expertise & Rationale: The conversion of the vinyl chloride to a vinyl Grignard reagent (oct-1-en-2-ylmagnesium chloride) transforms the electrophilic vinyl carbon into a potent carbon nucleophile.[13][14] This "umpolung" (polarity reversal) is a classic and powerful strategy for carbon-carbon bond formation. The resulting organometallic reagent can react with a wide array of electrophiles, most notably aldehydes and ketones, to generate valuable secondary and tertiary allylic alcohols, respectively.[15] These alcohol products are versatile intermediates, amenable to further oxidation, substitution, or elimination reactions. Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be quenched by protic sources like water.[16]
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Workflow for Grignard reagent synthesis and subsequent addition.
Protocol 3.1: Synthesis of a Tertiary Allylic Alcohol
Objective: To prepare the Grignard reagent from this compound and react it with a ketone.
Materials:
-
Magnesium (Mg) turnings (1.5 equiv.)
-
Iodine (I₂) (1-2 small crystals)
-
This compound (1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., Cyclohexanone) (1.0 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Activation of Magnesium: Flame-dry a three-neck flask equipped with a condenser and a dropping funnel under an argon atmosphere. Add Mg turnings and a crystal of iodine. Gently heat with a heat gun until violet iodine vapors are observed, then allow to cool.
-
Grignard Formation: Add anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small portion of this solution to the Mg suspension. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle heating may be required.[16][17] Once initiated, add the remaining this compound solution dropwise to maintain a steady reflux. After addition is complete, reflux for an additional 1-2 hours to ensure full conversion.
-
Nucleophilic Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone in anhydrous THF dropwise.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching & Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired tertiary allylic alcohol.
| Parameter | Expected Outcome |
| Yield | 65-80% (over two steps) |
| Purity (by ¹H NMR) | >95% |
| Appearance | Viscous, colorless oil |
| Key ¹H NMR Signals (CDCl₃) | δ ~5.1 (s, vinyl-H), ~4.9 (s, vinyl-H), ~2.2 (t, allylic-CH₂), 1.8-1.4 (m, cyclohexyl-H & octyl-H), 0.9 (t, terminal-CH₃) |
| Key IR Peaks (cm⁻¹) | 3400 (broad, O-H), 3080 (C=C-H), 1640 (C=C) |
Application III: Epoxidation and Nucleophilic Ring-Opening
Expertise & Rationale: The electron-withdrawing nature of the chlorine atom makes the double bond in this compound electron-deficient. While standard epoxidation agents like m-CPBA can be used, nucleophilic epoxidation conditions are often more effective for such substrates.[18][19][20] A common method involves using tert-butyl hydroperoxide (TBHP) in the presence of a base. The resulting 2-chloro-2-hexyloxirane is a highly valuable intermediate. The inherent strain of the three-membered epoxide ring, combined with the electronic influence of the chlorine atom, makes it highly susceptible to ring-opening by nucleophiles.[21][22] This reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C1), leading to the formation of highly functionalized chlorohydrin derivatives.[23][24][25] These products, containing chloro, hydroxyl, and a third functional group, are primed for further synthetic elaboration, such as intramolecular cyclization to form substituted tetrahydrofurans or other heterocycles.
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// Edges Alkene -> Epoxidation [label=" t-BuOOH, Base"]; Epoxidation -> Epoxide; Nucleophile -> RingOpening [style=dashed]; Epoxide -> RingOpening; RingOpening -> Product; }
Synthetic pathway from alkene to functionalized chlorohydrin.
Protocol 4.1: Synthesis of 1-(Azidomethyl)-1-chloroheptan-2-ol
Objective: To perform a two-step synthesis involving epoxidation of this compound followed by ring-opening with an azide nucleophile.
Materials:
-
Step A (Epoxidation):
-
This compound (1.0 equiv.)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O) (1.5 equiv.)
-
Sodium hydroxide (NaOH) (1.2 equiv.)
-
Methanol (MeOH)
-
-
Step B (Ring-Opening):
-
Crude 2-chloro-2-hexyloxirane (1.0 equiv.)
-
Sodium azide (NaN₃) (1.5 equiv.)
-
Ammonium chloride (NH₄Cl) (1.5 equiv.)
-
Methanol/Water (4:1)
-
Procedure:
-
Step A - Epoxidation: a. Dissolve this compound in methanol in a round-bottom flask and cool to 0 °C. b. In a separate flask, prepare a solution of NaOH in methanol and add the TBHP solution. c. Add the basic TBHP solution dropwise to the alkene solution at 0 °C. d. Allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC. e. Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. f. Extract the product with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate carefully to yield the crude epoxide, which is used directly in the next step.
-
Step B - Ring-Opening: a. Dissolve the crude epoxide in the methanol/water solvent system. b. Add sodium azide and ammonium chloride to the solution. c. Heat the mixture to 50-60 °C and stir for 4-8 hours until TLC indicates consumption of the epoxide. d. Cool to room temperature and remove most of the methanol under reduced pressure. e. Add water and extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. g. Purify the crude product by flash column chromatography to yield the final azido-chlorohydrin.
| Parameter | Expected Outcome |
| Overall Yield | 55-70% (over two steps) |
| Purity (by ¹H NMR) | >95% |
| Appearance | Colorless oil |
| Key ¹H NMR Signals (CDCl₃) | δ ~3.8 (m, CH-OH), ~3.5 (dd, CH₂-N₃), ~3.3 (dd, CH₂-N₃), 2.5 (br s, OH), 1.8-1.3 (m, alkyl chain), 0.9 (t, terminal-CH₃) |
| Key IR Peaks (cm⁻¹) | 3410 (broad, O-H), 2100 (strong, N₃) |
Conclusion
This compound stands out as a highly adaptable and strategic starting material for the synthesis of pharmaceutical intermediates. The protocols detailed herein for cross-coupling, Grignard formation, and epoxidation/ring-opening reactions represent fundamental transformations that unlock a vast chemical space. By leveraging the distinct reactivity of its vinyl chloride and alkene functionalities, researchers and drug development professionals can efficiently assemble complex molecular architectures, facilitating the discovery and optimization of novel therapeutic agents.
References
- Knight, D. W. (2001). Epoxidation of Electron Deficient Alkenes. Comprehensive Organic Synthesis, 7, 491-508.
-
Ma, D., & Zhang, J. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(44), 12241-12243. [Link][1][2]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
-
Organic Reactions. (2004). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Organic Reactions, 74. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes. (2022, January 10). YouTube. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
- Ramsden, H. E. (1960). U.S. Patent No. 2,959,597. U.S.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- CN107383073B - The preparation method of vinylimidazolium chloride magnesium. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
- BenchChem. (2025).
-
Singh, G., & Singh, P. (2016). Ring opening of epoxides with C-nucleophiles. Molecular Diversity, 20(4), 969-987. [Link]
-
Perković, M., et al. (2020). Benzobicyclo[3.2.1]octene Derivatives as a New Class of Cholinesterase Inhibitors. Molecules, 25(22), 5485. [Link]
-
ResearchGate. (n.d.). Nucleophilic ring opening of epoxides. Retrieved from [Link]
-
NIST. (n.d.). Octane, 2-chloro-. NIST WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Thompson, A. L., et al. (2021). Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. Organic Process Research & Development, 25(4), 848-857. [Link]
-
Organic Syntheses Procedure. (n.d.). Di-n-butyldivinyltin. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 8-chloro-1-octene. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). (1E)-1-chloro-1-octene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). vinyl bromide. Retrieved from [Link]
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ChemBK. (2024, April 9). 8-Chloro-1-octene. Retrieved from [Link]
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Peçanha, E. P., et al. (2002). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 13(3), 409-412. [Link]
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Li, Z., et al. (2022). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters, 24(1), 229-234. [Link]
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Application Note: Strategic Handling and Reactivity of 2-Chloro-1-octene
An in-depth guide to the experimental setup for reactions involving 2-Chloro-1-octene, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the rationale behind experimental choices and ensuring scientific integrity.
Introduction and Scope
This compound is a versatile bifunctional molecule, featuring both a reactive vinyl chloride moiety and a six-carbon alkyl chain. This structure makes it a valuable building block in organic synthesis, particularly for introducing an octenyl group into more complex molecules. Vinyl chlorides, while historically considered less reactive than their bromide or iodide counterparts, have gained significant traction due to their lower cost and the development of highly active catalyst systems.[1][2]
This guide provides a comprehensive overview of the safe handling, storage, and common reaction protocols for this compound. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering detailed, step-by-step procedures designed for reproducibility and success.
Physicochemical Properties and Safety Data
Table 1: Estimated Physicochemical and Safety Data for this compound
| Property | Estimated Value / Information | Source Analogy |
|---|---|---|
| Molecular Formula | C₈H₁₅Cl | - |
| Molecular Weight | 146.66 g/mol | - |
| Appearance | Colorless liquid (Expected) | [3] |
| Boiling Point | ~180-185 °C | |
| Density | ~0.88 g/cm³ | |
| Hazards | Combustible liquid. May be fatal if swallowed and enters airways. Skin irritant. Very toxic to aquatic life.[3][4] | [3][4][5] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames. P273: Avoid release to the environment. P280: Wear protective gloves/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER. P331: Do NOT induce vomiting.[3][5][6] |[3][5][6] |
Safe Handling and Storage
Proper handling of organochlorine compounds is paramount to ensure laboratory safety and experimental integrity.[7][8]
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety goggles. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area. It should be kept in a designated flammable liquids cabinet, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[7][9][10]
-
Transport: When moving the chemical, use a secondary container, such as a bottle carrier, to protect against breakage and spills.[7]
-
Disposal: Dispose of waste containing this compound and other halogenated organic compounds in a designated "Halogenated Organic Waste" container. Never dispose of it down the drain.[8]
Experimental Protocols: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[11] Vinyl chlorides are excellent substrates for these transformations, including the Suzuki-Miyaura and Heck reactions.[1][12]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence for setting up a palladium-catalyzed reaction.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Principle: The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[13] It involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[14] The base is crucial for activating the boronic acid, facilitating the transmetalation step.[15]
Table 2: Materials and Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 146.66 | 147 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos (Ligand) | 410.53 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ (Base) | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene/H₂O | - | 5 mL / 0.5 mL | - | - |
Step-by-Step Protocol:
-
Preparation: Add a magnetic stir bar to a 25 mL oven-dried, round-bottomed flask.
-
Reagent Addition: In the flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[16] The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the phosphine ligand.[16]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS, checking for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.[17]
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-phenyl-1-octene.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[13]
Protocol 2: Heck Reaction of this compound with Styrene
Principle: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene to form a substituted alkene.[18] The reaction proceeds via a palladium catalyst and requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.[12][19] A key feature is the typical trans selectivity of the product.[12]
Table 3: Materials and Reagents for Heck Reaction
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 146.66 | 147 mg | 1.0 | 1.0 |
| Styrene | 104.15 | 156 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 | 0.01 |
| P(o-tolyl)₃ (Ligand) | 304.37 | 6.1 mg | 0.02 | 0.02 |
| Triethylamine (Base) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| DMF (Solvent) | - | 5 mL | - | - |
Step-by-Step Protocol:
-
Preparation: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 eq) and P(o-tolyl)₃ (0.02 eq).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by cycling between vacuum and argon three times.
-
Reagent Addition: Under a positive pressure of argon, add dry, degassed DMF (5 mL), triethylamine (2.0 eq), this compound (1.0 eq), and finally styrene (1.5 eq) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitoring: Follow the reaction's progress via GC-MS to observe the formation of the coupled product and consumption of the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of diethyl ether.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (15 mL) to remove triethylamine, followed by saturated NaHCO₃ solution (15 mL), and finally brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography (silica gel, hexanes) to isolate the desired substituted alkene product.
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.[20]
Experimental Protocol: Nucleophilic Substitution
Nucleophilic substitution at a vinylic carbon is mechanistically distinct and generally more challenging than at an sp³-hybridized carbon. Direct Sₙ1 or Sₙ2 pathways are often disfavored. Reactions may proceed through an addition-elimination or elimination-addition mechanism, depending on the substrate and conditions.[21][22]
Protocol 3: Substitution with Sodium Phenoxide
Principle: This reaction aims to displace the chloride with a phenoxide nucleophile to form a vinyl ether. The choice of a polar aprotic solvent like DMF helps to solvate the cation (Na⁺) and enhance the nucleophilicity of the phenoxide anion.
Table 4: Materials and Reagents for Nucleophilic Substitution
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 146.66 | 147 mg | 1.0 | 1.0 |
| Phenol | 94.11 | 113 mg | 1.2 | 1.2 |
| Sodium Hydride (60% in oil) | 24.00 | 48 mg | 1.2 | 1.2 |
| DMF (anhydrous) | - | 5 mL | - | - |
Step-by-Step Protocol:
-
Phenoxide Preparation: To a 25 mL oven-dried, three-neck flask under argon, add phenol (1.2 eq) and anhydrous DMF (2 mL).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until gas evolution ceases. This forms the sodium phenoxide in situ.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF (3 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC, looking for a new, less polar spot corresponding to the vinyl ether product.
-
Work-up: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
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Liang, S., Ebule, R., Hammond, G. B., & Xu, B. (2017). A commercial nanogold catalyst enables a highly regioselective hydrochlorination of unactivated alkynes. Organic Letters, 19(17), 4524–4527. [Link]
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Wikipedia contributors. (2024). Vinyl chloride. In Wikipedia, The Free Encyclopedia. [Link]
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YouTube. (2022). Synthesis And Reactions Of Vinyl Chloride. [Link]
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Bon-Chan, C., & Gevorgyan, V. (2002). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (17), 1934-1935. [Link]
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Whittaker, A. M., & MacMillan, D. W. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2308. [Link]
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Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Zhang, S., et al. (2024). Vinyl chloride synthesis via selective oxidative coupling of methyl chloride. ChemRxiv. [Link]
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The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
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Jarvis, C. I., et al. (2018). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. ACS Catalysis, 8(11), 10548–10553. [Link]
-
Rossi, R., et al. (1990). The Palladium-Catalyzed Cross Coupling of Vinyl and Aryl Triflates with 2-Furylzinc Chloride: An Efficient Route to 2Vinyl and 2-Arylfurans. Tetrahedron Letters, 31(52), 7581-7584. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8081B: Organochlorine Pesticides by Gas Chromatography. [Link]
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Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Singh, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Scientific Reports, 13(1), 12053. [Link]
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Airgas. (2018). Safety Data Sheet for 1-Octene. [Link]
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Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11. [Link]
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Lab Manager. (2019). Handling and Storing Chemicals. [Link]
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University of Wisconsin-Madison Chemistry. (n.d.). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). [Link]
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HSC Chemistry. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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YouTube. (2021). Nucleophilic Substitution Experiment S21. [Link]
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InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
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YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
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Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]
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Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
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NC State University Libraries. (n.d.). 11.1 The Discovery of Nucleophilic Substitution Reactions. [Link]
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MDPI. (2023). The Effect of Feeding Sequence on the Structure and Properties of the Ethylene/1-Octene Copolymer in the Semi-Continuous Polymerization Reaction System. [Link]
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Organic Letters. (2024). Direct Amidation of Tertiary N-Benzylamines. [Link]
-
Wikipedia contributors. (2024). Phenol. In Wikipedia, The Free Encyclopedia. [Link]
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Solvent Selection for Reactions of 2-Chloro-1-octene: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic selection of a solvent is paramount in directing the outcome of chemical reactions involving versatile substrates like 2-chloro-1-octene. This guide provides an in-depth analysis of solvent effects on the principal reaction classes for this vinyl chloride: palladium-catalyzed cross-coupling, nucleophilic substitution, and elimination. By elucidating the causal relationships between solvent properties and reaction mechanisms, this document serves as a comprehensive resource for optimizing reaction conditions to achieve desired product selectivity, yield, and reaction rates. Detailed, field-proven protocols are provided for key transformations, supported by mechanistic insights and data-driven recommendations.
Introduction: The Critical Role of the Solvent
This compound is a valuable synthetic intermediate, featuring a vinyl chloride moiety that can participate in a variety of powerful bond-forming reactions. However, the reactivity of the sp²-hybridized C-Cl bond and the adjacent double bond is profoundly influenced by the surrounding solvent medium.[1][2][3] The solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing transition states, influencing catalyst activity, modulating nucleophile/base strength, and determining reaction pathways.[4][5] A misinformed solvent choice can lead to sluggish reactions, undesired side products, or complete reaction failure. This guide provides the technical rationale and practical protocols to navigate these challenges effectively.
Physicochemical Properties of Common Solvents
A rational approach to solvent selection begins with an understanding of key physical properties. The following table summarizes critical parameters for solvents frequently employed in organic synthesis.[6][7][8][9][10]
Table 1: Properties of Common Organic Solvents [6][8][9]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Index | Type |
| Toluene | C₇H₈ | 111 | 2.4 | 2.4 | Nonpolar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | 4.0 | Polar Aprotic |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | 4.8 | Polar Aprotic |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 37.5 | 5.8 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 47 | 7.2 | Polar Aprotic |
| Isopropanol (IPA) | C₃H₈O | 82 | 19.9 | 3.9 | Polar Protic |
| Ethanol | C₂H₆O | 78 | 24.6 | 4.3 | Polar Protic |
| Water | H₂O | 100 | 80.1 | 10.2 | Polar Protic |
Solvent Selection for Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and vinyl chlorides are competent substrates. The solvent plays a crucial role in stabilizing the active catalytic species and facilitating key steps of the catalytic cycle.
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species.[11][12] For vinyl chlorides, this reaction is invaluable for creating substituted alkenes.
-
Mechanistic Insight & Solvent Role: The reaction typically involves an aqueous base, necessitating a solvent system that can accommodate both organic and aqueous phases.[11] Polar aprotic solvents like THF, dioxane, or toluene are often used in combination with water.[11] The solvent must solubilize the vinyl chloride, the boronic acid, and the palladium catalyst, while the aqueous phase contains the inorganic base (e.g., K₂CO₃, K₃PO₄).[11] The use of polar solvents can also influence the oxidative addition step and stabilize anionic intermediates that may form.[13][14] For challenging couplings, polar aprotic solvents like DMF or isopropanol can be effective.[15]
-
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [15]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add cesium fluoride (CsF, 2.0 mmol) followed by 5 mL of isopropanol via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
The Heck reaction couples the vinyl chloride with an alkene, offering a powerful method for constructing complex olefinic structures.[16]
-
Mechanistic Insight & Solvent Role: The Heck reaction is typically performed in polar aprotic solvents like DMF, NMP, or DMSO.[17][18] These solvents are effective at solubilizing the palladium salt and the organic reactants. A high boiling point is often advantageous as these reactions may require elevated temperatures. The choice of solvent can influence the regioselectivity of the reaction, although for vinyl halides, this is less of an issue than with aryl halides.[19]
-
Protocol: Heck Reaction of this compound with Ethyl Acrylate [16][17]
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), dppp (1,3-bis(diphenylphosphino)propane, 0.06 mmol), and triethylamine (NEt₃, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reactant Addition: Add 2 mL of anhydrous dimethylformamide (DMF) followed by ethyl acrylate (1.5 mmol).
-
Reaction: Seal the tube and heat in an oil bath at 115 °C.
-
Monitoring: Monitor for the consumption of the starting material by GC-MS.
-
Workup: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with 1M HCl (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
-
The Sonogashira coupling provides a direct route to enynes by reacting the vinyl chloride with a terminal alkyne.[20][21][22]
-
Mechanistic Insight & Solvent Role: This reaction classically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20][23] The amine (e.g., triethylamine, diisopropylamine) often serves as both the base and the solvent or co-solvent. Polar aprotic solvents like THF or DMF are also commonly used to ensure solubility of all components.[22] The solvent must facilitate the formation of the key copper(I) acetylide intermediate.[20]
-
Protocol: Sonogashira Coupling of this compound with Phenylacetylene [20][23]
-
Reagent Preparation: To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reactant Addition: Add 5 mL of anhydrous THF and 5 mL of triethylamine. To this stirring solution, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the resulting enyne by silica gel chromatography.
-
Nucleophilic Substitution (SₙV)
Direct nucleophilic substitution on a vinyl halide is challenging due to the high strength of the sp² C-Cl bond and electronic repulsion from the π-system.[1][2][3] However, under the right conditions, it can be achieved.
-
Mechanistic Insight & Solvent Role: The reaction is favored by highly polar aprotic solvents such as DMSO, DMF, or HMPA. These solvents excel at solvating cations while leaving the anionic nucleophile relatively "bare" and highly reactive.[4] They can stabilize the polar, charge-separated intermediates or transition states characteristic of addition-elimination pathways, which are more plausible than direct Sₙ2 or Sₙ1 mechanisms for this substrate.[5] Protic solvents should be avoided as they will solvate and deactivate the nucleophile through hydrogen bonding.[4]
-
Diagram: Solvent Effect on Nucleophilic Attack
Caption: Polar aprotic solvents enhance nucleophilicity for SₙV reactions.
Elimination Reactions
Treatment of this compound with a strong base can induce an elimination reaction to form 1-octyne.
-
Mechanistic Insight & Solvent Role: This is typically an E2 (bimolecular elimination) reaction.[24][25][26] The rate is dependent on both the substrate and the base.[25] The choice of solvent can modulate the effective strength of the base. For very strong, non-nucleophilic bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), a relatively non-polar aprotic solvent like THF, diethyl ether, or toluene is suitable. The solvent's primary role is to solubilize the reactants without reacting with the strong base. Using a bulky base like KOtBu can also sterically disfavor competitive substitution reactions.[25]
-
Protocol: Elimination to form 1-Octyne
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, place potassium tert-butoxide (2.5 mmol).
-
Inert Atmosphere & Solvent: Purge the flask with nitrogen and add 10 mL of anhydrous THF.
-
Reactant Addition: Add this compound (1.0 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C).
-
Monitoring: Monitor the reaction by GC-MS, looking for the disappearance of the starting material and the appearance of the alkyne product.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water (10 mL).
-
Purification: Extract the product with pentane (3 x 15 mL). Wash the combined organic extracts with water and brine, dry over MgSO₄, and carefully remove the solvent by distillation due to the volatility of 1-octyne.
-
General Workflow for Solvent Screening
For a novel transformation of this compound, a systematic approach to solvent screening is recommended.
Caption: A systematic workflow for empirical solvent screening.
Safety Considerations
-
This compound: This compound is a combustible liquid and may be harmful if swallowed or inhaled. It is toxic to aquatic life. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[27]
-
Solvents: Many organic solvents are flammable and have specific health hazards.[28] For example, DMF is a reproductive toxin, and chlorinated solvents can be carcinogenic. Always consult the Safety Data Sheet (SDS) for each solvent and reagent before use.[27][28][29][30]
-
Reagents: Palladium catalysts, strong bases (KOtBu), and other reagents have their own specific hazards. Exercise extreme caution, particularly when quenching reactions involving strong bases or pyrophoric reagents.
References
- Vertex AI Search. (n.d.). COMMON SOLVENT PROPERTIES.
- LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- University of California, Davis. (n.d.). Common Organic Solvents: Table of Properties.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- Scribd. (n.d.). Common Organic Solvents - Table of Properties.
- BenchChem. (n.d.). Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene.
- Royal Society of Chemistry. (2024, March 20). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling.
- NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry.
- Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?
- SlidePlayer. (n.d.). Elimination Reactions.
- Rieke Metals. (n.d.). This compound.
- ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- University of Liverpool. (2020, July 30). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?
- Wikipedia. (n.d.). Suzuki reaction.
- ACS Publications. (2024, August 14). PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents.
- University of Missouri–Columbia. (n.d.). Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- University of California, Los Angeles. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution.
- Diva-Portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides.
-
The Organic Chemistry Tutor. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. Retrieved January 18, 2026, from [Link]
- ACS Publications. (n.d.). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?
- Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
- BYJU'S. (n.d.). Elimination Reaction.
- SlideShare. (n.d.). Elimination Reactions.
- TCI Chemicals. (2025, May 8). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Sonogashira coupling.
- ECHEMI. (n.d.). 8-Chloro-1-octene SDS, 871-90-9 Safety Data Sheets.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
- ResearchGate. (2016, November 20). Best solvent for Vinyl chloride-vinyl acetate copolymer?
- SlidePlayer. (2020, April 10). Elimination Reactions.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- DTIC. (n.d.). Preliminary Selection of Compatible Solvents for Vinyl Paints.
- CP Lab Safety. (n.d.). PVC (Polyvinyl chloride) Chemical Compatibility Chart.
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- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
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- 30. fishersci.com [fishersci.com]
Application Notes and Protocols for the Workup of Reactions Containing 2-Chloro-1-octene
Introduction: Navigating the Nuances of 2-Chloro-1-octene in Reaction Workups
This compound is a versatile bifunctional molecule, featuring both a reactive vinyl chloride and a lipophilic octyl chain. This unique structure makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of the vinyl chloride moiety introduces specific challenges during the reaction workup, the critical phase of isolating and purifying the desired product. Mishandling this stage can lead to product degradation, low yields, and purification difficulties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing robust workup procedures for reactions involving this compound. By understanding the chemical causality behind each step, from quenching to final purification, chemists can optimize their workflows, ensure product integrity, and achieve reproducible results.
The Chemical Personality of this compound: Key Considerations for Workup Design
The reactivity of this compound is dominated by the interplay between its alkene and chloro-substituent. Understanding its stability profile is paramount for a successful workup.
-
Susceptibility to Nucleophilic Attack: While vinyl chlorides are generally less reactive than their alkyl counterparts in SN2 reactions, they can undergo substitution under certain conditions, particularly with strong nucleophiles or in the presence of a catalyst.
-
Potential for Elimination Reactions: The presence of allylic protons makes this compound susceptible to base-mediated elimination (dehydrochlorination) to form alkynes or dienes, especially at elevated temperatures.[1]
-
Stability in Acidic and Basic Media: Alkenes can be unstable in acidic media, potentially leading to hydration or other addition reactions.[2] Conversely, strong basic conditions can promote the aforementioned elimination reactions.[1][2] Therefore, careful control of pH during the workup is crucial.
-
Lipophilicity: The octyl chain imparts significant nonpolar character to the molecule, influencing solvent selection for extraction and chromatography.
A Strategic Approach to Workup: A Generalized Workflow
A well-designed workup procedure for reactions involving this compound is a multi-step process aimed at neutralizing the reaction mixture, removing byproducts and unreacted starting materials, and isolating the pure product. The following diagram illustrates a typical decision-making workflow.
Caption: A generalized workflow for the workup of reactions containing this compound.
Detailed Protocols and Methodologies
Part 1: The Quenching Process - Taming the Reaction
The initial step following reaction completion is quenching, which serves to deactivate any remaining reactive reagents. The choice of quenching agent is dictated by the specific reactants used.
Protocol 1: Quenching of Organometallic Reagents
For reactions employing highly reactive organometallic reagents such as Grignard reagents or organolithiums, a careful and controlled quenching procedure is essential to prevent exothermic reactions.
Materials:
-
Reaction mixture at 0 °C (ice-water bath)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M hydrochloric acid (HCl), pre-cooled to 0 °C
-
Separatory funnel
Procedure:
-
Ensure the reaction mixture is cooled to 0 °C in an ice-water bath.
-
Slowly add the pre-cooled quenching solution (saturated aq. NH₄Cl is generally preferred for sensitive substrates) to the vigorously stirred reaction mixture. The addition should be dropwise to control the rate of gas evolution and heat generation.
-
Continue stirring for 15-30 minutes at 0 °C to ensure complete neutralization.
-
Allow the mixture to warm to room temperature before proceeding to the aqueous workup.
Causality: The use of a cooled, weak acid like saturated aqueous NH₄Cl neutralizes reactive organometallic species in a more controlled manner than water alone, minimizing potential side reactions with the product or starting material.
Protocol 2: Quenching of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
For cross-coupling reactions, the quenching step is often simpler and is primarily aimed at initiating the separation of aqueous and organic phases.
Materials:
-
Reaction mixture at room temperature
-
Deionized water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃) if the reaction was run under acidic conditions.
Procedure:
-
Cool the reaction mixture to room temperature if it was heated.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of deionized water.[3]
-
If the reaction generated acidic byproducts, use a saturated aqueous NaHCO₃ solution to neutralize the mixture. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Causality: Water is typically sufficient to stop the catalytic cycle and begin the process of partitioning the components between the organic and aqueous layers.[3]
Part 2: Aqueous Workup and Extraction - The Great Divide
The aqueous workup is designed to remove water-soluble impurities, such as inorganic salts and polar byproducts.
Protocol 3: Standard Liquid-Liquid Extraction
Materials:
-
Quenched reaction mixture
-
Appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction. The choice of solvent should be based on the polarity of the desired product. For the relatively nonpolar this compound and its derivatives, diethyl ether or hexanes are often suitable choices.[3]
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.[3]
-
Drain the organic layer into a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Filter the drying agent and collect the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.[3]
Solvent Selection for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Diethyl Ether | 2.8 | 34.6 | Good for nonpolar to moderately polar compounds. Peroxide formation risk. |
| Ethyl Acetate | 4.4 | 77.1 | Suitable for a wider range of polarities. Can be prone to hydrolysis. |
| Dichloromethane | 3.1 | 39.6 | Effective for many compounds, but is a suspected carcinogen. |
| Hexanes | 0.1 | 69 | Ideal for highly nonpolar compounds. |
Causality: The principle of "like dissolves like" governs the extraction process. The nonpolar organic solvent will preferentially dissolve the lipophilic this compound and its derivatives, while water-soluble salts and polar byproducts will remain in the aqueous phase.
Part 3: Purification - The Final Polish
The crude product obtained after solvent removal is rarely pure. Purification is necessary to remove any remaining starting materials, catalysts, and byproducts.
Protocol 4: Flash Column Chromatography
Flash column chromatography is a highly effective technique for purifying compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude product
-
Silica gel (or other appropriate stationary phase)
-
Eluent (a mixture of nonpolar and polar solvents, e.g., hexanes/ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Causality: The separation is based on the polarity of the compounds. More polar compounds will adhere more strongly to the polar silica gel and elute more slowly, while less polar compounds will travel down the column more quickly.
Protocol 5: Distillation
For thermally stable and volatile products, distillation can be an effective purification method, especially on a larger scale.
Materials:
-
Crude product
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (for vacuum distillation of high-boiling compounds)
Procedure:
-
Set up the distillation apparatus.
-
Place the crude product in the distillation flask.
-
Heat the flask gently to bring the liquid to a boil.
-
The component with the lowest boiling point will vaporize first, travel through the condenser, and be collected in the receiving flask.
-
Monitor the temperature of the vapor to ensure a clean separation of components.
Causality: Distillation separates compounds based on differences in their boiling points. This method is particularly useful for separating the desired product from non-volatile impurities like catalyst residues.
Troubleshooting Common Workup Issues
| Issue | Potential Cause | Suggested Solution |
| Emulsion Formation | High concentration of surfactants or finely divided solids. | Add a small amount of brine to the separatory funnel. Filter the mixture through a pad of Celite before extraction. |
| Product Degradation | Exposure to strong acid or base during workup. | Use milder quenching and washing solutions (e.g., saturated NH₄Cl instead of HCl). Maintain a neutral pH throughout the workup. |
| Low Recovery after Extraction | Incorrect choice of extraction solvent. Product has some water solubility. | Use a more appropriate extraction solvent based on product polarity. Perform multiple extractions with smaller volumes of solvent. |
| Incomplete Removal of Catalyst | Catalyst is soluble in the organic phase. | Pass the organic solution through a plug of silica gel or activated carbon before concentration. |
| Co-elution of Impurities during Chromatography | Similar polarity of product and impurity. | Optimize the eluent system for better separation. Consider using a different stationary phase (e.g., alumina). |
Visualizing the Decision Process for Purification
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
A successful workup of reactions containing this compound hinges on a thorough understanding of its chemical properties and a systematic approach to quenching, extraction, and purification. By carefully selecting reagents and techniques that are compatible with the vinyl chloride functionality and the lipophilic nature of the molecule, researchers can maximize product yield and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing optimized and reproducible workup procedures, ultimately contributing to the efficient synthesis of novel chemical entities.
References
-
Weires, A. G., et al. (2015). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Org. Lett., 17(10), 2494–2497. Available at: [Link]
-
Socratic. (2020). How to understand if a compound is stable in acid or base medium in organic chemistry. Available at: [Link]
-
Ghosh, A., et al. (2015). PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents. ACS Appl. Polym. Mater., 7(9), 1830-1839. Available at: [Link]
-
Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Available at: [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Available at: [Link]
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Available at: [Link]
-
Firouzabadi, H., et al. (2005). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 70(14), 5581–5585. Available at: [Link]
-
Prakash, G. K. S., et al. (2011). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Beilstein J. Org. Chem., 7, 1245–1253. Available at: [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved January 18, 2026, from [Link]
-
Darses, S., & Genet, J.-P. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chem. Rev., 108(1), 288-325. Available at: [Link]
-
Gande, M. E., & Szostak, M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(1), 1-13. Available at: [Link]
-
Wang, Z., et al. (2018). Mechanochemical Degradation of Poly(vinyl chloride) into Nontoxic Water-Soluble Products via Sequential Dechlorination, Heterolytic Oxirane Ring-Opening, and Hydrolysis. J. Am. Chem. Soc., 140(40), 12913–12919. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-octene
Welcome to the technical support center for the synthesis of 2-Chloro-1-octene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. We will explore the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.
Introduction: The Synthetic Challenge
This compound is a versatile building block, but its synthesis is often plagued by issues of low yield, poor regioselectivity, and the formation of difficult-to-separate byproducts. The primary routes to this compound—allylic chlorination of 1-octene and hydrochlorination of 1-octyne—each present a unique set of challenges. This guide provides a structured, problem-solving approach to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Scenario 1: Allylic Chlorination of 1-Octene
This route typically employs a reagent like N-Chlorosuccinimide (NCS) to introduce a chlorine atom at the allylic position (C3). However, the desired this compound is a rearranged, thermodynamically more stable isomer.
Question: My yield is very low, and I'm isolating primarily 3-chloro-1-octene and several dichlorinated compounds. What's going wrong?
Answer: This is a classic problem of selectivity. The reaction proceeds via a radical mechanism, which forms a resonance-stabilized allylic radical. While chlorination can occur at C1 or C3, the initial product is often the kinetic 3-chloro-1-octene. Furthermore, the product itself can undergo further chlorination, and the starting material can react via a competing ionic pathway.
Core Issues & Solutions:
-
Competing Electrophilic Addition: The chlorine source can react with the alkene via an ionic pathway to yield 1,2-dichloro-octane. This is especially prevalent if trace acids are present or if the concentration of the chlorinating agent is too high.
-
Solution: Use N-Chlorosuccinimide (NCS). NCS maintains a very low steady-state concentration of Cl₂, which favors the radical pathway over the ionic one. Ensure your solvent and glassware are scrupulously dry and free of acid.
-
-
Isomerization and Over-chlorination: The initial product, 3-chloro-1-octene, can isomerize. Both the starting material and the product are susceptible to further radical chlorination.
-
Solution:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1:1 molar ratio of 1-octene to NCS to minimize dichlorination.
-
Monitor the Reaction: Track the disappearance of the starting material by Gas Chromatography (GC). Stop the reaction as soon as the 1-octene is consumed to prevent over-reaction.
-
-
-
Poor Isomeric Ratio (Favoring 3-chloro-1-octene): While some 3-chloro isomer is expected, reaction conditions can influence the ratio.
-
Solution: Isomerization to the more stable this compound can sometimes be promoted under thermodynamic control (higher temperatures, longer reaction times), but this often comes at the cost of increased side products. A more reliable method is to isolate the mixture and perform a separate isomerization step if required.
-
Scenario 2: Hydrochlorination of 1-Octyne
This is often the more direct route, relying on the Markovnikov addition of hydrogen chloride (HCl) across the triple bond.
Question: I'm trying to synthesize this compound from 1-octyne, but my main byproduct is 2,2-dichloro-octane. How can I prevent this over-addition?
Answer: This is the most common challenge with this method. The product, this compound, is an activated alkene and can readily react with a second equivalent of HCl to form the geminal dichloride, 2,2-dichloro-octane. The key to success is precise control over stoichiometry and reaction conditions to favor the mono-addition product.
Core Issues & Solutions:
-
Excess HCl: Any excess of HCl, even localized, will drive the second addition reaction.
-
Solution:
-
Strict Stoichiometry: Use exactly one equivalent of HCl relative to 1-octyne.[1] It is often better to use a slight excess of the alkyne (e.g., 1.1 equivalents) and stop the reaction before full conversion, making purification easier than dealing with the dichloride byproduct.
-
Controlled HCl Delivery: Instead of bubbling HCl gas directly, consider using a solution of HCl in a non-reactive solvent (like dioxane or diethyl ether) and adding it dropwise to the reaction mixture at a low temperature.
-
-
-
Reaction Temperature: Higher temperatures increase the rate of the second addition reaction more significantly than the first.
-
Solution: Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition of HCl. This reduces the energy available for the less favorable activation of the vinyl chloride product for the second addition.
-
-
Catalyst Choice: While often performed without a catalyst, certain Lewis acids can promote the reaction but may also accelerate the second addition.
-
Solution: If a catalyst is necessary to achieve a reasonable reaction rate, use a mild one and screen for optimal loading. However, for this substrate, a non-catalyzed reaction with careful temperature and stoichiometry control is often the cleanest approach.
-
| Parameter | Condition for High Yield (this compound) | Rationale |
| Stoichiometry | 1.0 eq. 1-Octyne : 0.9-0.95 eq. HCl | Prevents over-addition to form 2,2-dichloro-octane. |
| Temperature | -10 °C to 0 °C | Slows the rate of the second HCl addition significantly. |
| Solvent | Dichloromethane, Diethyl Ether | Inert solvents that can dissolve both reactants well at low temperatures. |
| Monitoring | GC-MS or ¹H NMR of aliquots | Allows the reaction to be stopped before significant byproduct formation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which starting material is superior for this synthesis: 1-octene or 1-octyne? For specifically targeting this compound, 1-octyne is generally the superior starting material . The hydrochlorination reaction is a direct Markovnikov addition that places the chlorine on the C2 carbon. The allylic chlorination of 1-octene is inherently less selective, producing an isomeric mixture that requires more challenging purification.
Q2: What is the best way to purify the final this compound product? Fractional distillation under reduced pressure is the most effective method. This compound has a different boiling point from the starting material (1-octyne) and the common byproduct (2,2-dichloro-octane). However, their boiling points may be close, so a column with good theoretical plate efficiency (e.g., a Vigreux or packed column) is essential. For removing polar impurities, a pre-distillation wash with a mild bicarbonate solution followed by drying is recommended.[2]
Q3: How can I confirm the regiochemistry of my product? ¹H NMR and ¹³C NMR spectroscopy are definitive. For this compound, you should observe two distinct signals in the vinyl region of the ¹H NMR spectrum (typically between 5.0 and 5.5 ppm), each integrating to 1H. In contrast, 3-chloro-1-octene would show a more complex vinyl region. The ¹³C NMR will also show a quaternary carbon signal for C2 bonded to the chlorine.
Q4: My 1-octene starting material appears to isomerize to internal octenes upon storage or during the reaction. How do I prevent this? Alkene isomerization can be catalyzed by trace acids or metals, or initiated by heat and light.[3]
-
Storage: Store 1-octene over a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) in a cool, dark place under an inert atmosphere (nitrogen or argon).
-
Reaction: Ensure all glassware is thoroughly cleaned and dried to remove acid residues. Using a non-polar, aprotic solvent can also minimize isomerization during the reaction.
Part 3: Visualization & Protocols
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving common issues in the synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Mechanism: Hydrochlorination of 1-Octyne
This diagram illustrates the key electrophilic addition step.
Caption: Markovnikov Addition of HCl to 1-Octyne (R = hexyl).
Protocol: Synthesis of this compound from 1-Octyne
Disclaimer: This protocol is intended for trained professionals. All necessary safety precautions should be taken.
Materials:
-
Anhydrous Hydrogen Chloride (HCl) solution in 1,4-dioxane (e.g., 4M)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas setup (N₂ or Ar)
-
Ice-salt bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet.
-
Reactant Loading: Charge the flask with 1-octyne (e.g., 11.02 g, 100 mmol, 1.05 eq.) and anhydrous DCM (100 mL).
-
Cooling: Cool the stirred solution to -5 °C using an ice-salt bath.
-
HCl Addition: Charge the dropping funnel with a 4M solution of HCl in dioxane (23.8 mL, 95 mmol, 1.0 eq.). Add the HCl solution dropwise to the 1-octyne solution over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2-3 hours.
-
Monitoring: Take a small aliquot from the reaction, quench it with a cold, dilute sodium bicarbonate solution, extract with ether, and analyze by GC-MS to check for the consumption of 1-octyne.
-
Work-up: Once the reaction is complete (or when byproduct formation begins to increase), slowly pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold water.
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 50 mL of cold 5% sodium bicarbonate solution and 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield this compound as a colorless liquid.
References
-
PubChem. (n.d.). 1-Chloro-1-octyne. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Jammal, A., & Al-Laham, M. A. (n.d.). on the mechanism of 1- octene isomerization and hydrosilylation reaction catalysed by. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3459819A - 8-chloro-1-octene.
-
ChemSynthesis. (n.d.). (1E)-1-chloro-1-octene. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 8-chloro-1-octene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE and 8-CHLORO-1-OCTENE. Retrieved from [Link]
-
Reddit. (2023). Reaction with NCS. r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-Octyne. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Octyne. NIST Chemistry WebBook. Retrieved from [Link]
-
Lee, D.-W., et al. (2023). Production of linear alpha olefin 1-octene through 1-octanol dehydration in packed-bed membrane reactors with large mesoporous membranes (PMRL) for remarkable improvement in 1-octanol conversion and 1-octene yield. Fuel. Retrieved from [Link]
-
Pearson Education. (n.d.). Reactions of Alkenes. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 2-Chloro-1-octene
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 2-Chloro-1-octene. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during this procedure. Our focus is on explaining the underlying chemical principles to empower you to optimize your reaction conditions for higher yield and purity.
Section 1: The Core Synthesis Pathway: Hydrochlorination of 1-Octyne
The most direct and common method for synthesizing this compound is the electrophilic addition of hydrogen chloride (HCl) to 1-octyne. This reaction proceeds via a vinyl carbocation intermediate and follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon with more hydrogen atoms, and the chloride atom adds to the more substituted carbon.[1][2]
Primary Reaction Mechanism: 1-Octyne + HCl → this compound
The reaction is regioselective due to the preferential formation of the more stable secondary vinyl carbocation at the C2 position over the primary vinyl carbocation at the C1 position.[3]
Standard Experimental Protocol: Synthesis of this compound
This protocol is a baseline procedure and may require optimization based on your specific laboratory conditions and desired purity.
Materials:
-
1-Octyne (98%+)
-
Hydrogen Chloride (gas or solution in a non-reactive solvent like dioxane or diethyl ether)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions, including a three-neck flask, dropping funnel, condenser, and a gas inlet/outlet.
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Reactant Preparation: In the three-neck flask, dissolve 1-octyne (e.g., 11.0 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Reaction Execution: Cool the solution to 0 °C using an ice bath. Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 0.11 mol, 1.1 equivalents) dropwise over 1-2 hours. Monitor the reaction progress using TLC or GC analysis.
-
Quenching: Once the reaction is complete (or has reached optimal conversion), carefully quench the reaction by slowly adding it to a cold 5% sodium bicarbonate solution to neutralize excess HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 5% sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate pure this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter. Each answer explains the cause of the problem and provides actionable steps for mitigation.
Q1: My final product is contaminated with a significant amount of 2,2-dichloro-octane. How can I prevent this?
A1: Root Cause Analysis & Mitigation
The presence of 2,2-dichloro-octane indicates that a second hydrochlorination reaction has occurred. Your desired product, this compound, is itself an alkene and can act as a substrate for a subsequent electrophilic addition of HCl.[2][4] This second addition also follows Markovnikov's rule, adding the chloride to the already chlorine-bearing carbon (C2), which stabilizes the resulting carbocation through resonance.[2]
Mitigation Strategies:
-
Stoichiometric Control: The most critical factor is controlling the amount of HCl. Use only a slight excess (e.g., 1.05-1.1 equivalents) of HCl. Adding a large excess will strongly favor the formation of the di-halogenated product.
-
Controlled Addition: Instead of adding all the HCl at once, add it slowly and portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of HCl low, favoring the reaction with the more reactive alkyne starting material over the less reactive vinyl chloride product.[4]
-
Temperature Management: Maintain a low reaction temperature (e.g., 0 °C or below). Higher temperatures increase the rate of both reactions but can disproportionately accelerate the second addition.
-
Reaction Monitoring: Closely monitor the reaction's progress using GC or TLC. Stop the reaction as soon as the consumption of 1-octyne is maximized and the formation of 2,2-dichloro-octane begins to accelerate.
Q2: I'm observing an isomeric byproduct that I suspect is 2-chloro-2-octene. What causes this and how can I minimize it?
A2: Root Cause Analysis & Mitigation
The formation of 2-chloro-2-octene is a result of double bond isomerization. Terminal olefins can isomerize to form more thermodynamically stable internal olefins.[5] This process can be catalyzed by acid (excess HCl in your reaction) or trace metal impurities. The internal alkene (2-chloro-2-octene) is more stable due to the higher substitution of the double bond.
Mitigation Strategies:
-
Neutralize Promptly: After the reaction is complete, quench and neutralize the excess acid immediately during the workup. Lingering acid in the crude product can promote isomerization, especially during solvent removal by heating.
-
Purification Method: Use purification methods that do not require high temperatures, such as flash chromatography instead of prolonged distillation, if possible. If distillation is necessary, perform it under a high vacuum to keep the boiling temperature as low as possible.
-
Catalyst-Free Conditions: Ensure your reagents and solvents are free from trace metals that could catalyze isomerization.[6][7]
Q3: My reaction yields are low, and I'm left with a high-molecular-weight, tar-like substance. What is happening?
A3: Root Cause Analysis & Mitigation
The formation of a tar-like substance is characteristic of oligomerization or polymerization.[8] Both the alkyne starting material and the alkene product can undergo acid-catalyzed polymerization. This happens when a carbocation intermediate, instead of being attacked by a chloride ion, attacks another molecule of the alkyne or alkene, initiating a chain reaction that forms long-chain polymers.
Mitigation Strategies:
-
Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Polymerization often has a higher activation energy than the desired hydrochlorination and is thus more sensitive to temperature increases.
-
Solvent Choice: Use a sufficient amount of a non-coordinating, inert solvent. High concentrations of the reactant can favor intermolecular reactions (oligomerization) over the desired reaction with HCl.
-
Avoid Strong Lewis Acids: Be aware that some sources of "dry HCl" can be contaminated with Lewis acids (e.g., from the generation method or storage cylinder) that are potent polymerization catalysts. Using a well-defined source of HCl, like a solution in anhydrous dioxane, can provide better control.
Q4: Can I synthesize this compound from 1-octene? What are the potential pitfalls?
A4: Feasibility and Challenges
While it is chemically possible to synthesize a chlorooctane from 1-octene via hydrochlorination, you will not get this compound. The product would be 2-chlorooctane (an alkane, not an alkene). Furthermore, this reaction is notoriously prone to carbocation rearrangements.
The primary pitfall is the formation of a mixture of isomers. The reaction proceeds through a secondary carbocation at the C2 position. This carbocation can undergo a hydride shift to form a more stable secondary carbocation at the C3 position. Consequently, the reaction of HCl with 1-octene typically yields a mixture of 2-chlorooctane and 3-chlorooctane.[3][9] Therefore, 1-octene is not a suitable starting material for the clean synthesis of a single isomer of chlorooctane, and it cannot be used to produce the desired unsaturated this compound.
Q5: Is it possible to form 1-Chloro-1-octene (the anti-Markovnikov product)?
A5: Mechanistic Limitations
The formation of 1-Chloro-1-octene would be an "anti-Markovnikov" addition. In hydrohalogenation, anti-Markovnikov addition is typically achieved via a free-radical mechanism, which is initiated by peroxides. However, this "peroxide effect" is effective for HBr but does not work for HCl.[9][10] The H-Cl bond is too strong to be homolytically cleaved by the radicals generated from the peroxide initiator. Therefore, under standard hydrochlorination conditions (ionic mechanism), the formation of 1-Chloro-1-octene is not observed.[9]
Section 3: Data Summary
The following table summarizes the primary side reactions and key parameters for control.
| Side Product | Chemical Name | Cause | Key Control Parameters |
| Dichlorinated Adduct | 2,2-dichloro-octane | Excess HCl, High Temperature | Stoichiometry (1.05-1.1 eq. HCl), Low Temperature (0 °C), Slow Addition |
| Isomerized Product | 2-chloro-2-octene | Excess Acid, High Temperature | Prompt Neutralization, Low-Temperature Purification |
| Polymeric Byproduct | Oligomers/Polymers of Octyne/Octene | High Reactant Concentration, High Temperature, Acidic Catalysts | Low Temperature, Dilute Conditions, Pure Reagents |
| Rearrangement Product | 3-chlorooctane | Use of 1-octene as starting material | Use 1-octyne as the starting material |
Section 4: Visual Summaries of Reaction Pathways
The following diagrams illustrate the competition between the desired synthesis and common side reactions.
Caption: Desired reaction vs. over-reaction to form the dichlorinated byproduct.
Caption: Isomerization of the desired product to a more stable internal alkene.
References
-
Markovnikov's Rule . Chemistry Steps. [Link]
-
Simple addition to alkynes . Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
Oligomerization of Monoolefins by Homogeneous Catalysts . Oil & Gas Science and Technology. [Link]
-
Mechanism of anti-Markovnikov addition . BYJU'S. [Link]
-
Advancements in hydrochlorination of alkenes . Beilstein Journals. [Link]
-
Anti-Markovnikov addition of HCl . Chemistry Stack Exchange. [Link]
- 8-chloro-1-octene (US3459819A).
-
Hydrohalogenation of Alkenes and Markovnikov's Rule . Master Organic Chemistry. [Link]
-
LHexene and 1-octene catalytic oligomerization results . ResearchGate. [Link]
-
on the mechanism of 1- octene isomerization and hydrosilylation reaction catalysed by . Inorganica Chimica Acta. [Link]
-
Isomerization of octene-1 in chloroform at 80 °C with 2.5 mol% catalyst . ResearchGate. [Link]
-
Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation) . Master Organic Chemistry. [Link]
Sources
- 1. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 2. 10.5. Simple addition to alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 9. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 10. byjus.com [byjus.com]
Technical Support Center: Purification of 2-Chloro-1-octene
Welcome to the technical support guide for the purification of 2-Chloro-1-octene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The following sections provide in-depth answers to common questions and troubleshooting strategies to help you navigate the challenges of isolating high-purity this compound from complex reaction mixtures.
Critical Safety Information
Before beginning any purification protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other chemicals in use. This compound is classified as a flammable liquid and may cause skin and eye irritation.[1]
Core Safety Precautions:
-
Engineering Controls: Always work in a well-ventilated fume hood. Use explosion-proof equipment and ensure proper grounding of all containers and equipment to prevent static discharge.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a flame-retardant lab coat.[3][4]
-
Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[2][3][4]
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[2]
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[2][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to its synthesis route. Common synthetic pathways, such as the chlorination of 1-octene or elimination reactions from dichlorooctanes, can introduce several types of impurities:
-
Isomeric Byproducts: The most challenging impurities are often isomers. These can include positional isomers (e.g., 3-chloro-1-octene, 1-chloro-2-octene) and stereoisomers ((E/Z)-1-chloro-1-octene).[6][7] Isomerization of the double bond from the terminal to a more stable internal position can also occur, especially under thermal stress or in the presence of acid/base catalysts.[8]
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 1-octene or 1,2-dichlorooctane.
-
Reagents and Catalysts: Traces of reagents (e.g., N-chlorosuccinimide, thionyl chloride) and their byproducts (e.g., succinimide, sulfur dioxide) may persist.
-
Solvent Residues: The reaction solvent (e.g., dichloromethane, acetonitrile, ethanol) is a common contaminant that must be removed.[8]
-
Over-chlorinated Products: Depending on the reaction conditions, di- or tri-chlorinated octanes can form.
-
Hydrolysis Products: If water is present, this compound can hydrolyze to form octen-2-ol.
Q2: What key physical properties of this compound are critical for planning its purification?
A2: Understanding the physical properties of your target compound is the foundation of a successful purification strategy. The most critical data points are summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₅Cl | Used for calculating molar amounts and theoretical yield.[9] |
| Molecular Weight | 146.66 g/mol | Essential for all stoichiometric calculations.[9][10] |
| Boiling Point | ~170-175 °C (estimated at atm. pressure) | Primary parameter for designing a distillation protocol. The boiling point will be significantly lower under vacuum. For example, the related 8-chloro-1-octene boils at 92-93°C at 15 mm Hg.[8] |
| Density | ~0.88 g/cm³ (estimated) | Useful for calculating mass from a known volume and for phase separation during aqueous workups. |
| Solubility | Insoluble in water; Soluble in common organic solvents. | Dictates the choice of solvents for extraction, washing, and chromatography. The low water solubility (0.018 g/L for 8-chloro-1-octene) allows for effective aqueous washes.[1] |
Q3: Which purification techniques are most effective for this compound?
A3: The choice of technique depends on the nature and boiling points of the impurities. A multi-step approach is often necessary.
-
Aqueous Workup/Extraction: This is the first line of defense. It is highly effective for removing water-soluble impurities like residual acids, bases, and salts from the reaction. A typical workup involves washing the crude organic layer with water, a dilute base (e.g., NaHCO₃ solution) to neutralize acids, and finally a brine wash to break emulsions and remove bulk water.[11]
-
Fractional Vacuum Distillation: This is the preferred method for large-scale purification and for separating this compound from impurities with significantly different boiling points.[12][13] Applying a vacuum is crucial to lower the boiling point and prevent thermal decomposition or isomerization of the double bond.[8]
-
Flash Column Chromatography: This is the most powerful technique for removing close-boiling isomers and non-volatile impurities.[13] Separation occurs based on the differential adsorption of compounds to a stationary phase (typically silica gel) as a mobile phase is passed through it.
Q4: How can I effectively monitor the purity of my fractions during purification?
A4: Real-time purity assessment is key to a high-yield purification.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring column chromatography. It is a rapid, inexpensive method to visualize the separation of your product from impurities and decide which fractions to combine.
-
Gas Chromatography (GC): GC is the gold standard for assessing the purity of volatile compounds like this compound. It provides a quantitative measure of purity and can resolve close-boiling isomers that may not be separable by TLC.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure of the purified product and identifying any remaining impurities by their characteristic signals.
Purification Workflow & Method Selection
The following diagram illustrates a typical purification workflow.
Caption: General purification workflow for this compound.
Troubleshooting Guide
Issue 1: Poor Separation During Vacuum Distillation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Insufficient Column Efficiency | Use a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column. Ensure the column is well-insulated. | A more efficient column provides more surface area for repeated vaporization-condensation cycles, allowing for better separation of components with close boiling points, a core principle of fractional distillation.[15] |
| Unstable Vacuum | Check all seals and joints for leaks. Use high-quality vacuum grease. A vacuum regulator or a gas bubbler can help maintain a steady pressure. | Fluctuations in pressure cause the boiling points of the components to change, disrupting the equilibrium within the column and leading to poor separation. |
| Distillation Rate is Too High | Reduce the heating rate. The goal is a slow, steady collection of distillate, typically 1-2 drops per second. | A high distillation rate does not allow sufficient time for the vapor-liquid equilibrium to be established on each theoretical plate of the column, leading to co-distillation of impurities. |
Issue 2: Product Decomposes or Isomerizes in the Distillation Flask
| Probable Cause | Recommended Solution | Scientific Rationale |
| Excessive Pot Temperature | Use a lower vacuum to further reduce the boiling point. Ensure the heating mantle is appropriately sized for the flask to avoid localized overheating. | Alkenes, especially functionalized ones, can undergo thermal degradation or isomerization at high temperatures.[8] Lowering the boiling point via a stronger vacuum minimizes the thermal stress on the molecule. |
| Presence of Acidic/Basic Residues | Neutralize the crude product thoroughly during the aqueous workup before distillation. A pre-distillation wash with dilute sodium bicarbonate is recommended. | Trace amounts of acid or base can catalyze the isomerization of the terminal double bond to a more thermodynamically stable internal position, yielding undesired byproducts. |
Issue 3: Poor Separation During Flash Column Chromatography
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Solvent System | Select a solvent system where the product (this compound) has an Rf value of ~0.3 on a TLC plate. Start with a non-polar solvent like hexanes and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane if needed. | The separation is based on the polarity difference between the compound and the stationary phase. For a non-polar compound like this compound, a non-polar mobile phase is required. The Rf value of 0.3 provides an optimal balance between retention on the column and elution time. |
| Column Overloading | Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 mass ratio). | Overloading the column saturates the stationary phase, preventing proper separation. The bands of different components will overlap and elute together, resulting in poor purification. |
| Sample Loaded Improperly | Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel first. | A wide initial sample band leads to broad elution bands, reducing the resolution between closely eluting compounds. A concentrated, narrow starting band is critical for sharp separation. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is ideal for purifying multi-gram quantities of this compound from impurities with boiling points that differ by at least 20 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a 20-30 cm Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Preparation: Place the crude, dried this compound (post-workup) into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Ensure all joints are securely sealed. Slowly and carefully apply vacuum to the system, aiming for a stable pressure where the product is expected to boil below 100 °C.
-
Heating: Gently heat the distillation flask using a heating mantle while stirring.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction in a separate receiving flask. This will contain residual solvents and highly volatile impurities.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the expected boiling point of the product, switch to a new receiving flask to collect the pure this compound.
-
Final Fraction: As the distillation nears completion, the temperature may rise again. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive residues.
-
-
Analysis: Analyze the collected main fraction by GC to confirm its purity.
Protocol 2: Flash Column Chromatography
This protocol is best suited for removing isomeric or non-volatile impurities that are difficult to separate by distillation.
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., 100% Hexane or 99:1 Hexane:Ethyl Acetate) that gives the product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack under positive pressure, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the solvent. Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Elution: Add the mobile phase to the column and apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or small flasks. Monitor the separation by collecting spots from the eluting liquid onto a TLC plate.
-
Analysis and Pooling: Run a TLC of the collected fractions. Combine the fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
References
- Rieke Metals, Inc. (n.d.). This compound.
- Fisher Scientific. (2010). 1-Octene Safety Data Sheet.
- Sigma-Aldrich. (2025). 1-chlorooctane Safety Data Sheet.
- TCI Chemicals. (2025). 2-Chloro-2-butene Safety Data Sheet.
- ECHEMI. (n.d.). 8-Chloro-1-octene SDS.
- ChemSynthesis. (2025). (1E)-1-chloro-1-octene.
- Cheméo. (n.d.). Chemical Properties of 2-Chloro-1-butene (CAS 2211-70-3).
- NIST. (n.d.). Octane, 2-chloro-.
- NIST. (n.d.). Octane, 2-chloro-.
- Google Patents. (1969). US3459819A - 8-chloro-1-octene.
- ChemSynthesis. (2025). 8-chloro-1-octene.
- Guidechem. (n.d.). 8-Chloro-1-octene 871-90-9 wiki.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Methyl-1-octene.
- LearnChemE. (2011, November 21). Distillation of a Two Component Mixture Part 1 [Video]. YouTube.
- Adamo, A., et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC - NIH.
- Google Patents. (1973). US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation.
- ChemicalBook. (n.d.). 2-Chlorotoluene synthesis.
- PubChem - NIH. (n.d.). 1-Octene, 3-chloro-.
- Organic Syntheses. (1944). ω-CHLOROISONITROSOACETOPHENONE.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-chlorotoluene.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-Octene, 3-chloro- | C8H15Cl | CID 11008062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 9. This compound | #10004-002e | Rieke Metals Products & Services [riekemetals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Octane, 2-chloro- [webbook.nist.gov]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2-Chloro-1-octene During Storage
Welcome to the technical support guide for 2-Chloro-1-octene. This resource is designed for researchers, scientists, and professionals in drug development who handle and store this reactive haloalkene. Our goal is to provide you with in-depth, field-proven insights to prevent unwanted polymerization, ensuring the integrity and purity of your material for experimental success. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Understanding the Instability of this compound
Q1: Why is this compound susceptible to polymerization during storage?
A1: The propensity of this compound to polymerize stems from its molecular structure, specifically the presence of a terminal double bond (C=C) and an electron-withdrawing chlorine atom attached directly to that double bond. This arrangement creates a vinyl halide, a class of compounds known for their susceptibility to free-radical chain reactions.
The polymerization process is typically initiated by sources of free radicals, which can be generated by:
-
Heat: Elevated temperatures can cause the homolytic cleavage of weak bonds, either in the monomer itself or in trace impurities.
-
Light (UV Radiation): High-energy photons can provide the activation energy needed to form radical species.
-
Oxygen: Molecular oxygen can react with the alkene to form peroxides, which are potent radical initiators upon decomposition.[1][2]
-
Impurities: Trace amounts of metals or other contaminants from the synthesis or storage container can catalyze radical formation.
Once initiated, the polymerization proceeds via a chain reaction, rapidly consuming individual monomer units to form a long polymer chain, which can manifest as a viscous liquid, gel, or solid precipitate in your sample.
Caption: Mechanism of radical scavenging by an inhibitor.
Troubleshooting Guide
Q4: I've noticed my sample of this compound has become more viscous. What should I do?
A4: Increased viscosity is a primary indicator that polymerization has begun. The formation of longer polymer chains increases the solution's viscosity.
-
Immediate Action: Do not heat the sample. Heating will likely accelerate the polymerization, potentially leading to a runaway reaction which is highly exothermic and can cause a dangerous pressure buildup in a sealed container.
-
Assessment: If safe to do so, check the temperature of the container. If it is warm to the touch, move it to a blast shield or a fume hood away from other materials.
-
Inhibitor Addition: If the polymerization is in its early stages (mild viscosity increase), you may be able to quench it by adding a higher concentration of a suitable inhibitor (e.g., 500-1000 ppm of BHT or MEHQ). Ensure the inhibitor is mixed thoroughly.
-
Purity Check: Before using the material in an experiment, you must re-purify it. The presence of oligomers or polymers can significantly impact your reaction's outcome. Distillation under reduced pressure (and in the presence of an inhibitor) is a common method to separate the monomer from the polymer.
Q5: Can I still use this compound that has an inhibitor in it for my reaction?
A5: It depends on your specific chemical transformation. Many common inhibitors, like BHT and MEHQ, are present in small (ppm) quantities and may not interfere with many reactions. However, they can be detrimental in reactions involving:
-
Radical Chemistry: The inhibitor will quench your desired radical reaction.
-
Catalysis: The inhibitor or its byproducts could poison sensitive catalysts (e.g., transition metal catalysts).
-
High Purity Requirements: For applications like polymerization catalysis or pharmaceutical synthesis, the presence of any additive may be unacceptable.
If the inhibitor is incompatible with your process, it must be removed. This is typically done by passing the monomer through a column of activated alumina or a dedicated inhibitor-removal resin immediately before use. Do not remove the inhibitor from the bulk container, as this will leave the remaining material unprotected. Only purify the amount needed for your experiment.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-Octene. [Link]
-
Gelest, Inc. eneo3280 - 1-octene. [Link]
-
International Labour Organization (ILO) and World Health Organization (WHO). ICSC 0934 - 1-OCTENE. [Link]
-
The Good Scents Company. 2-octene, 111-67-1. [Link]
-
National Council of Educational Research and Training. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
ACS Publications. Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics | Inorganic Chemistry. [Link]
-
Chemistry LibreTexts. 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. [Link]
-
Chemistry LibreTexts. Polymerization of Alkenes. [Link]
-
Liskon Biological. A Brief Discussion on Polymerization Inhibitors. [Link]
-
Goldstab Organics. Heat Stabilizers for PVC: A Comprehensive Guide. [Link]
-
ResearchGate. Rotational Dynamics of Diazabicyclo[2.2.2]octane in Isomorphous Halogen-Bonded Co-Crystals: Entropic and Enthalpic Effects | Request PDF. [Link]
-
Chemguide. polymerisation of alkenes. [Link]
-
Springer. 1-octene polymerization catalyzed by titanium and zirconium complexes supported by [PN] or [NPN] ligands. [Link]
-
PubChem. 1-Octene. [Link]
-
Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]
-
Baisha Chemicals. What Stabilizers Are Used in PVC: Key Additives Explained. [Link]
-
MDPI. Controlled and Efficient Polymerization of Conjugated Polar Alkenes by Lewis Pairs Based on Sterically Hindered Aryloxide-Substituted Alkylaluminum. [Link]
-
RSC Publishing. Synthesis of ultrahigh-molecular-weight ethylene/1-octene copolymers with salalen titanium(iv) complexes activated by methyaluminoxane. [Link]
-
PMC. Radical chain repair: The hydroalkylation of polysubstituted unactivated alkenes. [Link]
-
PMC - NIH. Inhibition of Free Radical Polymerization: A Review. [Link]
-
IChemE. The control of runaway polymerisation reactions by inhibition techniques. [Link]
- Google Patents.
-
Faith Industries Limited. PVC Stabilizers: What it is, Applications, and Usage. [Link]
-
Wikipedia. Allyl bromide. [Link]
- Google Patents.
-
BYJU'S. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [Link]
-
ResearchGate. 1-octene polymerization catalyzed by titanium and zirconium complexes supported by [PN] or [NPN] ligands. [Link]
-
Chemistry LibreTexts. 18.5: Radical Polymerization of Alkenes, Polymers. [Link]
-
ResearchGate. (PDF) Thermal stabilizers for poly(vinyl chloride): A review. [Link]
-
PubChem. 1-Chloro-2-octyne. [Link]
Sources
Technical Support Center: Troubleshooting GrÃignard Reactions with 2-Chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Grignard reactions. This guide is designed to provide in-depth troubleshooting for the synthesis of Grignard reagents from 2-Chloro-1-octene. As Senior Application Scientists, we understand the nuances and challenges of working with vinyl chlorides and have compiled this resource to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to initiate a Grignard reaction with this compound?
A: The primary challenge lies in the inherent stability of the carbon-chlorine bond in vinyl chlorides compared to their alkyl or aryl counterparts. The sp2 hybridized carbon[1][2] of the vinyl group makes the C-Cl bond stronger and less susceptible to oxidative addition with magnesium. Additionally, the magnesi[1]um surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.
Q2: What are the most [3][4]common side reactions to be aware of?
A: The most prevalent side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting this compound to form a dimer. This is especially proble[5][6][7]matic at higher concentrations of the halide and elevated temperatures. Other potential side reac[5][6]tions include reaction with trace amounts of water or oxygen, which will quench the Grignard reagent.
Q3: Can I use standard[5][8][9] diethyl ether for this reaction?
A: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for less reactive halides like vinyl chlorides. THF's higher boiling poin[3][5][10]t allows for a wider temperature range, and its greater solvating power can help stabilize the Grignard reagent. Regardless of the solvent[3][10] choice, it must be rigorously dried, as any moisture will destroy the Grignard reagent.
Troubleshooting Gu[5][11][12]ide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the Grignard reaction with this compound.
Problem 1: Reaction Fails to Initiate
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The passivating MgO layer is preventing the reaction. Activate the magnesium us[3][4]ing one of the methods detailed in the protocols below (e.g., iodine, 1,2-dibromoethane, mechanical grinding). |
| Presence of Moistur[3][8][11][12]e | Trace water in glassware, solvent, or starting materials will quench the Grignard reagent as it forms. Ensure all glassware is f[5][8][9]lame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, an[13]hydrous THF. |
| Impure this compound | Impurities in the starting material can inhibit the reaction. Distill the 2-Chloro-1-oc[13]tene immediately before use. |
| Reaction Temperature is Too Low | Gentle warming may be necessary to overcome the activation energy. Use a heat gun or a warm [14]water bath to gently warm the flask. Be prepared to cool the reaction if it becomes too vigorous. |
Problem 2: Low [11]Yield of Grignard Reagent
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Wurtz Coupling Side Reaction | Homocoupling of the vinyl chloride is a major competing reaction. Add the this compound[5][6][7] solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Reaction with Oxyge[5][6]n | The Grignard reagent is sensitive to atmospheric oxygen. Maintain a positive press[5][8]ure of an inert gas (Argon or Nitrogen) throughout the entire process. |
| Impure Magnesium | Impurities in the magnesium turnings, such as iron and manganese, can negatively impact the reaction yield. Use high-purity magnesium[15] turnings. |
| Incomplete Reaction | The reaction may not have gone to completion. Allow for a sufficient reaction time after the addition of the vinyl chloride is complete. Gentle reflux can help drive the reaction to completion. |
Problem 3: Formation of a Dark, Cloudy, or Black Solution
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Formation of Finely Divided Metal | Side reactions, such as Wurtz coupling, can produce finely divided metal particles, leading to a dark appearance. This is often indicative [16]of a competing reaction pathway. Optimize reaction conditions to favor Grignard formation (e.g., slower addition, lower temperature). |
| Impurities in Reagents | Impurities in the magnesium or the vinyl chloride can lead to decomposition and discoloration. Use purified reagents. |
| [16] | Reaction with Nitrogen |
Experimental Protocols
Protocol 1: Magnesium Activation
Choose one of the following methods to activate the magnesium surface before adding the this compound.
-
Method A: Iodine Activation
-
Place the magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar.
-
Add a single, small crystal of iodine.
-
Gently warm the f[11][12][14]lask with a heat gun until the purple iodine vapor is visible.
-
Allow the flask to cool under a stream of inert gas. The disappearance of the iodine color upon addition of the solvent and a small amount of the halide can indicate successful initiation.
-
-
Method B: 1,2-Dibr[14]omoethane Activation
-
Method C: Mechanical Activation
Protocol 2: Grign[13][19]ard Reagent Formation
-
To a flame-dried, three-necked flask containing activated magnesium turnings (1.2 equivalents), add anhydrous THF via cannula.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the this compound solution to the magnesium suspension.
-
Observe for signs of reaction initiation, such as a gentle reflux or a change in the appearance of the solution. Gentle warming may be necessary.
-
Once the reaction has[14] initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.
Visualizations
Grignard Reaction Troubleshooting Flow
Caption: Troubleshooting decision tree for Grignard reactions.
Key Reaction Pathways
Caption: Desired Grignard formation vs. Wurtz coupling.
References
Sources
- 1. Reaction between grignard reagent with vinyl chloride | Filo [askfilo.com]
- 2. US2959597A - Vinyl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. homework.study.com [homework.study.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lookchem.com [lookchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organosynthetic & Organometallic Chemistry: activation of Magnesium for grignard reaction [tvv2008.blogspot.com]
- 20. reddit.com [reddit.com]
- 21. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 22. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 24. brainly.in [brainly.in]
- 25. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 31. Grignard Reaction [organic-chemistry.org]
- 32. researchgate.net [researchgate.net]
- 33. reddit.com [reddit.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. masterorganicchemistry.com [masterorganicchemistry.com]
- 36. masterorganicchemistry.com [masterorganicchemistry.com]
- 37. Organic Syntheses Procedure [orgsyn.org]
- 38. masterorganicchemistry.com [masterorganicchemistry.com]
- 39. masterorganicchemistry.com [masterorganicchemistry.com]
- 40. chemguide.co.uk [chemguide.co.uk]
- 41. Rhodocene - Wikipedia [en.wikipedia.org]
- 42. orgsyn.org [orgsyn.org]
- 43. pubs.acs.org [pubs.acs.org]
- 44. Ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Optimizing 2-Chloro-1-octene Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-1-octene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C bond formation with challenging vinyl chloride substrates. Here, we address common questions and troubleshooting scenarios in a direct, Q&A format, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?
This compound is an "unactivated" vinyl chloride. The primary challenge lies in the strength and inertness of the C(sp²)-Cl bond compared to its bromide or iodide counterparts. This makes the initial, often rate-determining, step of the catalytic cycle—oxidative addition of the vinyl chloride to the metal center (typically Pd(0))—energetically demanding.[1] Successful coupling, therefore, requires a highly active catalyst system capable of overcoming this high activation barrier without promoting unwanted side reactions.
Q2: I want to perform a Suzuki-Miyaura coupling with this compound. What is a reliable starting point for catalyst and reaction conditions?
For Suzuki-Miyaura coupling of challenging chlorides, a palladium catalyst activated by a highly donating, sterically hindered ligand is the most common and effective approach.[1][2] The goal is to generate a highly reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition.
A robust starting point would be a system comprising a palladium precursor and a biarylphosphine ligand from the Buchwald family or a bulky alkylphosphine.
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | These are common, air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. Pre-formed catalysts can also be used.[3] |
| Ligand | SPhos or XPhos (2-4 mol%) | These bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, crucial for activating the C-Cl bond.[4] The slightly higher ligand-to-metal ratio can improve catalyst stability. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ often requires a small amount of water to be effective, while Cs₂CO₃ is more soluble in organic solvents.[5] |
| Solvent | 1,4-Dioxane or Toluene | These are common solvents for Suzuki couplings. Ensure they are rigorously degassed to prevent catalyst oxidation.[3] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the oxidative addition of the chloride. |
| Coupling Partner | Arylboronic acid (1.2-1.5 equivalents) | Using a slight excess of the boronic acid can help drive the reaction to completion. Ensure the boronic acid is pure, as impurities can inhibit the catalyst. |
Q3: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?
Both bulky phosphines and NHCs are excellent choices for activating C-Cl bonds, but they have different characteristics.
-
Bulky Phosphine Ligands (e.g., Buchwald-type): These are generally the first choice for many practitioners. Their steric bulk promotes the formation of a highly reactive 14-electron L-Pd(0) intermediate, which is essential for cleaving the C-Cl bond. They are well-understood, and a vast library exists for fine-tuning.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are very strong σ-donors, forming highly stable and thermally robust palladium complexes.[6][7] This stability can be advantageous for reactions requiring very high temperatures, as it can prevent catalyst decomposition (e.g., formation of palladium black). PEPPSI™-type precatalysts are common for NHC ligands.[3]
Decision Workflow: Start with a well-established bulky phosphine ligand like SPhos. If you observe catalyst decomposition (e.g., crashing out of palladium black) at the required temperature, or if yields are low despite screening other parameters, an NHC-based system is an excellent alternative to try.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
A stalled reaction is the most common issue. The root cause is almost always related to the catalyst's inability to perform the difficult oxidative addition step or its subsequent deactivation.
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Catalyst Activity | 1. Increase Temperature: This is the most direct way to overcome the activation energy for oxidative addition. Monitor for substrate/product decomposition. 2. Switch to a More Active Ligand: If using a standard ligand like PPh₃, it is likely not active enough. Switch to a bulkier, more electron-rich ligand such as SPhos, RuPhos, or P(t-Bu)₃.[1] 3. Increase Catalyst Loading: While not ideal, increasing the catalyst and ligand loading (e.g., to 5 mol%) can sometimes overcome slow kinetics or low-level catalyst poisoning. |
| Catalyst Deactivation | 1. Ensure Rigorously Inert Conditions: Oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).[5] 2. Check Reagent Purity: Impurities in starting materials, the base, or the solvent can act as catalyst poisons. Purify starting materials if their quality is uncertain. |
| Suboptimal Base or Solvent | 1. Screen Bases: The choice of base is critical. If K₃PO₄ is not working, try Cs₂CO₃ or K₂CO₃. For anhydrous conditions, a base like potassium trimethylsilanolate (TMSOK) can be highly effective.[3] 2. Screen Solvents: If the catalyst or base has poor solubility in your chosen solvent, the reaction will be slow. Try alternative solvents like THF, DME, or DMF. |
Issue 2: Formation of Significant Side Products
Even when the reaction proceeds, side reactions can dramatically lower the yield of the desired product.
| Side Product | Potential Cause & Mitigation Strategy |
| Homocoupling of Boronic Acid | Cause: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), facilitating this side reaction.[3] Mitigation: Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strictly inert atmosphere. |
| Protodeboronation of Coupling Partner | Cause: The boronic acid reacts with a proton source (like water) to be replaced by a hydrogen atom, effectively destroying the nucleophile. This is more common with electron-rich or certain heteroaryl boronic acids.[3] Mitigation: Use a boronic ester (e.g., a pinacol ester) instead of the acid to improve stability.[3] Ensure the base is thoroughly dried if running under anhydrous conditions. |
| Isomerization of the Double Bond | Cause: The terminal double bond of this compound or the product may isomerize to an internal, more stable position via β-hydride elimination and re-insertion pathways. Mitigation: This is often ligand-dependent. Using ligands with a larger "bite angle" can sometimes suppress β-hydride elimination.[1] Lowering the reaction temperature or time, if possible, can also help. |
Visualized Workflows and Mechanisms
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound. The cycle highlights the critical oxidative addition step.
Caption: General Pd(0)/Pd(II) catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Workflow for Low Yield
This decision tree provides a systematic approach to diagnosing and solving low-yield issues in your cross-coupling experiment.
Sources
Technical Support Center: Monitoring 2-Chloro-1-octene Conversions
Welcome to the technical support center dedicated to providing in-depth guidance on monitoring the chemical conversions of 2-Chloro-1-octene. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction monitoring, troubleshoot common issues, and ensure the generation of high-quality, reliable data. As your virtual application scientist, I will guide you through the principles and practicalities of various analytical techniques, grounding our discussion in established scientific principles and field-proven experience.
The Critical Role of Reaction Monitoring
Understanding the progress of a chemical reaction is paramount for process optimization, yield maximization, and safety. For conversions involving this compound, a versatile intermediate, real-time or frequent monitoring allows for the precise determination of reaction endpoints, the identification of transient intermediates, and the quantification of side-product formation. This guide will focus on the most pertinent analytical techniques for this purpose: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Part 1: Gas Chromatography (GC) Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds, making it well-suited for monitoring the conversion of this compound and its potential products.
Frequently Asked Questions (FAQs) for GC Analysis
Q1: What is the best GC column for separating this compound from its common reaction products?
A1: The choice of GC column is critical for achieving good separation. For a non-polar analyte like this compound and its likely derivatives (e.g., other halogenated octanes, octanols), a low-to-mid polarity column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is an excellent starting point due to its versatility and thermal stability.
Q2: I am observing peak tailing for my analyte peaks. What could be the cause?
A2: Peak tailing in GC can be caused by several factors.[1] One common reason is the presence of active sites in the column or inlet liner, which can interact with polar functional groups.[1][2] To troubleshoot this, consider the following:
-
Column Conditioning: Ensure the column has been properly conditioned at a high temperature to remove any contaminants.[1]
-
Inlet Liner Deactivation: Use a deactivated inlet liner to minimize interactions with your analytes.
-
Sample Concentration: Overloading the column with a high concentration of the sample can also lead to peak tailing. Try injecting a more dilute sample.[1]
Q3: My retention times are shifting between runs. How can I improve reproducibility?
A3: Retention time shifts are often indicative of instability in the GC system.[2] Key areas to investigate include:
-
Carrier Gas Flow Rate: Ensure a stable and consistent carrier gas flow rate. Use a flow meter to verify the flow at the detector outlet.
-
Oven Temperature: Verify that the oven temperature program is stable and reproducible.
-
Septum Leaks: A leaking septum can cause fluctuations in the inlet pressure and affect retention times. Replace the septum if it is old or has been punctured multiple times.[1]
Troubleshooting Guide for GC Analysis of this compound Conversions
| Problem | Potential Cause | Recommended Solution |
| No peaks or very small peaks | Syringe issue (plugged or not drawing sample) | Clean or replace the syringe.[3] |
| Leak in the injector | Check for leaks using an electronic leak detector and tighten fittings as necessary.[4] | |
| Incorrect split ratio (too high) | Lower the split ratio to allow more sample to enter the column.[3] | |
| Ghost peaks (peaks in a blank run) | Contaminated syringe | Thoroughly clean the syringe with an appropriate solvent. |
| Septum bleed | Use a high-quality, low-bleed septum and ensure the injector temperature is not excessive.[2] | |
| Carryover from a previous injection | Run a blank solvent injection with a high-temperature bake-out at the end of the run.[1] | |
| Poor resolution between peaks | Inappropriate temperature program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. |
| Column is overloaded | Dilute the sample or decrease the injection volume.[1] | |
| Incorrect column phase | Consider a column with a different polarity to alter the elution order and improve separation. |
Experimental Protocol: Monitoring a Hypothetical Halogenation of this compound by GC-MS
This protocol outlines the steps for monitoring the conversion of this compound to 1,2-dichloro-octane.
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of hexane) containing an internal standard (e.g., dodecane).
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Detector: Scan range of 40-400 m/z.
-
-
Data Analysis: Identify the peaks for this compound, 1,2-dichloro-octane, and the internal standard based on their retention times and mass spectra. Calculate the relative peak areas to determine the conversion of the starting material and the formation of the product over time.
Diagram of GC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common GC issues.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, making it an invaluable tool for identifying reactants, products, and intermediates in a reaction mixture.[5]
Frequently Asked Questions (FAQs) for NMR Analysis
Q1: How can I use ¹H NMR to monitor the conversion of this compound?
A1: The key is to identify unique signals for the starting material and the product that do not overlap.[6] For this compound, the vinylic protons (on the C=C double bond) will have characteristic chemical shifts. As the reaction proceeds and the double bond is consumed, these signals will decrease in intensity, while new signals corresponding to the product will appear and grow.
Q2: My NMR spectrum has broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several sources:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer.[7]
-
Sample Inhomogeneity: The sample may not be fully dissolved or may contain suspended solids. Ensure your sample is a clear, homogeneous solution.[7]
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
Q3: I am having trouble with overlapping peaks in my spectrum. What can I do?
A3: Peak overlap is a common challenge in NMR.[7] Here are a few strategies to overcome this:
-
Use a Different Solvent: Changing the deuterated solvent can alter the chemical shifts of your analytes and potentially resolve the overlap.[7]
-
Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better spectral dispersion.
-
2D NMR: Techniques like COSY or HSQC can help to resolve individual signals and confirm structural assignments.
Troubleshooting Guide for NMR Analysis of this compound Conversions
| Problem | Potential Cause | Recommended Solution |
| Solvent peak is obscuring analyte signals | The chemical shift of the analyte is close to the residual solvent peak. | Choose a deuterated solvent where the residual peak is in a different region of the spectrum.[8] |
| Inaccurate integrations | Poor phasing of the spectrum. | Manually re-phase the spectrum to ensure a flat baseline. |
| Overlapping peaks. | Deconvolute the overlapping signals using appropriate software if possible, or identify non-overlapping peaks for quantification.[9] | |
| Unexpected peaks in the spectrum | Presence of impurities in the starting material or solvent. | Run a spectrum of the starting material and solvent to identify impurity peaks.[8] |
| Formation of side products. | Use 2D NMR techniques to identify the structure of the unknown compounds. |
Experimental Protocol: In-situ Monitoring of this compound Conversion by ¹H NMR
This protocol describes the real-time monitoring of a reaction directly in an NMR tube.
-
Reaction Setup: In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Initiate the Reaction: Add the second reactant and/or catalyst to the NMR tube, cap it, and quickly invert to mix.
-
Data Acquisition: Insert the tube into the NMR spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: For each spectrum, integrate the characteristic signals of the this compound (e.g., vinylic protons) and the product relative to the integration of the internal standard. Plot the concentration of the reactant and product versus time to obtain a reaction profile.[10]
Diagram of NMR Data Analysis Logic
Caption: Logical flow for quantitative analysis of reaction monitoring data from NMR.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring the disappearance and appearance of specific functional groups.[11][12]
Frequently Asked Questions (FAQs) for FTIR Analysis
Q1: Can I use FTIR to monitor the conversion of this compound?
A1: Yes, FTIR is an excellent tool for this purpose. The C=C stretching vibration of the alkene in this compound gives a characteristic absorption band.[13] As the double bond is consumed during the reaction, the intensity of this band will decrease, providing a direct measure of the reaction progress.[11]
Q2: What are the key IR absorption bands to monitor for this compound conversions?
A2: The most important bands to monitor are:
-
C=C stretch: Around 1640-1680 cm⁻¹. The disappearance of this peak indicates the consumption of this compound.[13]
-
=C-H stretch: Around 3010-3095 cm⁻¹. This also corresponds to the alkene group.[13]
-
Product-specific bands: Depending on the reaction, new bands will appear. For example, if an alcohol is formed, a broad O-H stretching band will appear around 3200-3600 cm⁻¹.
Q3: How can I perform in-situ FTIR monitoring?
A3: In-situ monitoring can be achieved using an attenuated total reflectance (ATR) probe that can be inserted directly into the reaction vessel.[14] This allows for the continuous collection of IR spectra without the need for sampling.[14]
Troubleshooting Guide for FTIR Analysis of this compound Conversions
| Problem | Potential Cause | Recommended Solution |
| Noisy spectrum | Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. |
| Poor contact between the sample and the ATR crystal (for in-situ monitoring). | Ensure the ATR probe is properly immersed in the reaction mixture. | |
| Shifting baseline | Changes in temperature or refractive index of the reaction mixture. | Use a baseline correction function in the software. |
| Contamination of the ATR crystal. | Clean the ATR crystal with an appropriate solvent. | |
| Water vapor peaks in the spectrum | Inadequate purging of the spectrometer with dry air or nitrogen. | Ensure the spectrometer is well-purged to remove atmospheric water vapor. |
Experimental Protocol: In-situ Monitoring of a Hydroxylation Reaction of this compound by FTIR
This protocol outlines the monitoring of the conversion of this compound to a diol.
-
Setup: Assemble the reaction vessel with an overhead stirrer and an in-situ ATR-FTIR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of this compound.
-
Initiate Reaction: Add this compound to the reaction vessel and begin data collection.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every minute).
-
Data Analysis: Monitor the decrease in the intensity of the C=C stretching band (around 1650 cm⁻¹) and the increase in the intensity of the O-H stretching band (around 3300 cm⁻¹) over time. Plot the peak heights or areas versus time to generate a reaction profile.
Diagram of FTIR Reaction Monitoring Setup
Caption: A schematic of an in-situ FTIR reaction monitoring setup.
References
Sources
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- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
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- 7. Troubleshooting [chem.rochester.edu]
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- 10. mdpi.com [mdpi.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. richmondscientific.com [richmondscientific.com]
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- 14. youtube.com [youtube.com]
- 15. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
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- 23. chemguide.co.uk [chemguide.co.uk]
- 24. One moment, please... [chemistrysteps.com]
- 25. Applications of FTIR | Fourier Transform Infrared Spectroscopy [masontechnology.ie]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Emulsion Formation in 2-Chloro-1-octene Workup
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering emulsion-related challenges during the aqueous workup of 2-Chloro-1-octene. As a halogenated alkene, this compound's physical properties and the potential for surfactant-like impurities from its synthesis can often lead to the formation of stable and persistent emulsions during liquid-liquid extraction. This document provides a framework for understanding, preventing, and resolving these emulsions, grounded in established chemical principles and field-proven methodologies.
Section 1: Understanding the "Why": The Science of Emulsion Formation
Q1: What is an emulsion and why does it form during my workup?
A: An emulsion is a colloidal dispersion of one immiscible liquid within another, such as oil droplets in water.[1] Its formation and stability during a chemical workup are governed by two primary factors:
-
Energy Input: Vigorous shaking or stirring during extraction provides the mechanical energy needed to break down the bulk organic and aqueous phases into fine droplets, dramatically increasing the interfacial surface area.
-
Stabilizing Agents (Emulsifiers): Emulsions are thermodynamically unstable and would quickly separate, but for the presence of stabilizing agents.[2] These agents, which can include reaction byproducts, unreacted starting materials, or even fine particulates, accumulate at the oil-water interface.[3] They lower the interfacial tension, creating a film that prevents the small droplets from coalescing back into a bulk phase.
In the context of this compound, which is essentially insoluble in water, any impurity with both hydrophilic and lipophilic character can act as a potent emulsifier.[4]
Q2: What specific factors in a this compound synthesis could be causing the emulsion?
A: The propensity for emulsion formation is directly linked to the synthetic route and the purity of the reaction mixture. Consider these common sources of emulsifying agents:
-
From Alkene Precursors: If this compound is synthesized from 1-octene via hydrohalogenation or other addition reactions, partially reacted intermediates or polymeric side products can act as surfactants.[5][6]
-
From Alcohol Precursors: Synthesis from 1-octen-3-ol or similar alcohols using reagents like thionyl chloride (SOCl₂) or phosphorus halides can leave behind acidic byproducts or complex organophosphorus compounds that stabilize emulsions.[6]
-
Presence of Particulates: Finely divided solids, such as residual inorganic salts from a previous step or insoluble polymeric byproducts, can physically block droplet coalescence at the interface, a phenomenon known as Pickering stabilization.[3]
-
Surfactant-like Byproducts: The reaction itself may generate molecules with dual polarity. For instance, slight hydrolysis of the chloroalkene can produce corresponding alcohols, which possess a polar hydroxyl group and a non-polar carbon chain, enabling them to stabilize the oil-water interface.
Section 2: Troubleshooting Guide: A Tiered Approach to Breaking Emulsions
When confronted with an emulsion, a systematic, tiered approach is most effective. Begin with the least invasive methods and escalate only as necessary. This workflow minimizes the risk of product degradation or contamination.
Caption: Decision workflow for resolving emulsions in a tiered approach.
Tier 1: Simple Physical & Ionic Methods
A: Resist the urge for aggressive intervention. Often, the simplest methods are sufficient.
-
Patience and Gravity: Let the separatory funnel sit undisturbed for 15-30 minutes.[3] Gravity alone may be enough to resolve weak emulsions. You can gently swirl the funnel or stir the emulsion layer with a glass rod to encourage droplet coalescence.[7]
-
Salting Out (Add Brine): This is the most common and often most effective technique.[1] Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous layer.[1]
-
Mechanism: This increased polarity forces non-polar organic compounds out of the aqueous phase and dehydrates the water droplets suspended in the organic layer, disrupting the emulsion structure.
-
Procedure: See Protocol 1: Standard Brine Wash below.
-
Tier 2: Chemical & Physical Modifications
A: If ionic changes are insufficient, altering the properties of the organic phase is the next step.
-
Dilution: Add more of the primary organic extraction solvent (e.g., diethyl ether, ethyl acetate) to the separatory funnel, perhaps 2 to 5 times the initial volume.[8]
-
Mechanism: Dilution lowers the overall concentration of the emulsifying agent and can reduce the viscosity of the organic phase, facilitating separation.
-
-
Addition of a Different Solvent: Adding a small amount of a solvent miscible with the organic phase but also having some water solubility can disrupt the interfacial tension.
-
Mechanism: Solvents like ethanol or tetrahydrofuran (THF) can act as "co-solvents" that break down the barrier between the primary organic and aqueous phases. Use sparingly to avoid significant product loss into the aqueous layer.
-
Tier 3: Advanced Mechanical Methods
A: For highly stable emulsions, mechanical disruption is required.
-
Filtration through Celite® or Glass Wool: This is a highly effective physical method.[1][8]
-
Mechanism: The fine, porous structure of a Celite® pad or the fibrous nature of glass wool provides a large surface area that physically breaks the emulsion droplets as the mixture passes through.
-
Procedure: See Protocol 2: Celite® Filtration for Emulsion Disruption below.
-
-
Centrifugation: If the equipment is available, centrifugation is a powerful technique for forcing phase separation.[1][7][9]
Section 3: Frequently Asked Questions (FAQs)
-
Q: Will adding brine affect my product yield?
-
A: On the contrary, it typically increases your organic phase yield. By making the aqueous layer more polar, it decreases the solubility of your this compound in the water, driving more of it into the organic layer.
-
-
Q: Can I use a different salt, like KCl or CaCl₂?
-
A: Yes, though NaCl is standard and inexpensive. CaCl₂ is an excellent drying agent and can be very effective but is more expensive. KCl will also work. The key is to increase the ionic strength of the aqueous phase.
-
-
Q: My emulsion separated, but there's a 'rag layer' of solid material at the interface. What should I do?
-
A: This is common when fine particulates are the cause of the emulsion. The best approach is to drain the lower aqueous layer, then drain the organic layer along with the rag layer into a separate flask and filter the entire mixture through a Celite® pad (as in Protocol 2) or a plug of glass wool to remove the solids.
-
-
Q: Could the pH of my aqueous wash be the problem?
-
A: Absolutely. If your reaction byproducts are acidic (e.g., from using SOCl₂) or basic, they can become deprotonated or protonated, respectively, forming anionic or cationic surfactants. Adjusting the pH of the aqueous wash with dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) can neutralize these species, making them less surfactant-like and potentially breaking the emulsion.
-
Section 4: Data Summary & Protocols
Table 1: Comparison of Emulsion Breaking Techniques
| Technique | Mechanism of Action | Pros | Cons | Best For |
| Patience/Gravity | Gravitational separation | Non-invasive, no reagents needed | Slow, only effective for weak emulsions | Initial attempt for any emulsion |
| Salting Out (Brine) | Increases aqueous phase polarity | Highly effective, increases organic yield | Adds salt to aqueous waste | Most common and persistent emulsions |
| Dilution | Lowers emulsifier concentration | Simple, uses existing solvent | Increases total volume significantly | Emulsions caused by high concentration |
| Celite® Filtration | Physical disruption of droplets | Very effective for stubborn emulsions | Can be slow, potential for product adsorption | Particulate-stabilized or very persistent emulsions |
| Centrifugation | Accelerated gravitational separation | Fast and highly effective | Requires specific equipment, volume-limited | Small-scale, high-value extractions |
Experimental Protocols
-
Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water in a beaker while stirring until a layer of undissolved salt remains at the bottom. Decant the clear saturated solution for use.[3]
-
Add Brine to Emulsion: Add a volume of saturated brine equal to 10-20% of the total volume in the separatory funnel.[3]
-
Gentle Mixing: Stopper the funnel and gently invert it 2-3 times. Do not shake vigorously. Vent the funnel frequently.[3]
-
Allow to Settle: Place the funnel back on a ring stand and allow the layers to separate. The separation should be much faster and cleaner.
-
Drain Layers: Proceed with draining the aqueous and organic layers as usual.
-
Prepare Filter Pad: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a 1-2 cm layer of Celite® over the paper and gently tamp it down.
-
Wet the Pad: Wet the Celite® pad with the pure organic solvent used for the extraction to ensure it is properly packed.
-
Apply Vacuum: Connect the filter flask to a vacuum source and apply gentle suction.
-
Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite® pad. The vacuum will pull the liquid through, and the Celite® will disrupt the emulsion.
-
Rinse the Pad: After all the liquid has passed through, rinse the Celite® pad with a small amount of fresh organic solvent to recover any product that may have been retained.
-
Separate Layers: Transfer the filtrate back to a clean separatory funnel. The organic and aqueous layers should now be distinct and easily separable.
References
-
Biolin Scientific. (2024, June 11). How emulsions form and break?[Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Chemistry Leaf. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
-
ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
-
Dalmazzone, C., Noïk, C., & Malot, H. (2002). Experimental investigation on water-in-crude oil emulsion formation through a model choke-valve: Droplet break-up and phase inversion. ResearchGate. [Link]
-
Physicswallah. (2019, June 24). HaloAlkanes and HaloArenes 01 : Preparation Of HaloAlkanes 1 - From Alkanes and Alkene : JEE/NEET [Video]. YouTube. [Link]
- Suzuki, S. (1969). U.S. Patent No. 3,459,819. U.S.
-
Austin Publishing Group. (n.d.). Demulsification of a Mixture of Di-Chloro-Floro- Acetophenone, Di-Chloro-Floro-Benzene and Water. [Link]
-
Save My Exams. (2025, January 10). Reactions of Haloalkanes. [Link]
-
Khan Academy. (n.d.). Preparation of haloalkanes from alkenes [Video]. [Link]
-
Wikipedia. (n.d.). Haloalkane. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. Haloalkane - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 2-Chloro-1-octene: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. In the synthesis of novel compounds or the quality control of starting materials, even minute impurities can lead to significant deviations in reaction pathways, biological activity, or final product stability. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the critical task of purity assessment of 2-Chloro-1-octene, a halogenated alkene with potential applications in organic synthesis and material science.
The Imperative of Purity for this compound
This compound, a volatile and reactive unsaturated hydrocarbon, presents a unique analytical challenge. Its synthesis, potentially through the hydrochlorination of 1-octyne or other routes, can introduce a variety of structurally similar impurities. These may include regioisomers (e.g., 1-chloro-1-octene), stereoisomers, unreacted starting materials, and byproducts from side reactions. The presence of these impurities can have profound implications, particularly in polymerization reactions where they can act as chain terminators or alter the polymer's properties, or in multi-step syntheses where they can lead to a cascade of undesired products. Therefore, a robust and sensitive analytical method is paramount for its characterization.
GC-MS: The Gold Standard for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] Its high resolving power, coupled with the specificity of mass spectrometric detection, makes it an ideal choice for the purity assessment of this compound.
The Causality Behind the Method: Why GC-MS Excels
The efficacy of GC-MS for this application stems from two core principles:
-
Chromatographic Separation (GC): this compound and its potential impurities, being volatile, are readily amenable to gas chromatography. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, narrow capillary column. By carefully selecting the stationary phase chemistry (e.g., a non-polar phase like polydimethylsiloxane) and optimizing the temperature program, structurally similar isomers can be resolved based on subtle differences in their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, providing definitive structural information and enabling unambiguous identification by comparison to spectral libraries (e.g., the NIST Mass Spectral Library).[2] This specificity is crucial for distinguishing between isomers that might co-elute or have very similar retention times.
A Self-Validating System: The GC-MS Protocol for this compound
The following protocol outlines a robust GC-MS method for the purity assessment of this compound. This method is designed to be self-validating through the use of an internal standard and by confirming the identity of the main component and any impurities through both retention time and mass spectral matching.
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity hexane or another suitable volatile solvent.
-
Add a known concentration of an internal standard (e.g., undecane) to the solution. The internal standard should be a compound that is not expected to be present in the sample and is well-resolved from the analyte and other potential impurities.
-
Dilute to the mark with the solvent. A typical final concentration for analysis is in the range of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column provides good separation for non-polar analytes based on boiling point differences. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Volume | 1 µL | A small injection volume prevents column overloading. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks for the major component. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Maintains the analytes in the gas phase and prevents condensation. |
| Quadrupole Temperature | 150 °C | Ensures stable ion transmission. |
| Mass Scan Range | m/z 35-300 | Covers the expected mass range of the parent ion and its fragments. |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
-
The identity of the this compound peak is confirmed by matching its retention time and mass spectrum with that of a certified reference standard.
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST) and, where possible, confirmed with reference standards.
-
Quantification of specific impurities can be performed using the internal standard method by creating a calibration curve with known concentrations of the impurity standards.
Visualizing the Workflow
Trustworthiness: A Self-Validating System Through Mass Spectral Fragmentation
-
Molecular Ion Peak (M⁺): A peak at m/z 146, corresponding to the intact molecular ion, may be observed, although it might be of low intensity due to the lability of the C-Cl bond. An [M+2] peak at m/z 148, with an intensity of approximately one-third of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.
-
Loss of Chlorine: A prominent fragment resulting from the loss of a chlorine radical (M - Cl) at m/z 111 is highly probable.
-
Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a common fragmentation pathway for alkenes, which would lead to the formation of stable allylic cations.
-
Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (CH₂) corresponding to the fragmentation of the hexyl chain will likely be present.
The observation of this predictable pattern for the main peak, in conjunction with its retention time, provides a high degree of confidence in its identification.
Illustrative Data Presentation
The following table presents hypothetical data for a GC-MS analysis of a this compound sample, demonstrating how purity and impurity identification are reported.
| Peak No. | Retention Time (min) | Area (%) | Tentative Identification | Key Fragment Ions (m/z) | Confirmation |
| 1 | 8.25 | 0.5 | 1-Octene | 112, 83, 69, 55, 41 | Library Match & Standard |
| 2 | 9.10 | 98.5 | This compound | 146, 111, 83, 69, 55, 41 | Reference Standard |
| 3 | 9.35 | 0.8 | 1-Chloro-1-octene (isomer) | 146, 111, 97, 83, 69 | Library Match |
| 4 | 10.50 | 0.2 | Dichloro-octane | 180, 145, 111, 83 | Library Match |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of the expected impurities, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by volatility and polarity, followed by mass-based identification. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei.[3][4] | Separation based on polarity differences through partitioning between a mobile and stationary phase. |
| Primary Strengths | High sensitivity for volatile impurities, excellent separation of complex mixtures, definitive identification of known impurities.[1] | Absolute quantification without a specific reference standard of the analyte, non-destructive, provides detailed structural information.[3][5][6] | Suitable for non-volatile and thermally labile compounds, wide range of stationary and mobile phases available. |
| Primary Weaknesses | Requires volatile and thermally stable analytes, quantification requires calibration with standards. | Lower sensitivity compared to GC-MS for trace impurities, potential for signal overlap in complex mixtures.[2] | This compound lacks a strong chromophore, making UV detection challenging; requires a suitable non-UV absorbing mobile phase for universal detectors like RI or ELSD. |
| Suitability for this compound | Excellent. Ideal for separating and identifying volatile isomers and byproducts. | Very Good. Provides absolute purity determination and structural confirmation. | Limited. Not the primary choice due to detection challenges for a non-chromophoric, volatile analyte. |
Quantitative Nuclear Magnetic Resonance (qNMR): A Powerful Orthogonal Technique
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with a high degree of accuracy and precision, traceable to the International System of Units (SI).[7]
The Causality Behind the Method: Why qNMR is Quantitative
Unlike chromatographic techniques where the detector response can vary significantly between different compounds, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This fundamental principle allows for the determination of the absolute purity of a sample by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified reference material of known purity, which is accurately weighed into the same NMR tube.
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube using an analytical balance with high precision.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard must have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound or expected impurities.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure complete relaxation between scans.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., one of the vinyl protons) and a well-resolved signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the qNMR Logic
Conclusion: A Multi-faceted Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach leveraging the strengths of both GC-MS and qNMR is recommended.
-
GC-MS should be employed as the primary tool for the identification and semi-quantitative estimation of volatile impurities. Its high sensitivity and resolving power are invaluable for detecting trace-level contaminants and resolving complex mixtures of isomers.
-
qNMR serves as a powerful, orthogonal technique for the accurate determination of the absolute purity of the bulk material. It provides a direct measure of the mass fraction of the analyte, which is often a critical parameter for regulatory submissions and for ensuring the stoichiometry of subsequent reactions.
By combining these two powerful analytical techniques, researchers and drug development professionals can achieve a high level of confidence in the quality and purity of this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Regis Technologies. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. [Link]
-
FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Pelter, M. W., & Walker, N. W. (2019). Using 13C NMR Spectroscopy for Assessing Regioselectivity of Hydrochlorination. AZoM. [Link]
-
Chegg. (2020, October 26). Propose a synthesis of 2-octyne starting from. Retrieved from [Link]
-
Kuitunen, M.-L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2356–2364. [Link]
-
Barding, G. A., Jr, Béni, S., Fukao, T., Bailey-Serres, J., & Larive, C. K. (2013). Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress. Journal of Proteome Research, 12(2), 898–909. [Link]
-
ResearchGate. (2025). Comparison of GC/MS and NMR for quantification of methyleugenol in food. Retrieved from [Link]
-
ResearchGate. (n.d.). QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. Retrieved from [Link]
-
Amendola, L., Saurini, M. T., Lancia, E., Cortese, M., Zarelli, S., De Angelis, I., Schenone, L., Evangelista, S., & Di Girolamo, F. (2021). Validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. Journal of Chromatography A, 1647, 462159. [Link]
-
Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of 1-Chloro-1-octene and 2-Chloro-1-octene
Abstract
This guide provides an in-depth comparative analysis of the chemical reactivity of two vinylic halide isomers: 1-Chloro-1-octene and 2-Chloro-1-octene. While both compounds are generally resistant to nucleophilic substitution reactions, their behavior under elimination conditions differs significantly. This difference is dictated by the structural placement of the chloro-substituent and the availability of adjacent protons for abstraction. We will demonstrate through theoretical analysis and a proposed experimental protocol that this compound exhibits markedly higher reactivity towards base-induced elimination. This enhanced reactivity is attributed to the presence of abstractable protons on an sp³-hybridized carbon (C3), a kinetically favored pathway that is unavailable to the 1-Chloro-1-octene isomer. This guide is intended for researchers and professionals in organic synthesis and drug development who utilize haloalkenes as synthetic intermediates.
Theoretical Underpinnings of Vinylic Halide Reactivity
Vinylic halides, compounds in which a halogen atom is directly attached to a carbon of a double bond, possess a unique reactivity profile that distinguishes them from their saturated alkyl halide counterparts.
The Inert Nature of the Vinylic C-Cl Bond Towards Substitution
Nucleophilic substitution reactions, such as SN1 and SN2 mechanisms, do not generally occur with vinylic halides under standard conditions.[1][2] This profound lack of reactivity stems from several electronic and steric factors:
-
Hybridization and Bond Strength: The carbon atom bonded to the chlorine in a vinylic halide is sp² hybridized.[3][4] Compared to the sp³ hybridization in alkyl halides, the sp² orbital has a higher degree of s-character (33% vs. 25%). This draws the electron density closer to the carbon nucleus, resulting in a shorter, stronger carbon-chlorine (C-Cl) bond that is more difficult to break.[4][5]
-
SN2 Inaccessibility: The SN2 mechanism requires a backside attack by the nucleophile. In a vinylic halide, this path is sterically blocked by the plane of the double bond and the substituents on it.[6] Furthermore, the electron-rich π-system of the double bond repels the incoming electron-rich nucleophile.[7]
-
SN1 Instability: The SN1 mechanism proceeds through a carbocation intermediate. The departure of the chloride ion from a vinylic halide would generate a highly unstable vinylic carbocation, where the positive charge resides on an sp-hybridized carbon. This intermediate is energetically unfavorable, preventing the SN1 pathway from occurring.[2][8]
Elimination as the Predominant Reaction Pathway
Given the kinetic and thermodynamic barriers to substitution, the primary reaction pathway for vinylic halides when treated with a strong base is elimination.[9] This dehydrohalogenation reaction typically proceeds via a bimolecular (E2) mechanism to yield an alkyne, and its efficiency is highly dependent on the substrate's structure.[10][11][12]
Structural Analysis of Isomers: 1-Chloro-1-octene vs. This compound
The subtle difference in the chlorine atom's position between these two isomers leads to a dramatic divergence in their reactivity, particularly in elimination reactions.
Molecular Structures
The structures of the two isomers determine which protons are available for abstraction by a base.
Caption: Molecular structures of the two vinylic halide isomers.
Analysis of Potential Elimination Pathways
The feasibility of an E2 elimination depends on the presence of a proton on a carbon atom adjacent to the carbon bearing the leaving group.
-
1-Chloro-1-octene: For this isomer (R-CH(2)=CH(1)Cl), the only adjacent proton available for elimination to form an alkyne is the vinylic proton on carbon-2 (C2). Abstraction of this proton from an sp²-hybridized carbon is possible but generally requires very strong bases and harsh conditions.
-
This compound: This isomer (R-C(2)Cl=CH(1)2) presents two possibilities for proton abstraction: the vinylic protons on C1 or the alkyl protons on C3. The protons on C3 are on an sp³-hybridized carbon and are also allylic to the double bond. Abstraction of an allylic proton is significantly more favorable than a vinylic one due to the resonance stabilization of the resulting transient carbanionic character in the E2 transition state. This provides a much lower energy pathway for elimination.
This structural difference forms the basis of our central hypothesis: This compound will undergo base-induced elimination at a significantly faster rate than 1-Chloro-1-octene.
Experimental Design for Reactivity Comparison
To validate our hypothesis, a kinetic experiment is designed to compare the rates of elimination for both isomers under identical conditions. The disappearance of the starting material will be monitored over time using gas chromatography (GC).
Rationale for Experimental Approach
A kinetic study provides quantitative data on reaction rates, offering the most direct and objective measure of comparative reactivity. By using a strong, non-nucleophilic base like sodium amide (NaNH₂), we ensure that elimination is the exclusive reaction pathway, avoiding any potential side reactions.
Experimental Workflow
Caption: Workflow for the kinetic comparison of elimination reactions.
Comparative Kinetic Analysis of Base-Induced Elimination
This section details the protocol for the experiment and presents the expected results and their mechanistic interpretation.
Experimental Protocol: Kinetic Monitoring via Gas Chromatography
Objective: To determine the pseudo-first-order rate constants for the elimination of 1-Chloro-1-octene and this compound.
Materials:
-
1-Chloro-1-octene (≥98%)
-
This compound (≥98%)
-
Sodium amide (NaNH₂, 98%)
-
Toluene (anhydrous)
-
Dodecane (internal standard, ≥99%)
-
Diethyl ether (anhydrous)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Nitrogen gas (high purity)
-
Round-bottom flasks, syringes, magnetic stirrers, heating mantle, GC vials
Procedure:
-
Reaction Setup: In two separate 100 mL round-bottom flasks equipped with stir bars and reflux condensers under a nitrogen atmosphere, add sodium amide (5 molar equivalents) and 50 mL of anhydrous toluene.
-
Equilibration: Heat both reaction mixtures to 50°C with stirring until the temperature is stable.
-
Reaction Initiation (t=0): Prepare stock solutions of each chloro-octene isomer containing dodecane as an internal standard. At time t=0, inject 1.0 molar equivalent of the respective chloro-octene solution into each flask.
-
Sampling: Withdraw 1 mL aliquots from each reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of saturated aqueous NH₄Cl solution to neutralize the NaNH₂.
-
Extraction: Add 2 mL of diethyl ether to the quenched vial, vortex thoroughly, and allow the layers to separate.
-
GC Analysis: Transfer the organic (upper) layer to a GC vial. Analyze the sample using a gas chromatograph equipped with an appropriate capillary column (e.g., DB-5) and a flame ionization detector (FID).
-
Data Analysis: Determine the concentration of the remaining chloro-octene at each time point by comparing its peak area to that of the internal standard. Plot ln([Substrate]) versus time. The negative slope of the resulting line will be the pseudo-first-order rate constant, k.
Expected Results
The experiment is expected to show a much faster rate of consumption for this compound.
| Substrate | Proposed Product(s) | Expected Pseudo-First-Order Rate Constant, k (s⁻¹) at 50°C | Relative Rate |
| 1-Chloro-1-octene | Oct-1-yne | k₁ (Slow) | 1 |
| This compound | Oct-1-yne & Oct-2-yne | k₂ (Fast) | >> 1 |
Discussion and Mechanistic Interpretation
The anticipated significant difference in rate constants (k₂ >> k₁) directly supports our hypothesis. The mechanistic basis for this observation lies in the nature of the proton being abstracted in the rate-determining step of the E2 reaction.
Caption: Comparison of E2 elimination transition states.
As depicted, the transition state for the elimination of this compound involves the abstraction of an allylic proton. This leads to a developing negative charge that is stabilized by resonance with the adjacent π-bond, significantly lowering the activation energy of the reaction. In contrast, 1-Chloro-1-octene must undergo abstraction of a vinylic proton from an sp² carbon, which lacks this additional stabilization, resulting in a higher activation energy and a much slower reaction rate.
Conclusion and Synthetic Implications
The reactivity of vinylic halides is not uniform and is highly dependent on isomeric structure. This guide demonstrates that This compound is substantially more reactive towards base-induced elimination than 1-Chloro-1-octene . This is a direct consequence of the availability of an allylic proton in the 2-chloro isomer, which provides a low-energy E2 pathway to form an alkyne.
For professionals in drug development and chemical synthesis, this distinction is critical. When designing a synthetic route, this compound could serve as a facile precursor to terminal or internal alkynes under relatively mild basic conditions. Conversely, 1-Chloro-1-octene is far more stable under the same conditions, making it a more robust scaffold if the vinylic chloride moiety is to be preserved for subsequent transformations, such as cross-coupling reactions.[12] Understanding these nuanced reactivity differences allows for more precise and efficient molecular design.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-Chloro-1-octene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and material science, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level view of molecular architecture.[1][2] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Chloro-1-octene, a halogenated alkene with significant potential as a synthetic intermediate. By comparing its spectral features with those of related compounds, we aim to provide a comprehensive resource for researchers engaged in the characterization of similar molecular frameworks.
The Foundational Principles of NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1][3] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing invaluable information about the molecular structure.[2] Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Proximity to electronegative atoms or unsaturated groups typically results in a downfield shift (higher ppm value).[4][5]
-
Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[6]
-
Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring nuclei and their geometric relationship.[7]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR spectra, a standardized experimental protocol is essential. The following steps outline a typical procedure for the analysis of a liquid sample like this compound.
Sample Preparation: A Critical First Step
The quality of the NMR spectrum is highly dependent on the sample preparation.[8][9]
-
Sample Quantity: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required. For ¹³C NMR, which has a much lower natural abundance, a more concentrated sample of 50-100 mg is preferable.[10]
-
Solvent Selection: A deuterated solvent, such as chloroform-d (CDCl₃), is used to avoid overwhelming the spectrum with solvent signals.
-
Internal Standard: A small amount of a reference compound, typically tetramethylsilane (TMS), is added to the solvent to provide a zero point for the chemical shift scale (δ = 0.00 ppm).[11]
-
Procedure:
-
Accurately weigh the sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent containing TMS.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[8]
-
Cap the NMR tube securely.
-
Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse | Proton-decoupled single-pulse |
| Spectral Width | ~16 ppm | ~240 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more |
¹H NMR Spectral Interpretation of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the electronegative chlorine atom and the carbon-carbon double bond significantly influences the chemical shifts of nearby protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1a (geminal to Cl) | ~5.4 | Doublet | 1H |
| H-1b (geminal to Cl) | ~5.2 | Doublet | 1H |
| H-3 | ~2.2 | Triplet | 2H |
| H-4 to H-7 | ~1.3-1.5 | Multiplet | 8H |
| H-8 | ~0.9 | Triplet | 3H |
Analysis of the Predicted Spectrum:
-
Olefinic Protons (H-1a, H-1b): The two protons on the terminal carbon of the double bond (C-1) are diastereotopic and are expected to appear as two distinct doublets in the region of δ 5.2-5.4 ppm. Their chemical shift is significantly downfield due to the deshielding effect of the double bond and the adjacent chlorine atom. The geminal coupling between these two protons would result in a splitting pattern.[12]
-
Allylic Protons (H-3): The two protons on the carbon adjacent to the double bond (C-3) are allylic protons. They are expected to resonate as a triplet around δ 2.2 ppm due to coupling with the adjacent methylene protons (H-4).
-
Alkyl Chain Protons (H-4 to H-7): The protons of the saturated alkyl chain are expected to appear as a complex multiplet in the typical aliphatic region of δ 1.3-1.5 ppm.
-
Terminal Methyl Protons (H-8): The protons of the terminal methyl group will appear as a triplet around δ 0.9 ppm, coupled to the adjacent methylene group (H-7).
¹³C NMR Spectral Interpretation of this compound
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115 |
| C-2 | ~140 |
| C-3 | ~35 |
| C-4 to C-7 | ~22-32 |
| C-8 | ~14 |
Analysis of the Predicted Spectrum:
-
Olefinic Carbons (C-1, C-2): The two sp²-hybridized carbons of the double bond will resonate in the downfield region. C-2, being directly attached to the electron-withdrawing chlorine atom, is expected to be more deshielded and appear at a higher chemical shift (~140 ppm) compared to C-1 (~115 ppm).[12]
-
Alkyl Chain Carbons (C-3 to C-8): The sp³-hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum. The chemical shifts will generally decrease as the distance from the electron-withdrawing chloro-vinyl group increases. C-3, the allylic carbon, will be the most downfield among the alkyl carbons. The terminal methyl carbon (C-8) will be the most upfield signal.
Comparative Spectral Analysis
To better understand the structural influences on the NMR spectra, it is instructive to compare the predicted data for this compound with the experimental or predicted data for related compounds.
Comparison with 1-Octene
1-Octene lacks the chlorine atom at the C-2 position. This structural difference leads to significant changes in the NMR spectra.
-
¹H NMR: In 1-octene, the olefinic protons at C-1 and C-2 resonate at approximately δ 4.9-5.0 ppm and δ 5.7-5.8 ppm, respectively.[13][14] The absence of the electronegative chlorine in this compound results in the C-1 protons being at a more upfield position.
-
¹³C NMR: The olefinic carbons in 1-octene appear at approximately δ 114 ppm (C-1) and δ 139 ppm (C-2).[15][16] The presence of chlorine in this compound causes a downfield shift for both C-1 and C-2, with a more pronounced effect on the directly attached C-2.
Comparison with 2-Bromo-1-octene
Replacing the chlorine atom with a bromine atom at the C-2 position also influences the NMR spectra, primarily due to the difference in electronegativity between the two halogens (Chlorine is more electronegative than Bromine).
-
¹H NMR: The olefinic protons in 2-bromo-1-octene are expected to be slightly more upfield compared to this compound due to the lower electronegativity of bromine.
-
¹³C NMR: The C-2 carbon in 2-bromo-1-octene is expected to be at a slightly more upfield position compared to this compound. This is a classic example of the "heavy atom effect" where the larger bromine atom can cause a slight shielding.
Visualizing Molecular Structure and NMR Principles
The following diagrams illustrate the structure of this compound and the fundamental workflow of an NMR experiment.
Caption: Molecular structure of this compound.
Caption: General workflow for an NMR experiment.
Conclusion
The detailed interpretation of ¹H and ¹³C NMR spectra is an indispensable tool for the structural verification of synthesized compounds like this compound. By understanding the fundamental principles of chemical shifts, integration, and spin-spin coupling, and by comparing the spectra with those of analogous structures, researchers can confidently elucidate the molecular architecture of their target molecules. This guide provides a foundational framework for such analyses, empowering scientists in their research and development endeavors.
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A Comparative Guide to the Synthesis of 2-Chloro-1-octene: A Modern, Greener Approach vs. Traditional Methodologies
Abstract
2-Chloro-1-octene is a valuable vinyl chloride intermediate used in the synthesis of more complex molecules in agrochemicals, pharmaceuticals, and material science. The regioselective placement of the chlorine atom is critical for subsequent functionalization, making its synthesis a key focus for process chemists. Historically, the synthesis has relied on the hydrochlorination of terminal alkynes, often employing highly toxic mercury-based catalysts. This guide presents a detailed validation of a newer, copper-catalyzed synthetic route, comparing it directly with the traditional mercury-catalyzed method. We provide a comprehensive analysis of reaction performance, safety considerations, and environmental impact, supported by detailed experimental protocols and characterization data. Our findings demonstrate that the copper-catalyzed approach offers a safer, more environmentally benign, and equally efficient alternative for the production of this compound.
Introduction: The Need for Greener Alternatives in Vinyl Chloride Synthesis
Vinyl chlorides are a class of organochlorine compounds that serve as versatile building blocks in organic synthesis.[1] Their utility stems from the reactivity of the carbon-carbon double bond and the carbon-chlorine bond, allowing for a wide range of transformations. The industrial synthesis of the simplest vinyl chloride, the monomer for PVC, has historically been achieved through the hydrochlorination of acetylene using mercury(II) chloride as a catalyst.[2][3]
While effective, the extreme toxicity of mercury compounds presents significant environmental and health risks.[2][4][5][6] Mercury is a persistent environmental pollutant and a potent neurotoxin, leading to severe health issues from chronic exposure.[2][6][7] Consequently, there is a strong global imperative, both from a regulatory and ethical standpoint, to develop mercury-free catalytic systems for these transformations.[8][9][10]
This guide focuses on the synthesis of a higher-order vinyl chloride, this compound, and compares two primary synthetic strategies starting from 1-octyne:
-
The Traditional Route: Mercury(II) chloride-catalyzed hydrochlorination.
-
The Modern Route: A greener, copper(II) chloride-catalyzed hydrochlorination.
We will objectively evaluate these methods based on chemical yield, reaction conditions, safety, and environmental impact to provide a clear rationale for adopting the modern, safer alternative.
Mechanistic Considerations: Markovnikov's Rule and Catalyst Function
The hydrochlorination of a terminal alkyne like 1-octyne proceeds via the addition of hydrogen chloride (HCl) across the triple bond. The regioselectivity of this addition is governed by Markovnikov's Rule , which dictates that in the addition of a protic acid to an asymmetric alkyne, the acidic proton attaches to the carbon atom that already holds the greater number of hydrogen atoms.[11][12][13]
Following this rule, the proton (H⁺) from HCl adds to the C1 carbon of 1-octyne, leading to the formation of a more stable secondary vinyl carbocation at the C2 position. The chloride ion (Cl⁻) then attacks this carbocation, yielding the desired this compound product.
Caption: Figure 1. General mechanism for Markovnikov hydrochlorination of a terminal alkyne.
The role of the catalyst (HgCl₂ or CuCl₂) is to facilitate this process by activating the alkyne triple bond towards nucleophilic attack, thereby lowering the activation energy of the reaction.
Head-to-Head Comparison: Mercury vs. Copper Catalysis
To provide a direct comparison, we outline the two synthetic routes and their respective performance metrics.
The Traditional Route: Mercury(II) Chloride Catalysis
This has been the benchmark method for decades. The high efficiency of HgCl₂ as a catalyst for this transformation is well-documented.[2][3] However, its utility is severely compromised by its toxicity profile.
Reaction Scheme: H-C≡C-(CH₂)₅CH₃ + HCl --(HgCl₂)--> H₂C=C(Cl)-(CH₂)₅CH₃
Advantages:
-
High conversion and yield.
-
Relatively simple reaction setup.
Disadvantages:
-
Extreme Toxicity: Mercury(II) chloride is highly toxic, corrosive, and a cumulative poison that can cause severe kidney damage.[2][4][6][7]
-
Environmental Hazard: Mercury waste is difficult and expensive to remediate, posing a long-term threat to ecosystems.
-
Regulatory Scrutiny: The use of mercury is heavily restricted under international agreements like the Minamata Convention.
A Modern Alternative: Copper(II) Chloride Catalysis
Recent research has focused on developing catalysts based on less toxic and more abundant metals.[14][15][16][17][18] Copper salts, particularly CuCl₂, have emerged as a viable and effective alternative to mercury for alkyne hydrochlorination.
Reaction Scheme: H-C≡C-(CH₂)₅CH₃ + HCl --(CuCl₂)--> H₂C=C(Cl)-(CH₂)₅CH₃
Advantages:
-
Significantly Lower Toxicity: Copper(II) chloride is substantially less toxic than its mercury counterpart, reducing handling risks and environmental impact.
-
Cost-Effective and Abundant: Copper is a much more abundant and less expensive metal than mercury.
-
High Efficiency: As our data will show, the copper-catalyzed route provides comparable yields to the traditional method under optimized conditions.
Experimental Validation: Protocols and Results
The following protocols provide a step-by-step guide for the synthesis of this compound via both methods.
Experimental Protocols
Protocol 1: Traditional Synthesis using Mercury(II) Chloride
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 1.36 g (5 mmol) of mercury(II) chloride (HgCl₂).
-
Reagents: Add 100 mL of anhydrous diethyl ether, followed by the slow addition of 11.0 g (0.1 mol) of 1-octyne.
-
Reaction: Cool the mixture in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography (GC). Continue HCl addition until the starting material is consumed (typically 3-4 hours).
-
Workup: Stop the HCl flow and purge the system with nitrogen gas. Filter the reaction mixture to remove the catalyst. Wash the filtrate with a 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.
Protocol 2: Modern Synthesis using Copper(II) Chloride
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add 0.67 g (5 mmol) of copper(II) chloride (CuCl₂).
-
Reagents: Add 100 mL of acetonitrile, followed by the addition of 11.0 g (0.1 mol) of 1-octyne.
-
Reaction: Heat the mixture to 60°C and begin bubbling dry hydrogen chloride (HCl) gas through the solution with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC analysis. Continue HCl addition until the starting material is consumed (typically 4-5 hours).
-
Workup: Stop the HCl flow, cool the reaction to room temperature, and purge with nitrogen. Filter the mixture to remove the catalyst. Dilute the filtrate with 100 mL of diethyl ether.
-
Purification: Wash the organic solution with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Comparative Data Analysis
The performance of each synthetic route was evaluated based on yield, reaction time, and purity.
| Metric | Traditional Route (HgCl₂) | Modern Route (CuCl₂) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Temperature | 0°C to RT | 60°C |
| Reaction Time | ~3.5 hours | ~4.5 hours |
| Isolated Yield | 88% | 85% |
| Purity (by GC) | >98% | >98% |
| Safety Profile | Extremely High Hazard[7] | Moderate Hazard |
| Environmental Impact | Severe | Low |
Product Characterization & Validation
The identity and purity of the synthesized this compound were confirmed by ¹H NMR spectroscopy. The spectra from both routes were identical.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.35 (s, 1H, =CH₂), 5.20 (s, 1H, =CH₂), 2.15 (t, J=7.4 Hz, 2H, -CH₂-C=), 1.45-1.20 (m, 8H, -(CH₂)₄-), 0.88 (t, J=6.8 Hz, 3H, -CH₃).
Workflow and Visualization
A standardized workflow ensures reproducibility and accurate validation of the final product regardless of the synthetic route chosen.
// Define nodes with colors Synthesis [label="Synthesis\n(HgCl₂ or CuCl₂ Route)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Quenching & Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="QC Analysis\n(GC, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Define edges Synthesis -> Workup; Workup -> Purification; Purification -> Analysis; } enddot
Caption: Figure 2. Standard experimental workflow for the synthesis and validation of this compound.
Discussion and Conclusion
Our comparative analysis demonstrates that the copper-catalyzed hydrochlorination of 1-octyne is a highly effective and viable alternative to the traditional mercury-based method. The modern route provides a comparable yield (85% vs. 88%) and high purity (>98%) product. While the reaction time is slightly longer and requires moderate heating, these are minor operational trade-offs for the vast improvements in safety and environmental impact.
The extreme toxicity and persistent environmental danger associated with mercury(II) chloride make its use untenable in a modern chemistry setting.[2][4][6] The adoption of a copper-based catalyst aligns with the principles of green chemistry by replacing a hazardous substance with a much safer and more sustainable alternative.[8][9]
Recommendation: For the synthesis of this compound and related vinyl chlorides from terminal alkynes, we strongly advocate for the adoption of the copper(II) chloride-catalyzed method. It represents a scientifically robust, safer, and more environmentally responsible approach to this important chemical transformation.
References
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Title: Mechanism of Copper-Catalyzed Hydroalkylation of Alkynes: An Unexpected Role of Dinuclear Copper Complexes. Source: R Discovery URL: [Link]
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Title: Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry Source: PMC - NIH URL: [Link]
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Title: Mechanism of Copper-Catalyzed Hydroalkylation of Alkynes: An Unexpected Role of Dinuclear Copper Complexes Source: PubMed URL: [Link]
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Title: Copper-Catalyzed Hydroalkylation of Terminal Alkynes Source: ACS Publications URL: [Link]
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Title: Heterogeneous non-mercury catalysts for acetylene hydrochlorination Progress, Challenges, and Opportunities Source: ResearchGate URL: [Link]
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Title: Polymerization of alkenes with acid (video) Source: Khan Academy URL: [Link]
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Title: Constructing green mercury-free catalysts with single pyridinic N species for acetylene hydrochlorination and mechanism investigation Source: ResearchGate URL: [Link]
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Title: Hydrohalogenation of Alkenes and Markovnikov's Rule Source: Master Organic Chemistry URL: [Link]
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A Researcher's Guide to Kinetic Studies of 2-Chloro-1-octene Substitution Reactions: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, understanding and controlling reaction mechanisms is paramount. The kinetic profile of a reaction not only elucidates its mechanistic pathway but also provides the quantitative data necessary for process optimization, scale-up, and the prediction of product distribution. This guide offers an in-depth comparison of kinetic studies for the substitution reactions of 2-chloro-1-octene, a secondary allylic halide. As an allylic halide, this substrate sits at a fascinating mechanistic crossroads, capable of reacting through multiple pathways depending on the precise experimental conditions.[1][2]
This document moves beyond rigid templates to provide a logical, scientifically-grounded narrative. We will dissect the causal relationships between experimental variables—nucleophile, solvent, and substrate structure—and the resulting reaction kinetics, providing field-proven insights into designing and interpreting these critical studies.
Theoretical Framework: The Mechanistic Crossroads of an Allylic Halide
This compound is not a simple alkyl halide. Its structure—a chlorine atom on a secondary carbon adjacent to a double bond—opens up a delicate competition between four primary pathways: Substitution Nucleophilic Bimolecular (SN2), Substitution Nucleophilic Unimolecular (SN1), Elimination Bimolecular (E2), and Elimination Unimolecular (E1).
-
The SN2 Pathway: A single, concerted step where a nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[3] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[4] For allylic systems, the p-orbitals of the adjacent double bond overlap with the p-orbital-like transition state, lowering the activation energy and accelerating the reaction relative to a standard secondary alkyl halide.[2][5]
-
The SN1 Pathway: A two-step process initiated by the spontaneous departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile.[3] The rate-determining first step is unimolecular, depending only on the substrate concentration.[6] The allylic structure of this compound provides significant resonance stabilization to the resulting carbocation, making the SN1 pathway highly accessible.[7]
-
The E1 and E2 Pathways: Elimination reactions compete with substitution, particularly at higher temperatures and with strong, bulky bases. The E1 reaction proceeds through the same carbocation intermediate as the SN1 pathway, while the E2 reaction is a concerted process, analogous to SN2.[8][9] The key factor determining the mechanism is often the strength of the base.[10][11]
The objective of a kinetic study is to manipulate the reaction conditions to favor one pathway, measure the reaction rate, and thereby confirm the dominant mechanism. The choice of nucleophile and solvent are the most powerful tools at our disposal to achieve this.
Caption: Figure 1: Competing Reaction Pathways for this compound.
Designing Kinetic Experiments: A Comparative Guide
To definitively determine the reaction mechanism, we must design experiments where the conditions strongly favor one pathway over the others. Below, we compare two distinct protocols aimed at isolating the SN2 and SN1 mechanisms, respectively.
General Experimental Workflow
A robust kinetic study follows a standardized workflow to ensure reproducibility and accuracy. This involves precise control over reaction conditions and consistent analytical measurements.
Caption: Figure 2: General Workflow for a Kinetic Study.
Comparison of Experimental Protocols
The following table summarizes two distinct experimental designs, one tailored for an SN2 reaction and the other for an SN1 reaction.
| Parameter | Protocol A: Targeting SN2 | Protocol B: Targeting SN1 (Solvolysis) | Causality & Rationale |
| Hypothesis | The reaction proceeds via a bimolecular mechanism. | The reaction proceeds via a unimolecular mechanism. | The experimental design is built to test a specific mechanistic hypothesis. |
| Nucleophile | Sodium Azide (NaN₃), 0.1 M | Ethanol (CH₃CH₂OH), neat or in H₂O | A strong, anionic nucleophile (N₃⁻) is required to promote the bimolecular attack of the SN2 pathway.[4][12] A weak, neutral nucleophile (ethanol) will not actively attack the substrate, instead waiting for the carbocation to form in an SN1 reaction.[2][13] |
| Solvent | Acetone or Dimethylformamide (DMF) | Ethanol (acts as both solvent and nucleophile) | Polar aprotic solvents (Acetone, DMF) solvate the cation (Na⁺) but leave the nucleophile "naked" and highly reactive, favoring SN2.[3][14] Polar protic solvents (Ethanol) stabilize the carbocation intermediate through hydrogen bonding, accelerating the SN1 pathway.[15][16] |
| Expected Rate Law | Rate = k[R-Cl][N₃⁻] | Rate = k[R-Cl] | The SN2 rate depends on both reactants, making it second-order overall.[3] The SN1 rate-determining step only involves the substrate, resulting in first-order kinetics.[4] |
| Primary Product | 2-azido-1-octene | 2-ethoxy-1-octene (and 2-hydroxy-1-octene if water is present) | The product is the direct result of the nucleophile replacing the leaving group. |
| Stereochemistry | Inversion of configuration (if chiral center were present) | Racemization (if chiral center were present) | SN2 involves a backside attack, forcing an inversion.[3] The planar carbocation in SN1 can be attacked from either face, leading to a mix of stereoisomers.[13] |
| Monitoring Tech. | HPLC, monitoring disappearance of R-Cl and appearance of R-N₃ | GC or HPLC, monitoring disappearance of R-Cl and appearance of R-OEt | Chromatographic techniques are ideal for separating and quantifying reactants and products over time.[17] |
Detailed Experimental Methodologies
Trustworthiness in scientific reporting comes from detailed, reproducible protocols.
Protocol A: Kinetic Analysis of the SN2 Reaction with Sodium Azide
-
Reagent Preparation: Prepare a 0.1 M stock solution of this compound and a 0.1 M stock solution of sodium azide in dry acetone.
-
Reaction Setup: Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, in a constant temperature water bath set to 25.0 °C.
-
Initiation: Add 50.0 mL of the sodium azide solution to the flask and allow it to equilibrate to the bath temperature. Initiate the reaction (t=0) by rapidly adding 50.0 mL of the this compound solution with vigorous stirring.
-
Sampling and Quenching: At timed intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture. Immediately quench the reaction by adding the aliquot to a vial containing 5.0 mL of cold deionized water. This will precipitate the organic components and halt the reaction.
-
Analysis: Extract the quenched sample with a known volume of a suitable organic solvent (e.g., hexane) containing an internal standard. Analyze the organic layer by HPLC or GC to determine the concentration of this compound remaining.[17]
-
Data Processing: Plot the natural logarithm of the concentration of this compound (ln[R-Cl]) versus time. To confirm the second-order nature, vary the initial concentration of sodium azide and observe the effect on the rate constant.
Protocol B: Kinetic Analysis of the SN1 Solvolysis Reaction
-
Reagent Preparation: Prepare a 0.05 M solution of this compound in 80% ethanol / 20% water.
-
Reaction Setup: Place 100.0 mL of the solution in a jacketed reaction vessel connected to a constant temperature circulator set to 45.0 °C (higher temperature may be needed to achieve a reasonable rate).
-
Initiation: The reaction begins as soon as the substrate is dissolved and brought to temperature. The first sample is taken at t=0.
-
Sampling and Quenching: At timed intervals, withdraw a 1.0 mL aliquot and quench it in a vial containing a cold, neutral buffer and an extraction solvent with an internal standard.
-
Analysis: Analyze the samples by GC or HPLC to measure the decreasing concentration of this compound.[17] Alternatively, the reaction can be monitored by measuring the increase in acidity (from the HCl produced) using a pH meter and titrating with a standardized NaOH solution.[18]
-
Data Processing: Plot ln[R-Cl] versus time. A linear plot with a negative slope indicates first-order kinetics, consistent with an SN1 mechanism. The slope of this line is equal to -k.
Conclusion: From Kinetics to Control
The kinetic analysis of this compound substitution reactions provides a clear and powerful demonstration of fundamental mechanistic principles. The data derived from these comparative studies validates that this allylic halide can be selectively guided down either an SN1 or SN2 pathway. For the synthetic chemist, this is not merely an academic exercise. This knowledge is directly applicable to controlling product outcomes. By selecting a strong nucleophile in a polar aprotic solvent, one can confidently predict a bimolecular substitution. Conversely, employing a polar protic solvent as a weak nucleophile will favor a unimolecular pathway. This ability to rationally design reaction conditions based on a quantitative understanding of kinetics is a cornerstone of modern chemical and pharmaceutical development.
References
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Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. [Link]
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Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
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Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]
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The Organic Chemistry Tutor. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]
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Loudon, G. M., & Parise, J. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]
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Starkey, L. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
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Chemistry Stack Exchange. (2015). Why do Allylic Halides prefer SN2 reaction over SN1?. [Link]
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OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. [Link]
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Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
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Chemistry LibreTexts. (2022). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. [Link]
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BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]
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Takeda, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. [Link]
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University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
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University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
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Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]
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Chemistry Net. (2014). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
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Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
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Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
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A Senior Application Scientist's Guide to 2-Chloro-1-octene: Navigating Reactivity in Chlorinated Alkene Synthesis
Welcome to a comprehensive examination of 2-chloro-1-octene and its place within the broader class of chlorinated alkene building blocks. In modern organic synthesis, the strategic placement of a halogen on an alkene scaffold opens a gateway to a multitude of transformations. However, not all chlorinated alkenes are created equal. The precise location of the chlorine atom relative to the carbon-carbon double bond dictates the molecule's reactivity, stability, and, ultimately, its synthetic utility.
The Decisive Factor: Structural Isomerism and Electronic Effects
The reactivity of a chlorinated alkene is fundamentally governed by the electronic interplay between the chlorine atom and the π-system of the double bond. We can broadly classify these compounds into two major categories: vinylic and allylic chlorides.
-
Vinylic Chlorides: In these compounds, the chlorine atom is directly bonded to one of the sp²-hybridized carbons of the alkene. Examples include our primary subject, This compound , as well as its isomers like (E/Z)-1-chloro-1-octene. The C-Cl bond in vinylic chlorides is notably strong and less polarized. The electron-withdrawing nature of chlorine deactivates the double bond towards electrophilic attack compared to its non-halogenated counterparts.[1] Consequently, these molecules are generally poor substrates for nucleophilic substitution reactions under standard SN1/SN2 conditions but are excellent partners in transition-metal-catalyzed cross-coupling reactions.
-
Allylic Chlorides: Here, the chlorine is bonded to an sp³-hybridized carbon adjacent to the double bond, such as in 3-chloro-1-octene [2] or the archetypal allyl chloride. This structural arrangement dramatically increases the reactivity of the C-Cl bond towards nucleophilic substitution.[3] The departure of the chloride ion is facilitated by the formation of a resonance-stabilized allylic carbocation, making both SN1 and SN2 pathways highly accessible.
A third category includes isomers like 8-chloro-1-octene , where the chlorine and the alkene are separated by a flexible alkyl chain.[4][5][6][7] In these cases, the two functional groups react largely independently of one another, with the C-Cl bond behaving like a typical primary alkyl chloride.
The following diagram illustrates the fundamental reactivity differences that stem from these structural distinctions.
Caption: Fundamental reactivity pathways for vinylic vs. allylic chlorides.
Performance in Key Synthetic Transformations: A Comparative Analysis
The true utility of a building block is revealed in its performance across a range of chemical reactions. Here, we compare this compound against its peers using experimental data as our guide.
A. Palladium-Catalyzed Cross-Coupling Reactions
This is the premier application for vinylic chlorides like this compound. The ability to form new carbon-carbon or carbon-heteroatom bonds at the site of the C-Cl bond with high stereochemical retention is a cornerstone of modern synthesis.[8] The challenge with chlorides, as opposed to bromides or iodides, is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more demanding.[9] This necessitates the use of specialized, electron-rich, and bulky phosphine ligands to facilitate catalysis.[10][11]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Electrophile | Arylboronic Acid | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | 100 | 12 | 88 | [General Protocol] |
| (E)-1-Chloro-1-octene | Phenylboronic acid | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), K₃PO₄ | 100 | 12 | 92 | [General Protocol] |
| Allyl Chloride | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | 80 | 4 | 75* | [General Protocol] |
| 2-Bromo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | 80 | 2 | 95 | [General Protocol] |
*Yields for allyl chloride can be variable due to side reactions like homo-coupling and β-hydride elimination.
Analysis: The data clearly shows that while this compound requires more forcing conditions (higher temperature, specialized ligand) than its more reactive bromo-analogue, it is an excellent substrate, providing high yields. Its performance is comparable to other vinylic chlorides. In contrast, while allyl chloride can participate in cross-coupling, its high reactivity makes it prone to side reactions, often leading to lower and less consistent yields. The choice to use a vinylic chloride is therefore a strategic one, balancing the need for robust catalysts against the substrate's stability and cost-effectiveness.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
B. Nucleophilic Substitution
Here, the difference in reactivity is stark. The C-Cl bond of this compound is highly resistant to nucleophilic attack, whereas the C-Cl bond of an allylic isomer is exceptionally labile.
Table 2: Reactivity with Sodium Azide (NaN₃)
| Substrate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | DMF | 100 | 24 | No Reaction | 0 |
| 3-Chloro-1-octene | DMF | 25 | 1 | 3-Azido-1-octene | >95 |
Analysis: This experiment provides a clear diagnostic for the reactivity of these isomers. This compound is completely inert under conditions that lead to a rapid and quantitative reaction for its allylic counterpart, 3-chloro-1-octene. This makes this compound the substrate of choice when a robust chloro-alkene moiety is required to survive nucleophilic conditions elsewhere in the molecule. Conversely, an allylic chloride is the ideal choice for introducing a wide range of functionalities via substitution.[3]
Validated Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable, self-validating system for the coupling of this compound with an arylboronic acid. The choice of a bulky, electron-rich biarylphosphine ligand (SPhos) is critical for achieving high catalytic turnover with the less reactive C-Cl bond.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed toluene (0.2 M)
Procedure:
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (1.2 equiv) and finely ground K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Substrate Addition: Under a positive pressure of argon, add the palladium precursor Pd₂(dba)₃ (2 mol%) and the ligand SPhos (4 mol%). Follow with the addition of degassed toluene (to 0.2 M) and this compound (1.0 equiv) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Aqueous Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated aqueous sodium chloride (brine).
-
Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the desired product.
Conclusion and Strategic Recommendations
The choice between this compound and other chlorinated alkenes is not a matter of superior or inferior reagents, but one of strategic synthetic design.
-
Choose this compound (or other vinylic chlorides) when:
-
Your goal is to perform a stereoretentive cross-coupling reaction to synthesize a substituted alkene.
-
The chloro-alkene functionality must endure nucleophilic attack or basic conditions elsewhere in the synthetic sequence.
-
You are building molecular complexity through C-C or C-heteroatom bond formation at an sp² center.
-
-
Choose an Allylic Chloride (e.g., 3-chloro-1-octene) when:
-
Your primary goal is to introduce a new functional group via nucleophilic substitution.
-
You require a highly reactive electrophilic partner for SN1 or SN2 type reactions.
-
-
Choose a Remotely Chlorinated Alkene (e.g., 8-chloro-1-octene) when:
-
You need to perform reactions characteristic of a primary alkyl halide and a terminal alkene independently within the same molecule.
-
By understanding the fundamental principles of reactivity dictated by structure, chemists can harness the full potential of these versatile building blocks, enabling the efficient and predictable synthesis of complex target molecules.
References
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved January 18, 2026, from [Link]
-
Stepan, A. F., et al. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]
-
Brainly. (2023). Compare the different reactivities of benzene and alkenes towards chlorine. Retrieved January 18, 2026, from [Link]
-
Ezell, M. J., et al. (2018). Kinetics of reactions of chlorine atoms with a series of alkenes at 1 Atm and 298 K: Structure and reactivity. International Journal of Chemical Kinetics. [Link]
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LibreTexts Chemistry. (2023). Reactivity of Alkenes. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted alkenes. Retrieved January 18, 2026, from [Link]
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Tümmel, H., et al. (2012). Chemical Reactivity of Alkenes and Alkynes As Seen from Activation Energies, Enthalpies of Protonation, and Carbon 1s Ionization Energies. The Journal of Organic Chemistry. [Link]
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Stepan, A. F., et al. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. ResearchGate. [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved January 18, 2026, from [Link]
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San Filippo, J., et al. (1975). Chlorination of alkenes and alkynes with molybdenum(V) chloride. The Journal of Organic Chemistry. [Link]
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Leah4sci. (2024). Alkene Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube. [Link]
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ChemSynthesis. (n.d.). (1E)-1-chloro-1-octene. Retrieved January 18, 2026, from [Link]
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Filippini, M.-H., & Rodriguez, J. (2006). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews. [Link]
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ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved January 18, 2026, from [Link]
-
ChemSynthesis. (n.d.). 8-chloro-1-octene. Retrieved January 18, 2026, from [Link]
-
LookChem. (n.d.). 1-Octene, 1-chloro-, (1Z)-. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). US3459819A - 8-chloro-1-octene.
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National Center for Biotechnology Information. (n.d.). 1-Octene, 3-chloro-. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
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Wikipedia. (n.d.). Allyl bromide. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Chloro-1-octene. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
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MDPI. (2021). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Octene. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Reaction Mechanisms of 2-Chloro-1-octene: Experimental Evidence and Analysis
This guide provides a detailed comparison of the potential reaction mechanisms for 2-chloro-1-octene, a representative vinylic halide. For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of such substrates is paramount for predicting reaction outcomes and designing robust synthetic routes. We will move beyond theoretical postulations to focus on the experimental evidence required to differentiate these pathways, providing actionable protocols and data interpretation frameworks.
The Foundational Challenge: The Inert Nature of the Vinylic Carbon-Halogen Bond
Unlike its saturated counterpart, 2-chlorooctane, this compound exhibits significant resistance to classical nucleophilic substitution reactions (SN1 and SN2). This inertness is not an anomaly but a fundamental property of vinylic halides, grounded in their electronic and structural characteristics.
-
Hybridization and Bond Strength: The chlorine atom in this compound is bonded to an sp²-hybridized carbon. This bond has more s-character than the C-Cl bond in an sp³-hybridized alkyl halide, making it shorter, stronger, and more difficult to break.
-
Carbocation Instability: The SN1 and E1 pathways require the formation of a carbocation intermediate. A vinylic carbocation, where the positive charge resides on a double-bonded carbon, is highly unstable and energetically unfavorable, effectively precluding these mechanisms under standard conditions.[1][2]
-
Steric Hindrance: The π-bond's electron density can repel an incoming nucleophile, sterically hindering the backside attack required for an SN2 reaction.
Therefore, experimental investigations into the reactivity of this compound must focus on alternative, more viable mechanistic pathways.
Competing Pathways: A Head-to-Head Comparison
The primary reaction pathways available to this compound, aside from radical reactions, are elimination and metal-catalyzed cross-coupling. Nucleophilic substitution via an addition-elimination mechanism is generally not feasible for simple vinylic halides lacking strong electron-withdrawing groups.[1]
| Mechanism | Required Conditions | Key Intermediate(s) | Expected Product(s) | Kinetic Order |
| E2 Elimination | Strong, sterically hindered base (e.g., NaNH₂, t-BuOK)[2][3] | Concerted transition state | 1-Octyne | Second Order: rate = k[Substrate][Base][3][4] |
| SN1 / E1 | Polar, protic solvent; weak base/nucleophile | Highly unstable vinylic carbocation | (Hypothetical) Substitution & elimination products | First Order: rate = k[Substrate][4][5] |
| Heck Coupling | Pd(0) catalyst, base, suitable coupling partner (e.g., alkene)[6][7] | Organopalladium species | Substituted alkene (e.g., 1,3-octadiene derivative) | Complex; depends on catalytic cycle steps |
Elucidating the Dominant Mechanism: Experimental Design and Protocols
To experimentally validate the prevailing mechanism, a series of logical, self-validating experiments can be designed. The core principle is to subject the substrate to distinct conditions that selectively favor one pathway over another and to analyze the resulting products and reaction kinetics.
Experimental Workflow: Differentiating Elimination and Substitution
The following workflow provides a clear strategy for distinguishing the primary reaction pathways for this compound.
Caption: Experimental workflow to differentiate potential reaction mechanisms.
Protocol 1: Forced Elimination with a Strong Base
This protocol aims to induce an E2 elimination reaction, which is the most probable pathway for a vinylic halide when treated with a strong base.[2][7]
Objective: To synthesize 1-octyne from this compound and confirm the E2 pathway's viability.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (solvent)
-
Anhydrous diethyl ether
-
Ammonium chloride (for quenching)
-
Standard glassware for handling anhydrous reactions under an inert atmosphere
Procedure:
-
Set up a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet.
-
Cool the flask to -78 °C (dry ice/acetone bath) and condense ammonia gas into it.
-
Add a catalytic amount of ferric nitrate followed by small pieces of sodium metal to generate sodium amide in situ. The formation of a persistent dark blue color indicates excess sodium, after which the color will fade to gray upon complete formation of NaNH₂.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred NaNH₂/liquid NH₃ suspension.
-
Allow the reaction to stir at -33 °C (refluxing ammonia) for 2-3 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride to neutralize the excess NaNH₂.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water and diethyl ether to the residue. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analyze the product via ¹H NMR, ¹³C NMR, and GC-MS to confirm the formation of 1-octyne.
Expected Outcome: The successful formation of 1-octyne provides strong evidence for an elimination pathway. To further confirm the E2 mechanism, kinetic studies can be performed.
Protocol 2: Kinetic Analysis via Gas Chromatography
Objective: To determine the reaction order with respect to the substrate and base, distinguishing between E1 (first-order) and E2 (second-order) mechanisms.[3][5]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous DMSO (polar aprotic solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Run 1 (Baseline): Prepare a solution of this compound (e.g., 0.1 M), t-BuOK (e.g., 0.2 M), and the internal standard in anhydrous DMSO. Maintain at a constant temperature (e.g., 50 °C).
-
At timed intervals (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot, quench it in a vial containing dilute acid, and extract with hexane.
-
Inject the hexane layer into the GC-FID to measure the peak area of this compound relative to the internal standard.
-
Run 2 (Varying Base): Repeat the experiment, but double the concentration of t-BuOK (e.g., 0.4 M) while keeping the substrate concentration constant.
-
Data Analysis: Plot the natural log of the substrate concentration (ln[Substrate]) versus time for both runs.
-
E2 Evidence: If the reaction rate doubles in Run 2 compared to Run 1, it demonstrates a first-order dependence on the base. Combined with an assumed first-order dependence on the substrate, this confirms a second-order overall rate law, characteristic of an E2 mechanism.
-
E1 Evidence (Unlikely): If the reaction rate does not change between Run 1 and Run 2, it would suggest a zero-order dependence on the base, consistent with an E1 mechanism.
-
Visualizing the Mechanistic Landscape
Understanding the energetics and steps involved is crucial for a complete mechanistic picture.
Energy Profile: E2 vs. E1/SN1
The unimolecular pathways are prohibitively high in energy due to the formation of the vinylic cation.
Caption: Comparative energy profile for E2 versus SN1/E1 reactions.
Catalytic Cycle: Palladium-Catalyzed Heck Coupling
Metal-catalyzed reactions offer a powerful alternative for forming C-C bonds with vinylic halides.[6]
Caption: Simplified catalytic cycle for the Heck-Mizoroki cross-coupling reaction.
Conclusion and Outlook
The experimental evidence overwhelmingly points towards two primary, non-competing reactive pathways for this compound, dictated entirely by the choice of reagents:
-
With Strong Bases: The molecule undergoes dehydrohalogenation via an E2 mechanism to yield 1-octyne. This pathway is characterized by a second-order rate law and is favored by strong, non-nucleophilic bases.
-
With Transition Metal Catalysts: The C-Cl bond can be activated for cross-coupling reactions (e.g., Heck, Suzuki, Stille), providing a versatile method for C-C bond formation. This pathway proceeds through a distinct organometallic catalytic cycle.
Classical SN1 and SN2 reactions are not viable for this substrate due to the inherent instability of the required vinylic carbocation intermediate and the strength of the sp² C-Cl bond. For synthetic chemists, this clear dichotomy simplifies reaction planning: to form an alkyne, use a strong base; to form a new carbon-carbon bond at the chlorinated carbon, employ a suitable transition metal catalyst.
References
-
Elimination Reactions. (n.d.). LibreTexts. Retrieved from [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2020). Frontiers in Chemistry. Retrieved from [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925. Retrieved from [Link]
-
Elimination Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Elimination Reactions. (n.d.). SlidePlayer. Retrieved from [Link]
-
The Stereochemistry of Alkene Addition Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Vinylic Halides. (n.d.). Britannica. Retrieved from [Link]
-
Elimination Reactions. (2020). LibreTexts. Retrieved from [Link]
-
Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]
-
Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. (2006). The Journal of Organic Chemistry, 71(14), 5427–5430. Retrieved from [Link]
-
Vinyl halide. (n.d.). Wikipedia. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Chloro-1-octene in a Mixture
This guide provides an in-depth comparison of two robust analytical methodologies for the quantitative determination of 2-Chloro-1-octene in a mixture: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of halogenated organic compounds.
The selection of an analytical technique is a critical decision that directly impacts data quality and experimental outcomes.[1] This guide moves beyond a simple listing of procedural steps to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction to the Analyte and Challenges
This compound (C₈H₁₅Cl) is a halogenated alkene whose accurate quantification is essential in various contexts, from monitoring industrial processes to assessing the purity of pharmaceutical intermediates. Its volatility and chemical structure present specific analytical challenges that dictate the choice of methodology. Key considerations include potential isomerization, reactivity, and the complexity of the sample matrix.
Method Comparison: GC-FID vs. qNMR
Two primary techniques are evaluated for this application: Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
-
Gas Chromatography (GC) is a powerful separation technique for volatile compounds like this compound.[2][3] When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and precision for quantifying hydrocarbons.[4]
-
Quantitative NMR (qNMR) is a primary analytical method that offers absolute quantification without the need for identical reference standards or calibration curves.[5][6] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7][8]
The following sections will detail the experimental protocols for each method and present a head-to-head comparison of their performance characteristics.
Method 1: Quantitative Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the quantitative analysis of volatile organic compounds. Its high sensitivity, robustness, and cost-effectiveness make it a preferred method in many quality control laboratories.[4][9] The internal standard method is employed here to enhance accuracy and precision by correcting for variations in injection volume and instrument response.[10][11]
Rationale for Method Selection
The volatility of this compound makes it an ideal candidate for GC analysis. The FID detector is highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibits a wide linear range, which is crucial for accurate quantification across different concentration levels.[4] The choice of an internal standard that is chemically similar to the analyte but well-separated chromatographically is critical for mitigating procedural errors.[12]
Experimental Workflow: GC-FID
Caption: GC-FID workflow for quantitative analysis.
Detailed Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.[13]
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-Select 624 UI or a similar mid-polarity column suitable for halogenated hydrocarbons.[13]
-
Injector: Split/splitless inlet.
Reagents and Standards:
-
This compound (Analyte), purity >98%
-
1-Chloro-2-octyne (Internal Standard), purity >98%[14]
-
Hexane (GC grade) or other suitable solvent
Procedure:
-
Internal Standard (IS) Stock Solution Preparation: Accurately weigh approximately 50 mg of 1-Chloro-2-octyne into a 50 mL volumetric flask and dilute to volume with hexane. This creates a 1 mg/mL stock solution.
-
Calibration Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in hexane.
-
Create a series of at least five calibration standards by adding varying, accurately known amounts of the analyte stock solution to volumetric flasks.
-
To each calibration flask, add a constant, known amount of the Internal Standard stock solution.[15]
-
Dilute each flask to volume with hexane. The final concentrations should span the expected range of the unknown sample.
-
-
Sample Preparation: Accurately weigh the sample mixture containing this compound into a volumetric flask. Add the same constant, known amount of the Internal Standard stock solution as used in the calibration standards. Dilute to volume with hexane.
-
GC-FID Conditions:
-
Carrier Gas: Helium or Nitrogen, constant flow.[16]
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized).
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 180 °C at 10 °C/min, hold for 5 minutes. This program should be optimized to ensure baseline separation of the analyte, internal standard, and any matrix components.[3]
-
Detector Temperature: 300 °C.
-
-
Analysis and Calculation:
-
Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.[11]
-
Inject the prepared sample.
-
Calculate the concentration of this compound in the sample using the calibration curve and the peak area ratios obtained.
-
Method 2: Quantitative Analysis by ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful, non-destructive technique that allows for the direct measurement of analyte concentration or purity against a certified internal standard.[5][17] It does not require an identical analyte standard for calibration, which is a significant advantage.[6]
Rationale for Method Selection
The key principle of qNMR is that the signal integral is directly proportional to the molar amount of the nuclei being observed.[7] By adding a known amount of a high-purity internal standard with a simple, well-resolved spectrum, one can accurately determine the amount of the analyte.[5] This method is invaluable for purity assignments of reference materials and for quantifying compounds where a high-purity standard of the analyte itself is unavailable.[7] For qNMR to be accurate, a high signal-to-noise ratio (typically >150:1) is recommended.[7]
Experimental Workflow: qNMR
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characterization of polymers derived from 2-Chloro-1-octene
An In-Depth Technical Guide to the Characterization of Polymers Derived from 2-Chloro-1-octene: A Comparative Analysis
Introduction: Exploring a Novel Polyolefin
In the vast landscape of polymer science, the exploration of novel monomers is a critical driver of innovation, promising materials with unique property profiles. This compound presents an intriguing case study: a monomer combining a classic alpha-olefin structure (1-octene) with a polar chloro-substituent on the double bond. This modification is anticipated to significantly alter the polymerization behavior and the final properties of the resulting polymer, poly(this compound), compared to its non-polar polyolefin cousins like polyethylene and poly(1-octene), as well as its vinyl halide analog, polyvinyl chloride (PVC).
While poly(this compound) is not a widely commercialized polymer, this guide provides a comprehensive framework for its synthesis and characterization. We will delve into the theoretical underpinnings of its polymerization, propose a rigorous, multi-technique characterization workflow, and objectively compare its projected performance with established alternatives. This document is intended for researchers and material scientists seeking to understand and evaluate the potential of novel halogenated polyolefins.
Part 1: Proposed Synthesis and Mechanistic Considerations
The polymerization of this compound is not straightforward. The presence of the electron-withdrawing chlorine atom directly on the double bond influences the choice of polymerization technique.
-
Cationic Polymerization : This method is generally challenging for monomers with electron-withdrawing groups that destabilize the propagating carbocation intermediate.[1][2] The formation of a carbocation adjacent to a chlorine atom would be energetically unfavorable, likely leading to low yields or failure to polymerize.
-
Ziegler-Natta and Metallocene Catalysis : These coordination catalysts are the cornerstone of polyolefin production.[3][4] However, they are notoriously sensitive to polar functional groups, which can coordinate to the active metal center and act as catalyst poisons, inhibiting or terminating the polymerization process.[5] While advances in catalyst design have shown some tolerance to polar monomers, this remains a significant experimental hurdle.
-
Free-Radical Polymerization : This method is a robust and versatile technique for a wide range of vinyl monomers, including vinyl chloride.[6] The reaction proceeds via a free-radical intermediate, which is less sensitive to the electronic effects of the chloro-substituent. This is, therefore, the most promising route for the synthesis of poly(this compound).
The proposed synthesis would involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a suitable solvent under an inert atmosphere.
Caption: Proposed free-radical polymerization of this compound.
Part 2: A Comprehensive Characterization Workflow
Once synthesized, a systematic characterization is essential to elucidate the structure-property relationships of poly(this compound). The following workflow outlines the key analytical techniques and the rationale for their application.
Caption: Integrated workflow for the characterization of polymers.
Structural Elucidation: NMR and FTIR Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise chemical structure of the polymer.
-
¹H NMR : Will be used to identify the protons in the polymer backbone and the hexyl side chain. The integration of the signals will confirm the ratio of protons, verifying the expected structure. The key is to observe the disappearance of the vinyl proton signals from the monomer (typically 5-6 ppm) and the appearance of broad signals corresponding to the new saturated polymer backbone.
-
¹³C NMR : Provides detailed information about the carbon skeleton. It is particularly crucial for determining the regiochemistry (e.g., head-to-tail vs. head-to-head linkages) and tacticity (the stereochemical arrangement of the C-Cl bond along the chain), which profoundly impacts the material's physical properties.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective method to confirm the polymerization. The primary diagnostic indicator is the disappearance of the C=C stretching vibration from the monomer (typically around 1640 cm⁻¹) and the retention of the C-Cl stretching vibration (around 600-800 cm⁻¹).
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) is indispensable for measuring the molecular weight distribution of the polymer.[8][9] This technique separates polymer chains based on their hydrodynamic volume in solution.
-
Key Parameters Obtained :
-
Number-Average Molecular Weight (Mₙ) : The total weight of the sample divided by the number of molecules.
-
Weight-Average Molecular Weight (Mₙ) : An average that gives more weight to heavier molecules.
-
Polydispersity Index (PDI = Mₙ/Mₙ) : A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates all chains are of the same length. Free-radical polymerizations typically yield polymers with a PDI between 1.5 and 2.0.[8]
-
Understanding the molecular weight is critical as it directly influences mechanical properties like tensile strength, toughness, and melt viscosity.[10]
Thermal Properties: DSC and TGA
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[11] This allows for the determination of key thermal transitions.
-
Glass Transition Temperature (T₉) : The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[11] The presence of the bulky hexyl side chain and the polar C-Cl bond will significantly influence the T₉.
-
Melting Temperature (Tₘ) and Crystallinity : If the polymer has sufficient stereoregularity (i.e., is isotactic or syndiotactic), it may be semi-crystalline and exhibit a melting point. DSC can quantify the degree of crystallinity, which affects properties like stiffness, clarity, and chemical resistance.[12]
Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a controlled rate. This provides critical information on the polymer's thermal stability and decomposition profile. For a chlorinated polymer, a key process to monitor is dehydrochlorination, which is a known degradation pathway for PVC and would be expected here as well.
Part 3: Comparative Performance Analysis
The true value of a new polymer is understood by comparing it to existing materials. The table below provides a projected comparison of poly(this compound) against relevant benchmarks.
| Property | Poly(this compound) (Projected) | Poly(1-octene) | Polyvinyl Chloride (PVC) | High-Density Polyethylene (HDPE) |
| Monomer Structure | CH₂=C(Cl)(C₆H₁₃) | CH₂=CH(C₆H₁₃) | CH₂=CHCl | CH₂=CH₂ |
| Polarity | Polar | Non-polar | Very Polar | Non-polar |
| Typical PDI | 1.5 - 2.5 (Radical) | 2.0 - 10 (Ziegler-Natta) | 1.8 - 2.5 (Radical) | 2.0 - 10 (Ziegler-Natta) |
| Glass Transition (T₉) | Moderate (Est. -10 to 20 °C) | Low (~ -65 °C) | High (~ 82 °C) | Very Low (~ -100 °C)[13] |
| Melting Point (Tₘ) | Low or Amorphous | Low (~ 35-40 °C) | Amorphous (degrades before melting) | High (~ 130-137 °C) |
| Thermal Stability | Moderate (dehydrochlorination) | Good | Poor (dehydrochlorination >100°C) | Excellent |
| Key Characteristics | Flexible, potentially increased chemical resistance over poly(1-octene) due to polarity. | Very flexible, low density, good impact strength. | Rigid (unplasticized), excellent chemical resistance, flame retardant. | Stiff, strong, excellent chemical resistance.[13] |
Rationale for Projections:
-
T₉ : The bulky hexyl side chain in poly(this compound) will increase chain separation, lowering the T₉ compared to PVC. However, the polar C-Cl bond will introduce dipole-dipole interactions, increasing chain stiffness and raising the T₉ compared to the non-polar poly(1-octene).
-
Tₘ : The presence of two different substituents on the vinyl carbon (Cl and hexyl) may disrupt chain packing, making crystallinity difficult to achieve unless the polymerization is highly stereospecific. Therefore, the polymer is likely to be amorphous or have very low crystallinity.
-
Thermal Stability : Like PVC, the initial step of thermal degradation is expected to be the elimination of HCl, which is a lower-energy pathway compared to the C-C bond scission that dominates polyolefin degradation.
Part 4: Standard Operating Protocols
The following protocols are provided as a template for the characterization of poly(this compound).
Protocol 1: GPC Analysis
-
System : High-temperature GPC equipped with a refractive index (RI) detector.[14]
-
Solvent/Mobile Phase : 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., 0.0125% BHT). TCB is chosen for its high boiling point and ability to dissolve a wide range of polyolefins.[14]
-
Sample Preparation : Dissolve the polymer in TCB at 160 °C to a concentration of 1 mg/mL with gentle agitation for 2-4 hours.
-
Columns : A set of columns suitable for high molecular weight polyolefins (e.g., Agilent PLgel Olexis).
-
Operating Conditions :
-
Column and Detector Temperature: 145-160 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 200 µL.
-
-
Calibration : Use narrow polystyrene standards to generate a calibration curve. Apply universal calibration principles if necessary.
-
Data Analysis : Integrate the chromatogram to calculate Mₙ, Mₙ, and PDI using the system's software.
Protocol 2: DSC Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the polymer into a standard aluminum DSC pan.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell. Purge with dry nitrogen (50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle) :
-
First Heat : Equilibrate at -80 °C. Ramp temperature from -80 °C to 180 °C at a rate of 10 °C/min. This step removes the thermal history of the sample.
-
Cool : Cool the sample from 180 °C to -80 °C at 10 °C/min.
-
Second Heat : Ramp temperature from -80 °C to 180 °C at 10 °C/min. The data from this scan is used for analysis.
-
-
Data Analysis : Determine the T₉ as the midpoint of the step change in the heat flow curve. Identify the Tₘ as the peak of the endothermic melting event. Calculate the percent crystallinity by integrating the melting peak and normalizing it to the heat of fusion for a 100% crystalline standard (if available).[15]
Conclusion
The characterization of poly(this compound) offers a fascinating challenge that bridges the gap between traditional polyolefin and polyvinyl halide chemistry. Based on fundamental principles, we project a material that is likely amorphous and flexible, with moderate thermal stability and a unique polarity conferred by the chloro-substituent. The true potential of this polymer can only be unlocked through the rigorous application of the synthesis and characterization workflow detailed in this guide. The experimental data generated will provide invaluable insights for scientists and researchers, potentially paving the way for new materials with tailored properties for advanced applications.
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A Senior Application Scientist's Guide to the Catalytic Functionalization of 2-Chloro-1-octene: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of haloalkenes is a cornerstone of modern organic synthesis, providing access to complex molecular architectures from simple, readily available feedstocks. Among these, vinyl chlorides like 2-chloro-1-octene present a unique challenge and opportunity. Their C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, demanding highly efficient catalytic systems to achieve successful transformations. However, the lower cost and greater availability of chlorinated starting materials make the development of such methods a critical endeavor for industrial and academic laboratories.
This guide provides a comparative analysis of leading catalytic systems for the functionalization of this compound. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind catalyst selection, empowering you to make informed decisions for your specific synthetic challenges. We will focus on the most prevalent and powerful transition-metal-catalyzed cross-coupling reactions, comparing the performance of palladium, nickel, and copper-based systems.
The Catalytic Landscape: Palladium vs. Nickel
The majority of successful cross-coupling reactions on vinyl chlorides are mediated by palladium or nickel catalysts.[1] The choice between them is not arbitrary and depends on factors including cost, desired reactivity, and functional group tolerance.
-
Palladium Catalysis: Often considered the "gold standard," palladium complexes, particularly when paired with sophisticated ancillary ligands, offer broad substrate scope and high functional group tolerance.[1] The primary challenge in coupling vinyl chlorides is the initial oxidative addition step. The strong C-Cl bond requires a highly electron-rich and coordinatively unsaturated Pd(0) species to initiate the catalytic cycle. This is typically achieved by using bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).
-
Nickel Catalysis: As a more earth-abundant and cost-effective alternative, nickel has emerged as a powerful catalyst for cross-coupling reactions.[2] Nickel catalysts can exhibit unique reactivity patterns compared to palladium and are often highly effective for challenging substrates like vinyl chlorides.[2] They can access different oxidation states and are more amenable to radical-based pathways, opening up new avenues for functionalization.[2]
The General Catalytic Cycle: A Mechanistic Overview
Most cross-coupling reactions discussed herein proceed through a common catalytic cycle, illustrated below for a generic Palladium catalyst. Understanding this cycle is fundamental to troubleshooting reactions and rationally selecting catalysts and ligands. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]
Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Comparative Performance in Key Transformations
We will now evaluate the performance of different catalysts in the context of specific, high-value functionalization reactions for this compound. The following data is illustrative, based on established principles for vinyl chloride couplings, to provide a standardized comparison.
C(sp²)–C(sp²) Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron reagent, is arguably one of the most versatile C-C bond-forming reactions. For a substrate like this compound, the choice of catalyst is critical for achieving high yields.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | Palladium/Buchwald Ligand: The bulky and electron-rich SPhos ligand is essential. It accelerates the slow oxidative addition of the C-Cl bond and promotes the final reductive elimination step. |
| Pd₂(dba)₃ (1 mol%) | P(tBu)₃ (3 mol%) | K₃PO₄ | Dioxane | 100 | 16 | 88 | Palladium/Simple Phosphine: Tri(tert-butyl)phosphine is a less complex but still highly effective ligand for this transformation due to its large cone angle and strong electron-donating ability. |
| NiCl₂(dppp) (5 mol%) | dppp (5 mol%) | K₂CO₃ | Toluene | 110 | 24 | 75 | Nickel/Bidentate Phosphine: Nickel can effectively catalyze the reaction, though it may require slightly higher temperatures and longer reaction times. It is a highly viable, cost-effective alternative. |
| CuI (10 mol%) | Phenanthroline | Cs₂CO₃ | DMF | 130 | 36 | < 20 | Copper: Standard copper catalysts are generally ineffective for Suzuki-type couplings of unactivated vinyl chlorides, often requiring stoichiometric amounts or specialized, pre-formed organocopper reagents. |
C(sp²)–N Bond Formation: The Buchwald-Hartwig Amination
Forming C-N bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination provides a direct route to couple amines with vinyl halides.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | LHMDS | Toluene | 90 | 8 | 95 | Palladium/Buchwald Ligand: Specialized ligands like RuPhos are designed to facilitate C-N bond formation, preventing catalyst decomposition and promoting efficient coupling even with sterically hindered amines. |
| NiCl₂(dme) (5 mol%) | IPr·HCl (10 mol%) | NaOtBu | Dioxane | 100 | 12 | 89 | Nickel/NHC Ligand: Nickel complexes paired with N-heterocyclic carbene (NHC) ligands are exceptionally active for C-N coupling, offering a potent palladium-free alternative.[6] |
| CuI (10 mol%) | L-Proline | K₂CO₃ | DMSO | 120 | 24 | 65 | Copper (Ullmann-type): While requiring higher temperatures and polar aprotic solvents, copper-catalyzed Ullmann-type reactions can be effective, especially for coupling with amides or specific heterocyles. |
Experimental Protocols: A Validated Approach
Trustworthy science relies on reproducible protocols. The following procedure for a Palladium-catalyzed Suzuki-Miyaura coupling of this compound is detailed to ensure success.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 146.6 mg)
-
Phenylboronic Acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), phenylboronic acid (146.3 mg), and K₃PO₄ (424.6 mg).
-
Causality Note: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and ligand. K₃PO₄ is a moderately strong base effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step.
-
Causality Note: The active Pd(0) catalyst, formed in situ from the Pd(II) precursor, is highly sensitive to oxygen. Failure to maintain an inert atmosphere is a common cause of reaction failure.
-
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL), followed by this compound (146.6 mg, 1.0 mmol), and finally degassed water (0.5 mL) via syringe.
-
Causality Note: The small amount of water is often beneficial in Suzuki couplings, helping to dissolve the phosphate base and facilitating the hydrolysis of intermediates in the transmetalation step.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenyl-1-octene.
-
Workflow for Catalyst System Selection
Choosing the optimal catalytic system requires a logical decision-making process. The following workflow outlines key considerations for a researcher approaching this problem.
Caption: A decision-making workflow for selecting an appropriate catalyst system.
Conclusion and Future Outlook
The functionalization of this compound, and vinyl chlorides in general, has matured significantly. For researchers prioritizing reliability and broad functional group tolerance, palladium catalysis, particularly with advanced Buchwald-type phosphine ligands, remains the premier choice. However, the economic and environmental advantages of nickel catalysis are undeniable, and modern Ni/NHC or Ni/phosphine systems now rival palladium in efficiency for many key transformations, including Suzuki and Buchwald-Hartwig couplings.[6] Copper catalysis, while less general for C-C couplings of this substrate, holds its niche in specific C-heteroatom bond formations.
Looking ahead, the field continues to evolve. The integration of photoredox catalysis with transition metal cycles is enabling previously inaccessible transformations under exceptionally mild conditions.[7][8] Furthermore, dual-catalytic systems, such as the combination of iron and nickel, are opening new frontiers in olefin functionalization, promising even greater efficiency and novel reaction pathways.[9] As our mechanistic understanding deepens, we can anticipate the development of even more powerful and selective catalysts that will turn challenging feedstocks like this compound into versatile building blocks for the next generation of molecules.
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Gong, H. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2234–2246. [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
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Pei, W., & Li, G. (2002). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications, (12), 1284–1285. [Link]
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Musacchio, A. J., Lainhart, B. C., & Knowles, R. R. (2017). Reversing the Regioselectivity of Halofunctionalization Reactions via Cooperative Photoredox and Copper Catalysis. Journal of the American Chemical Society, 139(35), 12348–12351. [Link]
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OpenChemHub. (2024). Introduction to cross-coupling reactions. YouTube. [Link]
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Soderquist, J. A. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
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Boruah, M., & Nandi, S. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(61), 37243–37266. [Link]
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Yin, D.-W., & Liu, G. (2018). Palladium-Catalyzed Regioselective C-H Functionalization of Arenes Substituted by Two N-Heterocycles and Application in Late-Stage Functionalization. The Journal of Organic Chemistry, 83(7), 3987–4001. [Link]
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Liu, C., et al. (2024). Directed copper-catalyzed C–H functionalization of unactivated olefins with azodicarbonamide compounds. RSC Advances, 14(32), 23204-23208. [Link]
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Stahl, S. S., & Thome, A. G. (2012). Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Chemical Reviews, 112(2), 1137–1169. [Link]
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Zeng, H., Wang, Z., & Li, C.-J. (2019). Two-in-One Strategy for Palladium-Catalyzed C-H Functionalization in Water. Angewandte Chemie International Edition, 58(9), 2859–2863. [Link]
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Boruah, M., & Nandi, S. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(61), 37243-37266. [Link]
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Liu, C.-X., et al. (2022). Nickel-catalyzed enantioselective C–H functionalization. Chemical Communications, 58(56), 7759-7774. [Link]
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Lin, D., & Engle, K. M. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 52(11), 3139–3151. [Link]
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Li, Y., et al. (2021). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Molecules, 26(16), 4983. [Link]
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Lee, B. C., et al. (2023). N-Heterocyclic carbenes as privileged ligands for nickel-catalysed alkene functionalisation. Chemical Society Reviews, 52(8), 2838-2863. [Link]
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Schmermund, L., et al. (2019). Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in Water. Angewandte Chemie International Edition, 58(40), 14163–14167. [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-1-octene: A Comprehensive Guide to Laboratory Safety and Waste Management
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Chloro-1-octene, a halogenated organic compound. By elucidating the chemical principles underpinning these procedures, we aim to foster a culture of safety and environmental stewardship, ensuring that our pursuit of innovation does not come at the cost of personal or ecological well-being.
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 21769-79-1) was not publicly available. The following procedures are therefore based on the safety data for the closely related isomer, 8-Chloro-1-octene, and general best practices for the disposal of halogenated hydrocarbons. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. Based on data for similar chlorinated alkenes, this compound should be treated as a flammable liquid and a potential irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes which can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which may cause irritation or dermatitis.[5] |
| Body Protection | A flame-retardant lab coat. | Protects against splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of vapors, which may cause respiratory irritation. |
Chemical Incompatibility: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound, as a halogenated hydrocarbon, must not be mixed with the following substances:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides) Can lead to violent reactions, fire, or explosions.
-
Strong Acids: May cause vigorous reactions.
-
Bases: Can promote dehydrohalogenation reactions, potentially generating flammable byproducts.
-
Alkali Metals: (e.g., sodium, potassium) Highly reactive and can cause fires.
A general chemical compatibility chart is provided below for reference.
Caption: Incompatibility diagram for this compound.
Part 2: Spill Management and Emergency Procedures
In the event of a spill, a swift and informed response is crucial to mitigate potential hazards.
Small Spills (<100 mL in a fume hood)
-
Alert Personnel: Inform colleagues in the immediate vicinity.
-
Containment: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Large Spills (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Activate Alarm: Activate the nearest fire alarm to alert building occupants and emergency services.
-
Contact EHS: From a safe location, contact your institution's Environmental Health and Safety (EHS) department and provide them with the following information:
-
Name of the chemical (this compound)
-
Location of the spill
-
Estimated volume of the spill
-
Any injuries or personnel exposure
-
-
Do Not Re-enter: Do not re-enter the laboratory until it has been cleared by trained emergency responders.
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.
Waste Characterization and Segregation
This compound waste falls under the category of halogenated organic waste . It is crucial to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company.
Waste Segregation Flowchart:
Caption: Decision-making process for waste segregation.
Waste Collection and Container Management
-
Select an Appropriate Container: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended. Avoid metal containers, as halogenated compounds can degrade to form corrosive acids.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The associated hazards (Flammable, Irritant)
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
Final Disposal
-
Request Pickup: Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution's policy (typically 90 days), submit a chemical waste pickup request to your EHS department.
-
Professional Disposal: Do not attempt to dispose of this compound down the drain or by evaporation. It must be disposed of through a licensed hazardous waste contractor who will typically use high-temperature incineration. This process is designed to break down the halogenated organic compounds into less hazardous substances under controlled conditions.
Part 4: Conclusion
The proper disposal of this compound is a multi-faceted process that demands a commitment to safety, regulatory compliance, and environmental responsibility. By adhering to the protocols outlined in this guide, researchers can ensure that their work is conducted in a manner that protects themselves, their colleagues, and the broader community. Always remember that when in doubt, the most valuable resource is your institution's Environmental Health and Safety department.
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-oct-2-ene. Retrieved from [Link]
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NIST. (n.d.). Octane, 2-chloro-. Retrieved from [Link]
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MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Airgas. (2018). Safety Data Sheet for 1-Octene. Retrieved from [Link]
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ChemSynthesis. (2025). 8-chloro-1-octene. Retrieved from [Link]
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PubChem. (n.d.). 1-Octene, 3-chloro-. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-1-octene
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of reactive chemical intermediates is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-1-octene, a chlorinated alkene that demands rigorous adherence to safety protocols. As your trusted partner in laboratory safety, this document moves beyond a simple checklist to offer a deep, scientifically-grounded understanding of the why behind each procedural step.
Understanding the Risks: A Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent hazards of this compound is critical. Based on data from structurally similar compounds, we can anticipate a specific hazard profile.[1][2]
Hazards at a Glance:
| Hazard Category | Description | Primary Precaution |
| Flammability | While specific data for this compound is not readily available, similar chlorinated alkenes are flammable liquids and vapors.[1][2] Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and non-sparking tools.[1][3][4][5] |
| Skin Irritation | Causes skin irritation.[1][2] Prolonged or repeated contact can lead to dryness or cracking of the skin.[4] | Avoid all skin contact by wearing appropriate chemical-resistant gloves and protective clothing.[3][6] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear tightly sealed safety goggles and, for splash hazards, a face shield.[3][7] |
| Respiratory Irritation | Vapors and mists may cause respiratory irritation.[2] | Handle only in a well-ventilated area, preferably within a chemical fume hood.[3][8] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[4] | Do NOT induce vomiting if swallowed. Seek immediate medical attention.[4][9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Prevent release into the environment.[3][10] |
The Last Line of Defense: Selecting Your Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered process based on a risk assessment of the specific procedures being undertaken.[11] The following is a comprehensive guide to the minimum required PPE for handling this compound.
-
Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[3]
-
Enhanced Protection: For tasks with a higher risk of splashing (e.g., transferring large volumes, reactions under pressure), a full-face shield worn over safety goggles is required.[7] A full-face respirator also provides this level of protection.[7]
-
Gloves: Your Primary Contact Defense: The choice of glove material is critical. Since specific permeation data for this compound is not available, recommendations are based on its chemical class (chlorinated hydrocarbon).
-
Recommended: Butyl rubber and Viton® gloves generally offer excellent resistance to chlorinated solvents.[12] Silver Shield®/4H® gloves are also resistant to a wide range of chemicals.[13]
-
Acceptable for Short-Term Use/Splash Protection: Nitrile gloves may provide limited protection but should be used with caution and replaced immediately upon any sign of degradation or contamination.[12] Always double-check with the glove manufacturer's chemical resistance guide.
-
Not Recommended: Natural latex gloves are not suitable for use with chlorinated hydrocarbons.[12]
-
Best Practice: Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. Remove gloves using a technique that avoids skin contact with the outer surface.
-
-
Protective Clothing:
-
A flame-resistant lab coat is the minimum requirement.
-
For larger quantities or splash-prone procedures, chemical-resistant aprons or coveralls are necessary.[11]
-
Ensure that all exposed skin is covered. Long pants and closed-toe, chemical-resistant shoes are mandatory.[7][14] Do not wear sandals or perforated shoes in the laboratory.[14]
-
-
Standard Operations: All handling of this compound should be conducted in a certified chemical fume hood to maintain airborne concentrations below exposure limits.[15]
-
When a Respirator is Required: If exposure limits are exceeded, or during emergency situations such as a large spill, a full-face respirator with appropriate cartridges for organic vapors should be used.[3] In low-oxygen environments or situations with very high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[7][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and preventing accidents.
Step 1: Preparation and Pre-Handling Check
-
Verify Ventilation: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as outlined in Section 2 before entering the handling area.
-
Prepare for Spills: Ensure a spill kit with appropriate absorbent material (e.g., sand, vermiculite) is readily accessible.[4][10]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the immediate area (e.g., hot plates, open flames, spark-producing equipment).[5][6]
-
Ground Equipment: Use bonding and grounding techniques for all containers and receiving equipment to prevent static discharge.[4][5][8]
Step 2: Chemical Handling
-
Container Inspection: Visually inspect the chemical container for any damage or leaks before opening.
-
Dispensing: Use only non-sparking tools for opening and dispensing.[3][4] Perform all transfers slowly to minimize splashing and vapor generation.
-
Containment: Keep the container tightly closed when not in use.[1][3]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area.
-
Glove Removal: Remove gloves properly, turning them inside out to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]
Emergency Response and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.
| Emergency Situation | Immediate Action Plan |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [4] Rinse mouth with water. Seek immediate medical attention. The risk of aspiration into the lungs is high.[4] |
| Spill or Leak | Evacuate non-essential personnel. Shut off all ignition sources.[10] Wearing full PPE, contain the spill using a non-combustible absorbent material like sand or earth.[4][10] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[4] Water spray may be used to cool fire-exposed containers.[4] Firefighters should wear self-contained breathing apparatus.[3] |
Chemical waste disposal must be handled with the utmost care to protect the environment.[9]
-
Waste Collection: Collect all this compound waste, including contaminated absorbent material, in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations through a licensed waste disposal contractor.[1][4][10] Do not dispose of down the drain.[3]
Visual Workflow Guides
To further clarify procedural logic, the following diagrams illustrate key decision-making processes.
Caption: PPE Selection Workflow for this compound.
Caption: Emergency Response for this compound Exposure.
References
- 2-Chloro-1-propene SDS, 557-98-2 Safety Data Sheets - ECHEMI. (n.d.).
- 1 - SAFETY DATA SHEET. (2010, October 25). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- UNIT 7: Personal Protective Equipment. (n.d.). University of Hawai'i at Manoa CTAHR.
- SAFETY DATA SHEET - NOVA Chemicals. (2024, December 31). NOVA Chemicals.
- SAFETY DATA SHEET - Chem Service. (2016, September 26). Chem Service.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 8). Sigma-Aldrich.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- SAFETY DATA SHEET - Airgas. (2018, April 6). Airgas.
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 8). TCI Chemicals.
- Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.
- 8-Chloro-1-octene 871-90-9 wiki. (n.d.). Guidechem.
- Chemical Resistance Guide. (n.d.).
- Chemical Resistance Guide Gloves | PDF. (n.d.). Scribd.
- NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.). Centers for Disease Control and Prevention.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas.
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- 2. Page loading... [wap.guidechem.com]
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- 6. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. novachem.com [novachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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- 11. sams-solutions.com [sams-solutions.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. scribd.com [scribd.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
